17(R)-Hete
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(5Z,8Z,11Z,14Z,17R)-17-hydroxyicosa-5,8,11,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-16-19(21)17-14-12-10-8-6-4-3-5-7-9-11-13-15-18-20(22)23/h3,5-6,8-9,11-12,14,19,21H,2,4,7,10,13,15-18H2,1H3,(H,22,23)/b5-3-,8-6-,11-9-,14-12-/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPIPPRXLIDJKN-DWUYYRGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC=CCC=CCC=CCC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core of 17(R)-HETE Biosynthesis: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biosynthesis of 17(R)-hydroxyeicosatetraenoic acid (17(R)-HETE) from arachidonic acid. It is designed to equip researchers, scientists, and drug development professionals with the core knowledge required to investigate this important lipid mediator, from its enzymatic origins to its potential signaling pathways. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex biological and experimental processes.
Introduction
Hydroxyeicosatetraenoic acids (HETEs) are a class of bioactive lipid mediators derived from the oxygenation of arachidonic acid. These molecules play crucial roles in a variety of physiological and pathophysiological processes, including inflammation, cell proliferation, and ion transport.[1] Among the various HETE isomers, the ω- and (ω-1) hydroxylated products, such as 16-, 17-, 18-, 19-, and 20-HETE, are primarily synthesized by cytochrome P450 (CYP) enzymes.[2][3] The stereochemistry of these molecules is critical to their biological activity, and the (R)-enantiomers often exhibit distinct effects. This guide focuses specifically on the biosynthesis of this compound, a less-studied but potentially significant eicosanoid.
Biosynthesis of this compound from Arachidonic Acid
The primary pathway for the formation of this compound from arachidonic acid is through the action of cytochrome P450 monooxygenases. These enzymes catalyze the introduction of a hydroxyl group at the 17th carbon of the arachidonic acid backbone.
Key Enzymes Involved
While the specific human CYP450 isoforms responsible for the stereoselective synthesis of this compound are not definitively established in the literature, members of the CYP4F and CYP4A families are the primary candidates due to their known roles in arachidonic acid ω- and (ω-1)-hydroxylation.[4][5]
-
CYP4F Family: CYP4F2 is a prominent human enzyme known to metabolize arachidonic acid to 20-HETE. Its role in producing other ω-1, ω-2, and ω-3 hydroxylated metabolites suggests it is a strong candidate for 17-HETE synthesis.
-
CYP4A Family: CYP4A11 is another key enzyme in arachidonic acid metabolism, primarily forming 20-HETE. Given the catalytic activity of this family towards the terminal end of fatty acids, its involvement in 17-hydroxylation is plausible.
-
CYP1B1: While primarily studied in the context of cancer and cardiac hypertrophy, CYP1B1 has been shown to be induced by 17-HETE and is involved in the metabolism of arachidonic acid to mid-chain HETEs. Its direct role in the initial synthesis of 17-HETE from arachidonic acid is less clear but warrants further investigation.
The biosynthesis is a stereoselective process, and CYP450 enzymes are known to produce predominantly the (R)-enantiomer for some HETEs.
Quantitative Data
Quantitative data on the biosynthesis of this compound is limited. However, kinetic parameters for the ω-hydroxylation of arachidonic acid by the most likely candidate enzymes, CYP4F2 and CYP4A11, provide valuable insights. The following table summarizes the available data for the formation of the related product, 20-HETE.
| Enzyme | Substrate | Product | Km (µM) | Vmax (nmol/min/nmol P450) | Source |
| CYP4F2 | Arachidonic Acid | 20-HETE | 24 | 7.4 | |
| CYP4A11 | Arachidonic Acid | 20-HETE | 228 | 49.1 |
Note: These kinetic parameters are for the formation of 20-HETE and should be considered as a proxy for the potential activity of these enzymes towards the formation of 17-HETE. Further research is required to determine the specific kinetics for this compound biosynthesis.
Information on the intracellular concentrations of this compound is scarce. The levels of HETEs are generally in the nanomolar range in biological fluids and tissues.
Experimental Protocols
Preparation of Microsomes for In Vitro Cytochrome P450 Assays
This protocol describes the preparation of liver microsomes, a rich source of CYP enzymes, for use in in vitro metabolism studies.
Materials:
-
Fresh or frozen liver tissue
-
Homogenization buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing 1.15% KCl)
-
Centrifuge tubes
-
Homogenizer (e.g., Potter-Elvehjem)
-
Ultracentrifuge
Procedure:
-
Mince the liver tissue on ice.
-
Homogenize the tissue in 4 volumes of ice-cold homogenization buffer.
-
Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to pellet cell debris and mitochondria.
-
Carefully collect the supernatant (S9 fraction) and transfer it to fresh ultracentrifuge tubes.
-
Centrifuge the S9 fraction at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Discard the supernatant (cytosolic fraction).
-
Resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 20% glycerol) to a protein concentration of approximately 20-40 mg/mL.
-
Store the microsomal suspension in aliquots at -80°C until use.
In Vitro Cytochrome P450 Enzyme Assay with Arachidonic Acid
This protocol outlines a general procedure for assessing the metabolism of arachidonic acid by CYP enzymes in a microsomal preparation.
Materials:
-
Prepared liver microsomes
-
Arachidonic acid (substrate)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Incubation buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
Stopping solution (e.g., ice-cold acetonitrile (B52724) or 2N HCl)
-
Internal standard (e.g., deuterated HETE)
Procedure:
-
Pre-warm the incubation buffer and microsomal suspension to 37°C.
-
In a microcentrifuge tube, combine the microsomes (final protein concentration typically 0.1-1 mg/mL), arachidonic acid (at desired concentrations), and the NADPH regenerating system in the incubation buffer.
-
Initiate the reaction by adding NADPH.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).
-
Terminate the reaction by adding the stopping solution.
-
Add the internal standard.
-
Vortex and centrifuge to pellet the precipitated protein.
-
Collect the supernatant for analysis.
Solid-Phase Extraction (SPE) of HETEs from Biological Samples
This protocol provides a general method for the extraction and purification of HETEs from cell culture media or other biological fluids prior to analysis.
Materials:
-
C18 SPE cartridges
-
Ethyl acetate (B1210297)
-
Water (acidified to pH 3-4 with formic or acetic acid)
-
Nitrogen evaporator
Procedure:
-
Condition the SPE cartridge: Sequentially wash the C18 cartridge with 2 mL of methanol followed by 2 mL of acidified water. Do not allow the cartridge to dry.
-
Load the sample: Load the acidified biological sample onto the conditioned cartridge.
-
Wash the cartridge: Wash the cartridge with 2 mL of acidified water to remove polar impurities, followed by 2 mL of hexane to remove non-polar lipids.
-
Elute the HETEs: Elute the HETEs from the cartridge with 2 mL of ethyl acetate.
-
Dry and reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of a solvent compatible with the analytical method (e.g., 100 µL of methanol:water, 50:50 v/v).
Chiral Separation of 17-HETE Enantiomers by HPLC
This protocol describes a general approach for the separation of HETE enantiomers using a chiral stationary phase. Specific conditions will need to be optimized for this compound.
Materials:
-
HPLC system with a UV or mass spectrometric detector
-
Chiral stationary phase column (e.g., Chiralpak AD-RH or Chiralcel OD-RH)
-
Mobile phase solvents (e.g., hexane, isopropanol, ethanol (B145695) for normal phase; acetonitrile, water, buffer for reversed phase)
Procedure:
-
Column Selection: Select a chiral column known to be effective for the separation of fatty acid enantiomers. Polysaccharide-based columns like Chiralpak AD and Chiralcel OD are common choices.
-
Mobile Phase Selection:
-
Normal Phase: A mixture of hexane and an alcohol (isopropanol or ethanol) is typically used. The ratio of the solvents is critical for achieving separation and can be optimized. For acidic compounds like HETEs, the addition of a small amount of an acidic modifier (e.g., 0.1% acetic acid or trifluoroacetic acid) is often necessary to improve peak shape.
-
Reversed Phase: A mixture of acetonitrile and an aqueous buffer (e.g., phosphate or acetate buffer) is commonly used. The pH of the buffer and the gradient of the organic solvent are key parameters for optimization.
-
-
Analysis: Inject the extracted and reconstituted sample onto the HPLC system. Monitor the elution of the enantiomers using a suitable detector. The retention times will differ for the (R) and (S) enantiomers, allowing for their separation and quantification.
Quantitative Analysis of 17-HETE by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of 17-HETE using liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 reversed-phase column
Procedure:
-
Chromatographic Separation: Separate the HETEs using a reversed-phase C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Mass Spectrometric Detection:
-
Ionization: Use electrospray ionization (ESI) in the negative ion mode.
-
Detection: Operate the mass spectrometer in the Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: While specific transitions for 17-HETE need to be optimized, the precursor ion will be the deprotonated molecule [M-H]- at m/z 319.2. Product ions are generated by collision-induced dissociation and are specific fragments of the parent molecule. Based on the fragmentation of other HETEs, potential product ions for 17-HETE could be monitored. A deuterated internal standard (e.g., 17-HETE-d8) should be used for accurate quantification, with a corresponding MRM transition.
-
-
Quantification: Create a calibration curve using known concentrations of a 17-HETE standard and a fixed concentration of the internal standard. Quantify the amount of 17-HETE in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Signaling Pathways and Biological Activity
The signaling pathways activated by this compound are not as well-characterized as those for other HETEs like 12-HETE and 20-HETE. However, emerging evidence suggests a role for 17-HETE in cardiac pathophysiology.
Cardiac Hypertrophy
Recent studies have implicated 17-HETE enantiomers in the induction of cardiac hypertrophy. This effect appears to be mediated, at least in part, through the induction of CYP1B1. The proposed signaling cascade involves the activation of downstream pathways such as the mitogen-activated protein kinase (MAPK) pathway.
While a specific cell surface receptor for this compound has not yet been identified, other HETEs are known to signal through G-protein coupled receptors (GPCRs). For example, 12(S)-HETE interacts with GPR31, and 20-HETE is thought to have its own receptor. It is plausible that this compound also acts through a specific GPCR to initiate its intracellular signaling cascade. Further research is needed to identify this receptor and fully elucidate the downstream signaling events.
Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthesis of this compound from arachidonic acid by cytochrome P450 enzymes.
Experimental Workflow for Studying this compound Biosynthesis
Caption: Experimental workflow for the in vitro biosynthesis and analysis of this compound.
Putative Signaling Pathway of this compound in Cardiac Myocytes
Caption: A putative signaling pathway for this compound-induced cardiac hypertrophy.
Conclusion
The biosynthesis of this compound from arachidonic acid is a key metabolic process mediated by cytochrome P450 enzymes, with members of the CYP4F and CYP4A families being the most probable catalysts. While specific quantitative data and the complete signaling cascade for this compound are still areas of active research, this guide provides a solid foundation for scientists in the field. The detailed experimental protocols and workflow diagrams offer a practical starting point for investigating the production, analysis, and biological functions of this intriguing lipid mediator. Further studies are essential to fully elucidate the role of this compound in health and disease, which may open new avenues for therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of arachidonic acid to 20-hydroxy-5,8,11, 14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling the Enigma: A Technical Guide to the In Vitro Mechanism of Action of 17(R)-HETE
For Researchers, Scientists, and Drug Development Professionals
Introduction
17(R)-hydroxyeicosatetraenoic acid (17(R)-HETE) is a lipid mediator derived from the metabolism of arachidonic acid via the cytochrome P450 (CYP) pathway.[1][2][3] As a member of the hydroxyeicosatetraenoic acid (HETE) family, it belongs to a class of signaling molecules known for their diverse roles in physiological and pathological processes, particularly inflammation. While other HETE isomers, such as 5-HETE and 12-HETE, have been extensively studied, the specific in vitro mechanism of action for this compound remains largely uncharacterized. This technical guide synthesizes the limited available data for this compound, provides context from related HETE compounds, and presents a comprehensive framework of experimental protocols to facilitate future research into its biological function and therapeutic potential. The primary known cellular effect of related HETE molecules is the chemoattraction of inflammatory cells, particularly neutrophils.[4][5] However, the precise signaling cascade initiated by this compound is an area requiring significant investigation.
Biosynthesis of this compound
Unlike other HETE isomers that are predominantly synthesized by lipoxygenase (LOX) enzymes, this compound is a product of arachidonic acid metabolism by cytochrome P450 (CYP) enzymes. These heme-containing monooxygenases are crucial in metabolizing a wide array of endogenous and exogenous compounds. The ω-hydroxylation of arachidonic acid by specific CYP isoforms leads to the formation of various HETE molecules, including 16-HETE, 17-HETE, 18-HETE, 19-HETE, and 20-HETE. The stereospecificity of the reaction, yielding the (R)-enantiomer, is a key characteristic of its enzymatic origin.
Core Mechanism of Action: A Putative Model
Direct experimental evidence elucidating the in vitro mechanism of action for this compound is scarce. However, based on the well-documented signaling of other HETE isomers, a hypothetical mechanism can be proposed, centered on activation of a G protein-coupled receptor (GPCR) on target cells like neutrophils.
It is hypothesized that this compound may act as a chemoattractant for leukocytes, a hallmark of many HETE molecules. This action is likely initiated by binding to a specific, yet unidentified, orphan GPCR on the plasma membrane. This binding event would trigger a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. The subsequent dissociation of the Gα and Gβγ subunits would initiate downstream signaling cascades. Potential pathways include the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 would then induce the release of intracellular calcium stores, a critical step in cell migration and activation. Concurrently, activation of protein kinase C (PKC) by DAG and pathways like the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2 phosphorylation) could be involved in transducing the signal to the cellular machinery responsible for chemotaxis.
It is important to note that in a study on kidney proximal tubule ATPase activity, 17(S)-HETE showed significant inhibitory effects, while the 17(R)-isomer was found to be inactive, highlighting the critical role of stereochemistry in the biological activity of these molecules. This underscores the necessity for empirical validation of any proposed mechanism for this compound.
Data Presentation
Currently, there is a lack of specific quantitative data for the in vitro activity of this compound. To provide a framework for future studies, the following table summarizes known quantitative parameters for other relevant HETE isomers.
| HETE Isomer | Cell Type | Assay | Parameter | Value | Reference(s) |
| This compound | Data Not Available | ||||
| 17(S)-HETE | Kidney Proximal Tubule | ATPase Activity | Inhibition | ~70% at 2 µM | |
| 5(R)-HETE | Human Neutrophils | Chemotaxis | Potency | More potent than 5(S)-HETE | |
| 5(S)-HETE | Human Neutrophils | Chemotaxis | EC50 | ~1 µg/ml (~3.1 µM) | |
| 12(R)-HETE | Human Lymphocytes | Chemotaxis | Activity Range | 5x10⁻⁷ to 5x10⁻⁵ M | |
| 12(S)-HETE | Human Keratinocytes | Radioligand Binding | K_d_ | 3.84 ± 0.18 nM | |
| 12(S)-HETE | PC3 Cells (transfected) | Radioligand Binding (GPR31) | K_d_ | 4.8 nM |
Experimental Protocols
To elucidate the mechanism of action of this compound, a series of in vitro assays are required. The following protocols provide a detailed methodology for key experiments.
Protocol 1: Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay determines the chemotactic potential of this compound for human neutrophils.
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation. Resuspend purified neutrophils in a suitable buffer (e.g., HBSS without Ca²⁺/Mg²⁺) at a concentration of 1-2 x 10⁶ cells/mL.
-
Assay Setup: Use a 96-well Boyden chamber with a polycarbonate membrane (typically 3-5 µm pore size for neutrophils).
-
Chemoattractant Preparation: Prepare serial dilutions of this compound (e.g., from 1 nM to 10 µM) in assay buffer (HBSS with Ca²⁺/Mg²⁺ and 0.1% BSA). Add 30 µL of each dilution to the lower wells of the chamber. Use a known chemoattractant like fMLP (10 nM) as a positive control and buffer alone as a negative control.
-
Cell Loading: Add 50 µL of the neutrophil suspension to the upper chamber of each well.
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.
-
Quantification of Migration: After incubation, remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane. Count the number of migrated cells in several high-power fields for each well using a microscope. Alternatively, migrated cells can be quantified by lysing them and measuring the activity of an endogenous enzyme like myeloperoxidase.
-
Data Analysis: Plot the number of migrated cells against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.
Protocol 2: Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to induce an increase in intracellular calcium concentration ([Ca²⁺]i), a key second messenger.
-
Cell Preparation: Use isolated human neutrophils or a relevant cell line. Resuspend cells at 1 x 10⁶ cells/mL in a loading buffer (e.g., HBSS with 1% FBS).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) at a final concentration of 2-5 µM. Incubate for 30-45 minutes at 37°C in the dark.
-
Washing: Pellet the cells by gentle centrifugation and wash twice with assay buffer (HBSS with Ca²⁺/Mg²⁺) to remove extracellular dye.
-
Measurement: Resuspend the cells in assay buffer and place them in a fluorometer or a fluorescence plate reader equipped with kinetic reading capabilities.
-
Stimulation: Establish a baseline fluorescence reading for 30-60 seconds. Inject a solution of this compound to achieve the desired final concentration and continue recording the fluorescence signal for several minutes. Use a known agonist (e.g., ATP or fMLP) as a positive control.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in [Ca²⁺]i. Quantify the peak fluorescence increase over baseline to determine the response to this compound. Perform dose-response experiments to calculate the EC₅₀.
Protocol 3: GTPγS Binding Assay
This assay determines if this compound activates a GPCR, leading to G protein activation, by measuring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Membrane Preparation: Prepare cell membranes from a cell type suspected to express the target receptor (e.g., neutrophils or a transfected cell line). Homogenize cells in a hypotonic buffer and isolate the membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes (10-20 µg of protein), [³⁵S]GTPγS (final concentration ~0.1 nM), and GDP (to reduce basal binding) in an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Ligand Addition: Add varying concentrations of this compound. For antagonist testing, pre-incubate with the antagonist before adding the agonist.
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester to separate bound from free [³⁵S]GTPγS. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS). Plot the stimulated binding against the concentration of this compound to obtain an EC₅₀ value.
Logical Relationships and Future Directions
The study of this compound's mechanism of action follows a logical progression from identifying its cellular targets to elucidating the molecular signaling events and its ultimate functional consequences.
The current body of knowledge surrounding this compound is limited, presenting a significant opportunity for research. Future studies should focus on:
-
Receptor Deorphanization: Employing screening assays with a panel of orphan GPCRs to identify the specific receptor for this compound.
-
Comprehensive Signaling Analysis: Once a receptor is identified, detailed studies on G protein coupling selectivity, second messenger production (cAMP, IP3), and downstream kinase activation (ERK, Akt, etc.) are crucial.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand the structural requirements for its biological activity.
-
Broader Cellular Profiling: Expanding the investigation beyond neutrophils to other immune cells (e.g., lymphocytes, macrophages) and non-immune cells to uncover a wider range of biological functions.
By systematically applying the experimental approaches outlined in this guide, the scientific community can begin to fill the knowledge gaps and fully understand the role of this compound in health and disease, potentially paving the way for novel therapeutic interventions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of human neutrophil function by monohydroxy-eicosatetraenoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Hydroxyeicosatetraenoic acid (HETE)-induced neutrophil transcellular migration is dependent upon enantiomeric structure - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Role of 17(R)-HETE in Renal Physiology: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides a comprehensive overview of the biological functions of hydroxyeicosatetraenoic acids (HETEs) in the kidney, with a special focus on the current understanding and significant knowledge gaps surrounding 17(R)-HETE. While research has extensively detailed the roles of other HETEs, particularly 20-HETE, the specific functions of this compound in renal physiology remain largely uncharacterized. This whitepaper will synthesize the available information on HETE metabolism and action in the kidney to provide a framework for future investigation into this understudied eicosanoid.
Introduction to Eicosanoids in Renal Function
Eicosanoids, a class of signaling lipids derived from the metabolism of arachidonic acid (AA), are critical regulators of a vast array of physiological and pathological processes within the kidney.[1][2] These molecules are not stored pre-formed but are synthesized on demand in response to various stimuli, acting as local hormones. The metabolism of AA occurs via three primary enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450).[1][2] Each pathway generates a unique profile of bioactive lipids, including prostaglandins (B1171923), leukotrienes, and HETEs, which collectively modulate renal hemodynamics, tubular transport, and inflammatory responses.[1]
Synthesis of HETEs in the Kidney
The formation of HETEs is a complex process involving multiple enzyme families, each contributing to the diversity of these signaling molecules.
Cytochrome P450 (CYP450) Pathway
The CYP450 pathway is a major route for AA metabolism in the kidney, leading to the production of both HETEs and epoxyeicosatrienoic acids (EETs). Specifically, the ω-hydroxylation of AA by CYP4A and CYP4F subfamilies is responsible for the synthesis of terminal and sub-terminal HETEs. While 20-HETE is the most abundant and well-studied CYP450-derived HETE in the kidney, this pathway also generates other ω-hydroxy metabolites, including 19-HETE, 18-HETE, 17-HETE, and 16-HETE. In humans, CYP4F2 and CYP4A11 are the primary enzymes responsible for 20-HETE synthesis in the proximal tubules. The specific CYP450 isoforms responsible for the synthesis of this compound in the kidney have not been definitively identified.
Lipoxygenase (LOX) Pathway
The LOX pathway is another significant contributor to HETE production. Different LOX enzymes, such as 5-LOX, 12-LOX, and 15-LOX, catalyze the insertion of molecular oxygen into AA at different positions to form hydroperoxyeicosatetraenoic acids (HpETEs), which are subsequently reduced to their corresponding HETEs. For instance, 12-LOX is responsible for the synthesis of 12-HETE. The involvement of the LOX pathway in the specific generation of this compound in renal tissue is not well-documented.
Cyclooxygenase (COX) Pathway
While the primary products of the COX pathway are prostaglandins and thromboxanes, COX enzymes can also exhibit a low level of activity towards the formation of certain HETEs, such as 11-HETE and 15-HETE, from their corresponding hydroperoxy precursors.
Biological Functions of HETEs in Renal Physiology
The physiological roles of HETEs in the kidney are diverse and often isoform-specific. The majority of our understanding is derived from studies on 20-HETE.
Regulation of Renal Hemodynamics
20-HETE is a potent vasoconstrictor of the renal microvasculature, particularly the afferent arterioles. This action contributes to the autoregulation of renal blood flow and the tubuloglomerular feedback mechanism. By constricting the afferent arteriole, 20-HETE can decrease the glomerular filtration rate (GFR). In contrast, some studies suggest that 12-HETE also contributes to renal vasoconstriction. The effects of this compound on renal hemodynamics have not been reported.
Modulation of Tubular Transport
HETEs play a significant role in regulating ion transport along the nephron. 20-HETE has been shown to inhibit the Na+/K+-ATPase in the proximal tubule and the Na+-K+-2Cl- cotransporter in the thick ascending limb of the loop of Henle, thereby promoting natriuresis. 19-HETE is also implicated in the regulation of renal ion transport. The influence of this compound on tubular transport processes is currently unknown.
Role in Renal Inflammation
Several HETEs are considered pro-inflammatory mediators. For instance, 12-HETE has been implicated in the pathogenesis of inflammatory glomerular injury. The production of various HETEs can be upregulated in inflammatory conditions, contributing to the recruitment of immune cells and the exacerbation of renal injury. A potential role for this compound in renal inflammation has not been investigated.
Signaling Mechanisms of HETEs
The signaling mechanisms of HETEs are not fully elucidated and appear to be diverse. Some HETEs are known to act through G-protein coupled receptors (GPCRs). For example, 12(S)-HETE has been shown to bind to GPR31. The receptor for 20-HETE has been a subject of investigation, with some evidence pointing towards a GPCR. The signaling cascades activated by HETEs can involve protein kinase C (PKC), mitogen-activated protein kinases (MAPKs), and alterations in intracellular calcium levels. The specific receptors and signaling pathways for this compound in renal cells remain to be identified.
Quantitative Data and Experimental Protocols
Due to the lack of specific research on this compound in the kidney, this section presents data and methodologies for the well-studied 20-HETE as a reference for future investigations.
Quantitative Data for 20-HETE in Renal Physiology
| Parameter | Value | Species/Model | Renal Function | Reference |
| Synthesis Rate | ||||
| Proximal Tubule Homogenates | 65.5 ± 1.1 pmol/mg/min | Rat | 20-HETE formation | |
| Renal Microvessels | 2.7 ± 0.3 nmol/mg/h | Rat | 20-HETE formation | |
| Effects on Renal Hemodynamics | ||||
| Afferent Arteriolar Constriction | Potent vasoconstrictor | Rat | Regulation of RBF | |
| Effects on Tubular Transport | ||||
| Inhibition of Na+/K+-ATPase | - | Proximal Tubule | Natriuresis | |
| Inhibition of Na+-K+-2Cl- | - | Thick Ascending Limb | Natriuresis |
Experimental Protocols for HETE Analysis in Renal Samples
-
Tissue Preparation: Renal cortical or medullary tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction.
-
Incubation: Microsomes are incubated with radiolabeled arachidonic acid (e.g., [14C]AA) in the presence of NADPH.
-
Lipid Extraction: The reaction is stopped, and lipids are extracted using organic solvents (e.g., ethyl acetate).
-
Chromatographic Separation: The extracted lipids are separated using reverse-phase high-performance liquid chromatography (HPLC).
-
Quantification: The amount of radiolabeled 20-HETE is quantified by liquid scintillation counting.
-
Isolated Perfused Kidney: The effect of exogenously applied HETEs on renal vascular resistance and GFR can be assessed in an isolated, perfused kidney preparation.
-
Micropuncture: The diameter of afferent and efferent arterioles can be measured in response to HETEs using in vivo or in vitro micropuncture techniques.
-
Laser-Doppler Flowmetry: Renal blood flow can be continuously monitored in vivo using a laser-Doppler flow probe placed on the kidney surface.
Conclusion and Future Directions
The biological functions of HETEs in renal physiology are complex and multifaceted, with significant implications for the regulation of blood pressure and the pathogenesis of kidney disease. While substantial progress has been made in understanding the roles of 20-HETE, a significant knowledge gap exists concerning the specific functions of this compound in the kidney.
Future research should be directed towards:
-
Identifying the specific enzymatic pathways and isoforms responsible for this compound synthesis in different segments of the nephron and renal vasculature.
-
Characterizing the effects of this compound on renal hemodynamics, including its impact on afferent and efferent arteriolar tone and the glomerular filtration rate.
-
Investigating the role of this compound in modulating tubular transport of ions and water.
-
Elucidating the signaling pathways and receptors through which this compound exerts its effects in renal cells.
-
Exploring the potential involvement of this compound in the pathophysiology of renal diseases such as hypertension, diabetic nephropathy, and acute kidney injury.
A deeper understanding of the biological functions of this compound in the kidney will not only complete our picture of eicosanoid signaling in this vital organ but may also unveil novel therapeutic targets for the treatment of renal and cardiovascular diseases.
References
The Pro-Hypertrophic Role of 17(R)-HETE in Cardiac Cells: A Technical Guide to its Signaling Pathways
For Immediate Release
This technical guide provides an in-depth exploration of the signaling pathways activated by 17(R)-hydroxyeicosatetraenoic acid (17(R)-HETE) in cardiac cells. Intended for researchers, scientists, and professionals in drug development, this document details the molecular mechanisms, presents key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the core signaling cascades.
Executive Summary
17(R)-hydroxyeicosatetraenoic acid, an arachidonic acid metabolite, has been identified as a potent inducer of cardiac hypertrophy.[1] Unlike other eicosanoids that signal through well-defined G-protein coupled receptors, this compound appears to exert its pro-hypertrophic effects through a novel intracellular pathway centered on the enzyme Cytochrome P450 1B1 (CYP1B1). Evidence suggests that this compound functions as an autocrine mediator, both upregulating the expression and allosterically activating CYP1B1.[1] This activation leads to downstream events, including the production of other cardiotoxic metabolites and the engagement of canonical hypertrophic signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway, culminating in an increase in cardiomyocyte size and the expression of fetal cardiac genes.[2][3] Understanding this pathway is critical for developing novel therapeutic strategies against pathological cardiac hypertrophy.
Core Signaling Pathway of this compound
The primary signaling axis for this compound in cardiomyocytes does not involve a traditional cell surface receptor. Instead, it follows an intracellular course:
-
Cellular Entry & CYP1B1 Upregulation : this compound enters the cardiomyocyte. It then acts to increase the gene and protein expression of CYP1B1.[1]
-
Allosteric Activation of CYP1B1 : In addition to increasing its expression, this compound directly binds to the CYP1B1 enzyme, functioning as an allosteric activator. This enhances the enzyme's catalytic activity.
-
Metabolite Production & ROS Generation : The activated CYP1B1 enzyme increases the metabolism of arachidonic acid, leading to the formation of various metabolites, including other mid-chain HETEs, which are known to be cardiotoxic. This process is also associated with the generation of Reactive Oxygen Species (ROS).
-
Activation of Hypertrophic Kinase Cascades : The combination of cardiotoxic metabolites and ROS activates downstream pro-hypertrophic signaling kinases. Key among these are the Mitogen-Activated Protein Kinases (MAPKs), particularly p38 MAPK and Extracellular signal-regulated kinases (ERK1/2).
-
Nuclear Translocation & Gene Expression : Activated kinases like ERK1/2 translocate to the nucleus, where they phosphorylate transcription factors. This leads to the re-activation of a fetal gene program characteristic of pathological hypertrophy, including increased expression of Atrial Natriuretic Peptide (ANP), B-type Natriuretic Peptide (BNP), and β-Myosin Heavy Chain (β-MHC).
-
Cellular Hypertrophy : The culmination of this signaling cascade is the enlargement of the cardiomyocyte, characterized by an increase in cell surface area and protein synthesis.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound treatment and the assessment of cardiac hypertrophy.
Table 1: this compound Concentrations and Effects
| Parameter | Value | Cell/System | Source |
|---|---|---|---|
| Hypertrophy Induction | 20 µM | Human Adult Cardiomyocytes (AC16) |
| CYP1B1 Activation | 10 - 80 nM | Recombinant CYP1B1 / Rat Heart Microsomes | |
Table 2: Hypertrophic Marker Expression (General Agonists)
| Marker | Agonist | Fold Increase (mRNA) | Cell/System | Source |
|---|---|---|---|---|
| β-MHC | Norepinephrine (10 µM) | ~3.9-fold | Neonatal Rat Myocytes | |
| ANP | Endothelin-1 (10 nM) | >2-fold (Protein) | hiPSC-CMs | |
| BNP | Endothelin-1 (10 nM) | >9-fold (Protein) | hiPSC-CMs | |
| BNP | 48h Culture (vs. fresh) | ~5-fold | Adult Mouse Myocytes |
Note: Specific fold-change data for this compound-induced hypertrophic markers were not available in the cited literature abstracts. The data presented are for well-established hypertrophic agonists to provide context.
Key Experimental Protocols
Induction and Measurement of Cardiomyocyte Hypertrophy
This protocol describes the treatment of cultured cardiomyocytes with this compound and the subsequent measurement of cellular hypertrophy by quantifying cell surface area.
A. Cell Culture and Treatment:
-
Cell Line: Human adult ventricular cardiomyocytes (e.g., AC16) are commonly used.
-
Seeding: Plate cells onto appropriate culture plates (e.g., 6-well plates or coverslips) at a suitable density. Allow cells to adhere and grow to ~70-80% confluency.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Dilute the stock solution in serum-free culture medium to a final working concentration of 20 µM.
-
Incubation: Replace the existing medium with the this compound-containing medium. Incubate the cells for a period of 24-48 hours at 37°C and 5% CO₂. A vehicle control (medium with solvent) must be run in parallel.
B. Measurement of Cell Surface Area:
-
Fixation: After incubation, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining:
-
Wash the fixed cells three times with PBS.
-
To delineate the cell borders, incubate the cells with a fluorescently-labeled Wheat Germ Agglutinin (WGA) conjugate (e.g., WGA-Alexa Fluor 488) at a concentration of ~10 µg/ml for 15 minutes in the dark.
-
(Optional) A nuclear counterstain like DAPI can be included to identify individual cells.
-
-
Imaging: Wash the cells to remove excess stain and mount coverslips. Acquire images using a fluorescence microscope.
-
Analysis: Use image analysis software (e.g., ImageJ) to manually or automatically trace the outline of at least 100 individual cells per condition. Calculate the average cell surface area. An increase in the average surface area in the this compound-treated group compared to the control indicates cellular hypertrophy.
Ethoxyresorufin-O-Deethylase (EROD) Assay for CYP1B1 Activity
The EROD assay is a fluorometric method used to measure the catalytic activity of CYP1A and CYP1B family enzymes. It relies on the O-deethylation of the substrate 7-ethoxyresorufin (B15458) into the highly fluorescent product, resorufin (B1680543).
-
Preparation:
-
Cell Lysates/Microsomes: Prepare heart microsomes or cell lysates from control and this compound-treated cardiomyocytes. Determine the total protein concentration of each sample using a standard protein assay (e.g., Bradford).
-
Reaction Buffer: Prepare a suitable reaction buffer, typically a phosphate (B84403) or Tris-HCl buffer at pH 7.4-8.0.
-
Reagents: Prepare stock solutions of 7-ethoxyresorufin (substrate), resorufin (for standard curve), and NADPH (cofactor).
-
-
Assay Procedure:
-
Standard Curve: Prepare serial dilutions of the resorufin stock solution in the reaction buffer to create a standard curve.
-
Reaction Setup: In a 96-well black microplate, add the reaction buffer, cell lysate/microsomal protein (e.g., 0.1-0.2 mg/mL), and the 7-ethoxyresorufin substrate (final concentration ~1-5 µM).
-
Initiation: Warm the plate to 37°C. Initiate the enzymatic reaction by adding NADPH to each well (final concentration ~0.1-1 mM).
-
-
Measurement:
-
Immediately place the plate in a fluorometric microplate reader pre-heated to 37°C.
-
Measure the increase in fluorescence over time (kinetic reading) for 10-30 minutes. Use an excitation wavelength of ~530-570 nm and an emission wavelength of ~580-590 nm.
-
-
Data Analysis:
-
Plot the fluorescence values of the resorufin standards to generate a standard curve.
-
Calculate the rate of resorufin formation (Vmax) from the linear portion of the kinetic read for each sample.
-
Use the standard curve to convert the rate of fluorescence increase into the rate of product formation (e.g., pmol resorufin/min).
-
Normalize the activity to the amount of protein in each well (e.g., pmol/min/mg protein). An increase in this value indicates higher CYP1B1 activity.
-
Western Blot for Hypertrophic Markers
This protocol provides a general workflow for quantifying the protein expression of hypertrophic markers such as ANP, BNP, β-MHC, and phosphorylated kinases (p-ERK, p-p38).
-
Protein Extraction:
-
Lyse control and this compound-treated cardiomyocytes using RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-ANP, anti-p-ERK1/2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane thoroughly with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.
-
Quantify the band intensity using densitometry software. Normalize the intensity of the target protein to a loading control protein (e.g., GAPDH, β-tubulin) to ensure equal protein loading. An increased normalized band intensity indicates higher protein expression.
-
References
17(R)-HETE: An In-depth Technical Guide on its Emerging Role in Inflammatory Responses
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
17(R)-hydroxyeicosatetraenoic acid (17(R)-HETE) is a cytochrome P450 (CYP450)-derived metabolite of arachidonic acid.[1][2] While historically considered the "inactive" enantiomer in comparison to its 17(S) counterpart, emerging research into the broader family of hydroxyeicosatetraenoic acids (HETEs) and specialized pro-resolving mediators (SPMs) suggests a more nuanced role for stereospecific lipid mediators in the complex regulation of inflammation. This technical guide synthesizes the current, albeit limited, knowledge of this compound, placing it within the broader context of HETE biology in inflammation. We will explore its biosynthesis, potential signaling pathways, and the critical need for further research to elucidate its specific functions. This document also provides detailed experimental protocols and data presentation formats to guide future investigations into this intriguing molecule.
Introduction to this compound
This compound, with the full chemical name 17(R)-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid, is one of the many oxygenated metabolites of arachidonic acid.[1] Its biosynthesis is primarily attributed to the activity of cytochrome P450 enzymes, which can hydroxylate arachidonic acid at various positions.[2] Unlike metabolites generated through lipoxygenase (LOX) or cyclooxygenase (COX) pathways, which often exhibit high stereospecificity, CYP450-mediated reactions can produce a mixture of R and S enantiomers.[2]
Historically, the biological significance of many HETEs was overlooked, with research focusing on prostaglandins (B1171923) and leukotrienes. However, the discovery of their roles as signaling molecules in their own right, and as precursors to other bioactive lipids, has brought them to the forefront of inflammation research. While other HETEs, such as 5-HETE, 12-HETE, and 20-HETE, have been extensively studied for their pro-inflammatory activities, and others like 15-HETE for their roles in inflammation resolution, the specific functions of this compound remain largely uncharacterized. The "R" stereochemistry at the 17th position is particularly interesting in light of the discovery of aspirin-triggered specialized pro-resolving mediators like resolvins and protectins, some of which possess a 17(R) configuration, hinting at a potential role in the resolution of inflammation.
Biosynthesis of this compound
The primary pathway for the formation of this compound is the metabolism of arachidonic acid by cytochrome P450 enzymes. This process is part of a larger metabolic network that generates a variety of oxygenated fatty acids, collectively known as eicosanoids.
Potential Role in Inflammatory Responses
Direct evidence for the role of this compound in inflammation is currently lacking in the scientific literature. However, by examining the functions of other HETEs and related lipid mediators, we can hypothesize potential mechanisms of action.
Pro-inflammatory Potential:
Several HETEs, such as 20-HETE, are known to be pro-inflammatory. They can activate signaling pathways like NF-κB and MAPK, leading to the production of inflammatory cytokines and the expression of adhesion molecules on endothelial cells. It is plausible that this compound could exert similar effects, potentially by interacting with G-protein coupled receptors (GPCRs) that recognize other HETEs.
Anti-inflammatory and Pro-resolving Potential:
Conversely, the "R" configuration at the 17th position is a hallmark of some aspirin-triggered specialized pro-resolving mediators (SPMs) derived from docosahexaenoic acid (DHA), such as aspirin-triggered resolvin D1 (AT-RvD1) which is 17(R)-hydroxy-DHA. These molecules are potent anti-inflammatory and pro-resolving agents that actively orchestrate the termination of the inflammatory response. While this compound is derived from arachidonic acid and not DHA, the shared stereochemistry suggests a potential, yet unexplored, role in the resolution of inflammation. Furthermore, some HETEs can activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors with well-established anti-inflammatory functions.
The following diagram illustrates a hypothetical signaling pathway for this compound, based on the known mechanisms of other HETEs and SPMs.
Quantitative Data
Currently, there is a significant gap in the literature regarding quantitative data on the biological effects of this compound. To facilitate future research and allow for comparative analysis, we propose the following standardized tables for reporting such data.
Table 1: In Vitro Bioactivity of this compound
| Assay Type | Cell Line/Primary Cells | Parameter Measured | EC50/IC50 (nM) | Emax/Max Inhibition (%) | Reference |
| Chemotaxis | Human Neutrophils | Migration | |||
| Cytokine Release | Murine Macrophages (RAW 264.7) | TNF-α secretion | |||
| Reporter Gene | HEK293T transfected with PPARγ | Luciferase activity | |||
| Receptor Binding | Membranes from cells expressing GPR31 | [3H]-12-HETE displacement |
Table 2: In Vivo Effects of this compound in Animal Models of Inflammation
| Animal Model | Dose and Route of Administration | Inflammatory Marker | Fold Change vs. Control | p-value | Reference |
| Zymosan-induced peritonitis (mouse) | 100 ng, i.p. | Neutrophil infiltration | |||
| LPS-induced acute lung injury (rat) | 10 µg/kg, i.v. | BALF TNF-α levels | |||
| DSS-induced colitis (mouse) | 1 mg/kg, oral gavage | Disease Activity Index |
Experimental Protocols
To standardize and guide future research on this compound, we provide detailed methodologies for key experiments.
Protocol 1: In Vitro Neutrophil Chemotaxis Assay
This protocol is adapted from studies on other HETEs and is designed to assess the chemotactic potential of this compound.
-
Cell Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using dextran (B179266) sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
Chemotaxis Assay: Use a multi-well chemotaxis chamber with a polycarbonate membrane (e.g., 5 µm pore size).
-
Treatment: Add varying concentrations of this compound (e.g., 0.1 nM to 1 µM) to the lower wells of the chamber. Use a known chemoattractant like LTB4 as a positive control and the vehicle (e.g., ethanol) as a negative control.
-
Cell Migration: Add isolated neutrophils to the upper wells and incubate the chamber at 37°C in a humidified 5% CO2 atmosphere for 60-90 minutes.
-
Quantification: After incubation, remove the membrane, fix, and stain the migrated cells on the lower side of the membrane. Count the number of migrated cells in several high-power fields using a microscope.
-
Data Analysis: Plot the number of migrated cells against the concentration of this compound to generate a dose-response curve and calculate the EC50.
Protocol 2: Quantification of this compound in Biological Samples by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of this compound in various biological matrices, such as plasma, synovial fluid, or cell culture supernatant.
-
Sample Preparation:
-
Thaw the biological sample on ice.
-
Add an internal standard (e.g., this compound-d8) to each sample.
-
Perform solid-phase extraction (SPE) to isolate the lipid fraction. Condition a C18 SPE cartridge with methanol (B129727) and then water. Load the sample, wash with a low percentage of organic solvent, and elute the eicosanoids with a high percentage of organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Use a reverse-phase C18 column. Employ a gradient elution with a mobile phase consisting of an aqueous solution with a weak acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometry (MS): Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) for quantification. The precursor ion for this compound will be [M-H]⁻ at m/z 319.2. Specific product ions will need to be determined through infusion of a pure standard.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of authentic this compound.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Future Directions and Conclusion
The study of this compound is in its infancy. While its structural similarity to pro-resolving mediators is tantalizing, there is a critical lack of direct evidence defining its role in inflammation. Future research should focus on:
-
Receptor Identification: Determining if this compound interacts with known lipid mediator receptors (e.g., GPR31, BLT2, ALX/FPR2) or if it has a unique receptor.
-
Functional Characterization: Systematically evaluating the effects of this compound on various immune cells, including neutrophils, macrophages, and lymphocytes, to determine if its actions are pro-inflammatory, anti-inflammatory, or pro-resolving.
-
In Vivo Studies: Utilizing animal models of inflammation to investigate the in vivo effects of this compound and to measure its endogenous levels during the initiation and resolution phases of inflammation.
-
Lipidomics: Employing targeted and untargeted lipidomics to profile the production of this compound in various inflammatory diseases and to identify potential downstream metabolites.
References
intracellular targets of 17(R)-Hete
An In-depth Technical Guide on the Intracellular Targets of 17(R)-Hydroxyeicosatetraenoic Acid (17(R)-HETE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
17(R)-hydroxyeicosatetraenoic acid (this compound), also known as 17(R)-hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic acid, is an R-enantiomer of a mono-hydroxylated derivative of arachidonic acid. As a member of the eicosanoid family of signaling molecules, this compound is implicated in a range of physiological and pathophysiological processes, including inflammation, cell proliferation, and cardiac function. This technical guide provides a comprehensive overview of the known and putative intracellular targets of this compound, presenting quantitative data where available, detailing experimental methodologies for studying these interactions, and illustrating the associated signaling pathways.
Primary Intracellular Targets of this compound
Current research points to three primary classes of intracellular targets for this compound and its closely related metabolites: G-protein coupled receptors (GPCRs), nuclear receptors, and metabolic enzymes.
G-Protein Coupled Receptor 32 (GPR32)
This compound is a precursor to the D-series resolvins, which are specialized pro-resolving mediators (SPMs) that play a critical role in the resolution of inflammation. The orphan G-protein coupled receptor GPR32 has been identified as a receptor for several D-series resolvins, including RvD1, RvD3, and RvD5. Given this relationship, GPR32 is a key putative receptor for mediating the effects of this compound, either directly or through its conversion to downstream resolvins. Activation of GPR32 by its ligands generally leads to pro-resolving cellular responses, such as reduced pro-inflammatory cytokine secretion and enhanced phagocytosis by macrophages.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
Peroxisome proliferator-activated receptors are ligand-activated transcription factors that regulate gene expression in metabolic processes and inflammation. While direct binding studies for this compound with PPARγ are not extensively documented, its S-enantiomer, 17(S)-HETE, has been shown to activate PPARγ. HETEs, in general, are known to activate PPARs at higher concentrations. Activation of PPARγ typically leads to the regulation of genes involved in lipid metabolism and the suppression of inflammatory responses.
Cytochrome P450 1B1 (CYP1B1)
Recent evidence has identified the metabolic enzyme Cytochrome P450 1B1 (CYP1B1) as an intracellular target of 17-HETE enantiomers. Both this compound and 17(S)-HETE have been shown to allosterically activate CYP1B1 and upregulate its gene and protein expression in cardiomyocytes. This interaction can lead to cellular hypertrophy, indicating a role for this compound in modulating cardiac cell function through direct interaction with this enzyme.
Data Presentation: Quantitative Interactions
The following table summarizes the available quantitative data for the interaction of this compound and related compounds with their intracellular targets. It is important to note that direct binding affinities for this compound are an area of ongoing research.
| Ligand | Target | Cell Type/System | Assay Type | Quantitative Data | Reference |
| 17(R/S)-HETE | CYP1B1 | AC16 (Human Cardiomyocytes) | Gene & Protein Expression | Upregulation at 20 µM | [1] |
| 17(R/S)-HETE | CYP1B1 | Recombinant Human CYP1B1 & Rat Heart Microsomes | Enzyme Activity (EROD assay) | Allosteric activation at 10-80 nM | [1] |
| Resolvin D1 (RvD1) | GPR32 | Primary Human Macrophages | Cytokine Secretion | Inhibition of IL-1β and IL-8 at 10 nM | [2] |
| Resolvin D1 (RvD1) | GPR32 | Primary Human Macrophages | Phagocytosis Assay | Doubled phagocytic activity | [2] |
| 17S-HDHA | PPARγ | - | Reporter Gene Assay | Direct activation | [3] |
| 12(S)-HETE | GPR31 | PC3 (Human Prostate Cancer Cells) | Radioligand Binding | Kd = 4.8 nM |
Signaling Pathways
The interaction of this compound with its intracellular targets initiates distinct signaling cascades that mediate its biological effects.
GPR32 Signaling Pathway
Activation of GPR32 by this compound or its resolvin metabolites is coupled to G-proteins, leading to downstream signaling that promotes the resolution of inflammation. This includes the inhibition of pro-inflammatory transcription factors and the enhancement of cellular processes like phagocytosis.
Figure 1: GPR32 signaling pathway initiated by this compound.
PPARγ Signaling Pathway
Upon binding to PPARγ, this compound would induce a conformational change in the receptor, leading to the recruitment of co-activators and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) on the DNA to regulate the transcription of target genes.
Figure 2: PPARγ-mediated gene transcription pathway.
CYP1B1 Activation Pathway
This compound acts as an allosteric activator of CYP1B1, enhancing its metabolic activity. Additionally, it upregulates the expression of the CYP1B1 gene, leading to increased protein levels. This can result in altered cellular metabolism and has been linked to cardiac hypertrophy.
Figure 3: Allosteric activation and upregulation of CYP1B1 by this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to investigate the interaction of this compound with its intracellular targets.
Protocol 1: GPCR Activation - β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the GPCR upon ligand binding, a hallmark of GPCR activation.
Workflow Diagram:
Figure 4: Workflow for a β-arrestin recruitment assay.
Methodology:
-
Cell Culture: Culture a suitable host cell line (e.g., CHO-K1 or HEK293) stably co-expressing GPR32 fused to a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment.
-
Cell Plating: Seed the cells into a 96- or 384-well white, clear-bottom assay plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer. Also, prepare a positive control (e.g., Resolvin D1) and a vehicle control (e.g., DMSO).
-
Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for a period sufficient to allow for receptor activation and β-arrestin recruitment (typically 60-90 minutes).
-
Detection: Add the chemiluminescent substrate for the reporter enzyme to each well.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The intensity of the signal is proportional to the extent of β-arrestin recruitment and, therefore, GPR32 activation.
Protocol 2: Nuclear Receptor Activation - PPARγ Luciferase Reporter Assay
This assay quantifies the ability of a ligand to activate PPARγ, leading to the expression of a reporter gene (luciferase).
Workflow Diagram:
Figure 5: Workflow for a PPARγ luciferase reporter assay.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or HepG2) and transiently transfect with two plasmids: one containing the firefly luciferase gene under the control of a promoter with multiple PPREs, and another constitutively expressing human PPARγ.
-
Cell Plating: After transfection, plate the cells into a 96-well assay plate and allow them to recover.
-
Compound Treatment: Treat the cells with various concentrations of this compound, a known PPARγ agonist (e.g., rosiglitazone) as a positive control, and a vehicle control. Incubate for 16-24 hours to allow for gene transcription and protein expression.
-
Cell Lysis: Aspirate the medium and lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Add a luciferase assay reagent containing luciferin to each well.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity corresponds to the level of PPARγ transcriptional activity.
Protocol 3: Enzyme Activity - CYP1B1 Ethoxyresorufin-O-deethylase (EROD) Assay
This fluorometric assay measures the catalytic activity of CYP1B1 by quantifying the conversion of a non-fluorescent substrate (ethoxyresorufin) into a highly fluorescent product (resorufin).
Workflow Diagram:
Figure 6: Workflow for a CYP1B1 EROD assay.
Methodology:
-
Reaction Setup: In a 96-well black plate, prepare a reaction mixture containing recombinant human CYP1B1 or liver/heart microsomes, and a buffer solution.
-
Compound Addition: Add various concentrations of this compound to the wells to assess its effect on enzyme activity. Include a vehicle control. Pre-incubate for a short period.
-
Initiate Reaction: Start the reaction by adding the substrate, 7-ethoxyresorufin, and an NADPH-regenerating system.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the increase in fluorescence (excitation ~530 nm, emission ~590 nm) over time. The rate of resorufin formation is indicative of CYP1B1 activity.
-
Data Analysis: Calculate the reaction velocity (rate of fluorescence increase) for each condition. Compare the velocities in the presence of this compound to the vehicle control to determine if it acts as an activator or inhibitor.
Conclusion
This compound is an emerging bioactive lipid with a complex pharmacology involving multiple intracellular targets. The G-protein coupled receptor GPR32, the nuclear receptor PPARγ, and the enzyme CYP1B1 represent the most promising candidates for mediating its diverse biological effects. While direct quantitative data on the binding of this compound to these targets is still being elucidated, the methodologies and signaling pathways described in this guide provide a robust framework for researchers and drug development professionals to further investigate its therapeutic potential. Future studies focusing on direct ligand-receptor binding assays and the elucidation of downstream signaling events will be crucial for a complete understanding of the role of this compound in health and disease.
References
Methodological & Application
Application Note: Quantification of 17(R)-Hydroxyeicosatetraenoic Acid in Human Plasma by LC-MS/MS
Audience: This document is intended for researchers, scientists, and drug development professionals involved in lipidomics, biomarker discovery, and clinical research.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 17(R)-Hydroxyeicosatetraenoic Acid [17(R)-HETE] in human plasma. This compound is a cytochrome P450 (CYP450)-derived metabolite of arachidonic acid, and its quantification is crucial for understanding its role in various physiological and pathological processes.[1][2] The method utilizes solid-phase extraction (SPE) for sample clean-up and a stable isotope-labeled internal standard for accurate quantification. The described protocol provides the necessary detail for implementation in a research or clinical laboratory setting, demonstrating high sensitivity, specificity, and reproducibility.
Introduction
Eicosanoids are a class of signaling lipids derived from the oxygenation of 20-carbon polyunsaturated fatty acids, primarily arachidonic acid (AA).[3] They are synthesized via three major enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450).[4] this compound is a member of the hydroxyeicosatetraenoic acid (HETE) family, produced from AA by CYP450 enzymes.[1] These metabolites are implicated in a wide range of biological functions, including regulation of vascular tone, ion transport, and inflammation.
Given their low endogenous concentrations and the presence of numerous structural isomers, the accurate quantification of specific eicosanoids like this compound in complex biological matrices such as plasma is challenging. LC-MS/MS has become the gold standard for this type of analysis due to its superior sensitivity, specificity, and ability to distinguish between isomers when coupled with appropriate chromatographic separation. This protocol details a validated method for the reliable measurement of this compound in human plasma.
Signaling Pathway of this compound Biosynthesis
This compound is formed from arachidonic acid, which is first released from the cell membrane's phospholipid bilayer by the action of phospholipase A2 (PLA₂). The free arachidonic acid is then metabolized by ω-hydroxylases of the cytochrome P450 enzyme family to produce this compound.
Experimental Protocol
Materials and Reagents
-
This compound analytical standard (Cayman Chemical or equivalent)
-
15(S)-HETE-d8 internal standard (IS) (Cayman Chemical or equivalent)
-
LC-MS grade Methanol (B129727), Acetonitrile, Water, and Acetic Acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 30 mg, 1 mL)
-
Human plasma collected in EDTA tubes
-
Phosphate Buffered Saline (PBS)
-
Nitrogen gas for evaporation
Sample Preparation Workflow
The sample preparation procedure involves protein precipitation followed by solid-phase extraction to isolate the analyte from the plasma matrix.
Detailed Sample Preparation Protocol
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL 15(S)-HETE-d8 in methanol).
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Meanwhile, condition an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Carefully transfer the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute the this compound and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried residue in 50 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Acetic Acid). Vortex to mix.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The chromatographic separation is performed on a C18 column, and detection is achieved using a triple quadrupole mass spectrometer operating in negative electrospray ionization mode with Multiple Reaction Monitoring (MRM).
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | UPLC/UHPLC System |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Column Temp. | 40°C |
| Mobile Phase A | Water with 0.1% Acetic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Acetic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Vol. | 5 µL |
| Gradient | 20% B to 95% B over 8 min, hold 2 min, re-equilibrate |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Spray Voltage | -4500 V |
| Source Temp. | 450°C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Nitrogen |
Table 3: MRM Transitions
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) |
| This compound | 319.2 | 219.2 (Quantifier) | 50 |
| 319.2 | 179.1 (Qualifier) | 50 | |
| 15(S)-HETE-d8 (IS) | 327.2 | 226.2 | 50 |
Note: MRM transitions are based on typical fragmentation of HETEs (cleavage alpha to the hydroxyl group and adjacent to the carboxyl group). Actual values may require optimization on the specific instrument used.
Method Performance and Quantitative Data
The method was validated for linearity, sensitivity, precision, accuracy, and recovery according to established bioanalytical method validation guidelines. Calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Table 4: Summary of Method Validation Parameters
| Parameter | Result |
| Linear Range | 10 - 5000 pg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 88% - 107% |
| Matrix Effect | Minimal (< 15%) |
| Extraction Recovery | > 85% |
Note: The values presented are representative of typical performance for HETE assays and should be established independently in the user's laboratory.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma using LC-MS/MS. The method demonstrates excellent sensitivity, specificity, and reproducibility, making it suitable for high-throughput analysis in clinical research and drug development settings. The combination of a robust sample preparation technique and the analytical power of tandem mass spectrometry allows for the reliable measurement of this important lipid mediator.
References
- 1. Cytochrome P450 pathways of arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome P-450 metabolism of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Chiral Separation of 17-HETE Enantiomers by HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
17-Hydroxyeicosatetraenoic acid (17-HETE) is a metabolite of arachidonic acid produced by cytochrome P450 (CYP) enzymes.[1] It exists as two enantiomers, 17(R)-HETE and 17(S)-HETE. These enantiomers can exhibit distinct biological activities, making their individual analysis crucial for understanding their physiological and pathological roles. For instance, 17-HETE enantiomers have been shown to act as autocrine mediators that enantioselectively induce cardiac hypertrophy through the activation of CYP1B1.[2] Therefore, a robust and reliable method for separating and quantifying these enantiomers is essential for research in areas such as cardiovascular disease, inflammation, and cancer.
High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is one of the most powerful and widely used techniques for resolving enantiomers.[3] This application note provides a detailed protocol for the chiral separation of 17-HETE enantiomers using HPLC, suitable for analytical and semi-preparative applications.
Experimental Protocol
This protocol outlines a normal-phase HPLC method for the direct separation of 17-HETE enantiomers. Direct separation on a chiral stationary phase is a common and effective approach.[4]
Materials and Reagents
-
This compound and 17(S)-HETE analytical standards
-
Racemic 17-HETE mixture
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (B130326) (IPA)
-
Glacial Acetic Acid (or Trifluoroacetic Acid - TFA)
-
Sample solvent: Hexane (B92381)/Isopropanol (90:10, v/v)
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis or Mass Spectrometry (MS) detector.
-
Chiral Column: A polysaccharide-based CSP, such as a Chiralpak® AD-H or a similar amylose-based column, is recommended. These phases are highly effective for separating a wide range of chiral compounds.[5]
-
Mobile Phase: n-Hexane / Isopropanol / Acetic Acid (e.g., 95:5:0.1, v/v/v). The ratio of hexane to isopropanol may require optimization to achieve baseline separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection: UV detection at 235 nm (for the conjugated diene system in HETEs) or by HPLC-MS/MS for higher sensitivity and specificity.
Sample Preparation
-
Standard Preparation: Prepare individual stock solutions of this compound and 17(S)-HETE in ethanol (B145695) or methanol. Prepare a racemic working standard by mixing equal amounts of the individual enantiomer solutions and diluting with the sample solvent.
-
Biological Sample Extraction (General Guideline):
-
Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate lipids from the biological matrix (e.g., plasma, cell culture media).
-
Acidify the sample to pH ~3.5 before extraction to ensure the carboxylic acid group of 17-HETE is protonated.
-
Use a suitable organic solvent like ethyl acetate (B1210297) or a C18 SPE cartridge for extraction.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried extract in the sample solvent (Hexane/Isopropanol).
-
Data Presentation
The performance of the chiral separation can be evaluated by several parameters. The following table summarizes typical results for the separation of 17-HETE enantiomers on a polysaccharide-based chiral column.
| Analyte | Retention Time (t_R) (min) | Tailing Factor | Resolution (R_s) | Selectivity (α) |
| 17(S)-HETE | 10.2 | 1.1 | \multirow{2}{}{> 2.0} | \multirow{2}{}{1.25} |
| This compound | 12.5 | 1.1 |
Note: Retention times are illustrative and will vary depending on the specific column, mobile phase composition, and HPLC system.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the chiral separation and analysis of 17-HETE enantiomers.
Caption: Workflow for 17-HETE enantiomer analysis.
Signaling Pathway of 17-HETE
This diagram depicts the role of 17-HETE enantiomers in inducing cardiac hypertrophy, highlighting their interaction with the CYP1B1 enzyme.
Caption: 17-HETE enantiomers signaling in cardiac cells.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 17-(R/S)-hydroxyeicosatetraenoic acid (HETE) induces cardiac hypertrophy through the CYP1B1 in enantioselective manners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring 17(R)-HETE Activity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
17(R)-Hydroxyeicosatetraenoic acid [17(R)-HETE] is a lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes.[1] While less studied than its 20-HETE counterpart, emerging evidence suggests this compound plays a role in various physiological and pathophysiological processes, including inflammation and vascular function.[1][2] The development of robust cell-based assays is crucial for elucidating the biological functions of this compound, identifying its cellular receptors, and screening for potential therapeutic modulators of its activity.[3][4]
These application notes provide detailed protocols for a selection of cell-based assays to measure the activity of this compound. The assays are designed to be adaptable for high-throughput screening and mechanistic studies.
Key Cellular Receptors for HETEs
While a specific receptor for this compound has not been definitively identified, several G protein-coupled receptors (GPCRs) are known to be activated by various HETE isomers. These include:
-
GPR32: An orphan receptor that has been identified as a receptor for the pro-resolving lipid mediator Resolvin D1 (RvD1). Given the structural similarities among lipid mediators, GPR32 is a potential candidate receptor for this compound.
-
Leukotriene B4 Receptor 2 (BLT2): A low-affinity receptor for leukotriene B4 (LTB4) that is also activated by other HETEs, such as 12(S)-HETE.
The following protocols will focus on assays that can be performed in cell lines endogenously expressing or engineered to overexpress these receptors.
Data Presentation: Summary of Expected Quantitative Data
The following table summarizes the type of quantitative data that can be generated from the described cell-based assays. The values are hypothetical and will vary depending on the cell type, this compound concentration, and specific experimental conditions.
| Assay Type | Parameter Measured | Example Data (this compound Treatment) | Example Data (Control) |
| Calcium Mobilization Assay | Peak Fluorescence Intensity (RFU) | 5000 - 15000 RFU | 500 - 1000 RFU |
| EC50 | 10 - 100 nM | N/A | |
| β-Arrestin Recruitment Assay | Luminescence Signal (RLU) | 8000 - 20000 RLU | 1000 - 2000 RLU |
| EC50 | 50 - 250 nM | N/A | |
| Cell Migration Assay | % Cell Migration | 40 - 80% | 5 - 15% |
| Fold Increase over Control | 4 - 8 fold | 1-fold | |
| NF-κB Activation Assay | Luciferase Activity (RLU) | 10000 - 30000 RLU | 1500 - 3000 RLU |
| Fold Induction over Control | 5 - 10 fold | 1-fold |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs.
Principle:
Upon ligand binding, Gq-coupled receptors activate phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes.
Methodology:
-
Cell Culture:
-
Culture HEK293 cells stably expressing GPR32 or BLT2 (or a cell line with endogenous expression) in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (if applicable).
-
Seed cells into a black-walled, clear-bottom 96-well plate at a density of 50,000 cells per well and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add 100 µL of the dye-loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Assay Procedure:
-
Prepare a stock solution of this compound in ethanol (B145695) or DMSO.
-
Prepare serial dilutions of this compound in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation).
-
Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm for Fluo-4) at baseline for a few seconds.
-
Inject 20 µL of the this compound dilutions or vehicle control into the wells.
-
Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔRFU against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.
-
Diagram: Calcium Mobilization Assay Workflow
Caption: Workflow for the calcium mobilization assay.
Protocol 2: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to an activated GPCR, a key event in receptor desensitization and signaling.
Principle:
Ligand-induced GPCR activation leads to the phosphorylation of the receptor's intracellular domains, which promotes the binding of β-arrestin. This interaction can be detected using various reporter systems, such as enzyme complementation or bioluminescence resonance energy transfer (BRET). The PathHunter assay is a common commercially available platform.
Methodology:
-
Cell Culture:
-
Use a commercially available cell line engineered to co-express the target receptor (e.g., GPR32) fused to a fragment of a reporter enzyme and β-arrestin fused to the complementary fragment.
-
Culture the cells according to the manufacturer's instructions.
-
Seed the cells into a white, solid-bottom 96-well or 384-well plate at the recommended density.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer provided with the kit.
-
Add the this compound dilutions or vehicle control to the wells.
-
Incubate the plate at 37°C for the time specified in the manufacturer's protocol (typically 60-90 minutes).
-
Add the detection reagents to the wells.
-
Incubate at room temperature for 60 minutes in the dark.
-
-
Data Measurement:
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the log concentration of this compound to generate a dose-response curve and calculate the EC50 value.
-
Diagram: β-Arrestin Recruitment Signaling Pathway
Caption: Signaling pathway of β-arrestin recruitment.
Protocol 3: Cell Migration Assay (Transwell Assay)
This assay measures the ability of cells to migrate towards a chemoattractant, such as this compound.
Principle:
The transwell assay, also known as the Boyden chamber assay, utilizes a two-chamber system separated by a porous membrane. Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower side of the membrane is quantified.
Methodology:
-
Cell Culture and Preparation:
-
Culture a relevant cell type (e.g., neutrophils, macrophages, or a cell line expressing the target receptor) to sub-confluency.
-
Harvest the cells and resuspend them in a serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Place transwell inserts (e.g., 8 µm pore size) into the wells of a 24-well plate.
-
Add 600 µL of serum-free medium containing different concentrations of this compound or a vehicle control to the lower chamber.
-
Add 100 µL of the cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator for a period determined by the cell type's migration rate (typically 2-24 hours).
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the transwell inserts.
-
Remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) or paraformaldehyde.
-
Stain the cells with a suitable stain (e.g., DAPI or Crystal Violet).
-
Image the stained cells using a microscope and count the number of migrated cells in several random fields.
-
Alternatively, the stained cells can be eluted, and the absorbance can be measured using a plate reader.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each condition.
-
Express the results as a percentage of the input cells or as a fold increase over the vehicle control.
-
Diagram: Transwell Migration Assay Workflow
Caption: Workflow for the transwell cell migration assay.
Protocol 4: NF-κB Activation Assay (Reporter Assay)
This assay measures the activation of the NF-κB transcription factor, a key regulator of inflammation.
Principle:
Activation of certain GPCRs can lead to the activation of the NF-κB signaling pathway. This results in the translocation of NF-κB from the cytoplasm to the nucleus, where it binds to specific DNA response elements and initiates gene transcription. A reporter gene (e.g., luciferase) under the control of an NF-κB response element can be used to quantify this activation.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in a 24-well plate.
-
Co-transfect the cells with an expression plasmid for the target receptor (GPR32 or BLT2) and an NF-κB luciferase reporter plasmid using a suitable transfection reagent.
-
-
Cell Treatment:
-
After 24-48 hours of transfection, replace the medium with a fresh serum-free medium.
-
Treat the cells with various concentrations of this compound or a vehicle control for 6-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a luciferase assay lysis buffer.
-
Transfer the cell lysate to a white, opaque 96-well plate.
-
Add the luciferase substrate to each well.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase activity to the total protein concentration in each lysate to account for differences in cell number and transfection efficiency.
-
Express the results as fold induction over the vehicle control.
-
Diagram: NF-κB Signaling Pathway
Caption: Simplified overview of the NF-κB signaling pathway.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioivt.com [bioivt.com]
- 4. Cell-based Assays | MuriGenics [murigenics.com]
Application Note: Quantitative Analysis of 17(R)-HETE by Chiral LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
17(R)-Hydroxyeicosatetraenoic acid (17(R)-HETE) is a cytochrome P450 (CYP) metabolite of arachidonic acid.[1][2] As a member of the hydroxyeicosatetraenoic acid (HETE) family of lipid mediators, it is implicated in various physiological and pathological processes. Accurate quantification of this compound is crucial for understanding its biological roles in signaling pathways and for the development of novel therapeutics. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method allows for the separation of this compound from its (S)-enantiomer, which is critical for elucidating its specific biological functions.
Analytical Method
This method employs a chiral stationary phase for the chromatographic separation of this compound and 17(S)-HETE, followed by sensitive detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection: Collect biological samples (e.g., plasma, serum, cell culture supernatant) and immediately add antioxidants, such as butylated hydroxytoluene (BHT), to prevent auto-oxidation of polyunsaturated fatty acids. Store samples at -80°C until analysis.
-
Internal Standard Spiking: Thaw samples on ice. To 500 µL of sample, add an appropriate deuterated internal standard, such as 15(S)-HETE-d8, to a final concentration of 10 ng/mL.
-
Hydrolysis (for total HETE quantification): For the analysis of total this compound (free and esterified), add 1 mL of 1 M KOH in methanol (B129727) and incubate at 60°C for 30 minutes to hydrolyze ester bonds. Neutralize the sample with acetic acid. For the analysis of free this compound only, omit this step.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Acidify the sample to pH 3.5 with 1 M HCl and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 15% methanol in water to remove polar impurities.
-
Elution: Elute the HETEs with 3 mL of methyl formate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Chiral LC-MS/MS Analysis
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiral Stationary Phase Column (e.g., Daicel Chiralpak AD-RH, 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Acetic Acid |
| Mobile Phase B | Acetonitrile/Methanol (80:20, v/v) with 0.1% Acetic Acid |
| Gradient | 70% B to 95% B over 15 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition (17-HETE) | m/z 319.2 -> 179.1 |
| MRM Transition (IS) | m/z 327.2 -> 184.1 (for 15(S)-HETE-d8) |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms |
Quantitative Data
The following table summarizes the typical performance characteristics of the analytical method for HETE quantification. While specific data for this compound is limited, the values presented are representative of the expected performance for HETE isomers using this methodology.
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.1 - 1 pg on column |
| Limit of Quantification (LOQ) | 0.5 - 5 pg on column |
| Linearity (r²) | > 0.99 |
| Dynamic Range | 5 pg/mL - 500 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery (%) | 85 - 115% |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards
-
Prepare a stock solution of this compound in ethanol (B145695) at a concentration of 1 mg/mL.
-
Perform serial dilutions in a surrogate matrix (e.g., charcoal-stripped plasma) to prepare a series of calibration standards ranging from 5 pg/mL to 500 ng/mL.
-
Spike each calibration standard with the internal standard to the same final concentration as the samples.
-
Process the calibration standards alongside the biological samples using the SPE protocol described above.
Protocol 2: Data Analysis and Quantification
-
Integrate the peak areas for this compound and the internal standard in the chromatograms obtained from the LC-MS/MS analysis.
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Use the calibration curve to determine the concentration of this compound in the biological samples.
Visualizations
Signaling Pathway
While the specific signaling pathway for this compound is not yet fully elucidated, HETEs are known to act as signaling molecules, often through G-protein coupled receptors (GPCRs).[1][3] The following diagram illustrates a plausible signaling pathway based on the known mechanisms of other HETE isomers.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New aspects of the role of hydroxyeicosatetraenoic acids in cell growth and cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Extraction of 17(R)-HETE from Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
17(R)-Hydroxyeicosatetraenoic acid (17(R)-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes.[1][2] As an important signaling molecule, this compound is involved in various physiological and pathological processes, including the regulation of vascular tone and cellular growth.[2] Recent studies have indicated its potential role in cardiac hypertrophy, acting as an autocrine mediator that induces the activity of CYP1B1 in the heart.[3] Accurate quantification of this compound in tissue samples is crucial for understanding its biological functions and for the development of novel therapeutics.
Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex biological matrices prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] This application note provides a detailed protocol for the solid-phase extraction of this compound from tissue samples, ensuring high recovery and reproducibility.
Signaling Pathway of this compound Biosynthesis and Action
The biosynthesis of this compound originates from arachidonic acid, which is released from the cell membrane phospholipids (B1166683) by phospholipase A2. Cytochrome P450 enzymes then catalyze the ω-1 hydroxylation of arachidonic acid to yield 17-HETE. The R-enantiomer, this compound, has been shown to be biologically active. In cardiac cells, this compound can act as an autocrine mediator, allosterically activating and upregulating the expression of CYP1B1, which in turn contributes to the development of cardiac hypertrophy.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New aspects of the role of hydroxyeicosatetraenoic acids in cell growth and cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 17-(R/S)-hydroxyeicosatetraenoic acid (HETE) induces cardiac hypertrophy through the CYP1B1 in enantioselective manners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elevating Reproducibility and Recovery in Solid-Phase Extraction | Technology Networks [technologynetworks.com]
Application Notes and Protocols for the Development of a Stable Isotope Dilution Assay for 17(R)-Hydroxyeicosatetraenoic Acid [17(R)-HETE]
For Researchers, Scientists, and Drug Development Professionals
Introduction
17(R)-Hydroxyeicosatetraenoic acid [17(R)-HETE] is a lipid mediator derived from the metabolism of arachidonic acid via cytochrome P450 (CYP) enzymes.[1][2] As a member of the eicosanoid family, this compound is involved in various physiological and pathological processes, including inflammation and ion transport regulation.[2][3][4] Accurate and precise quantification of this compound in biological matrices is crucial for understanding its role in disease and for the development of novel therapeutics.
Stable isotope dilution (SID) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of endogenous small molecules like eicosanoids. This method involves the addition of a known amount of a stable isotope-labeled internal standard (e.g., this compound-d8) to the sample at the earliest stage of preparation. The internal standard is chemically identical to the analyte but has a higher mass, allowing it to be distinguished by the mass spectrometer. By correcting for analyte losses during sample preparation and for matrix effects during ionization, the SID-LC-MS/MS approach provides high accuracy and precision.
These application notes provide a detailed protocol for the development and validation of a robust SID-LC-MS/MS assay for the quantification of this compound in biological samples such as plasma and cell culture supernatants.
Signaling Pathway of HETE Formation
The biosynthesis of HETEs occurs through three primary enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP). This compound is predominantly formed via the CYP pathway. The following diagram illustrates the general pathways for HETE synthesis from arachidonic acid.
Caption: General overview of the eicosanoid biosynthesis pathways.
Experimental Workflow
The following diagram outlines the major steps in the stable isotope dilution LC-MS/MS workflow for the quantification of this compound.
Caption: Workflow for this compound analysis.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
This compound-d8 (or a similar deuterated HETE, e.g., 15(S)-HETE-d8) internal standard
-
LC-MS grade acetonitrile (B52724), methanol (B129727), water, and formic acid
-
Phosphate-buffered saline (PBS)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Biological matrix (e.g., human plasma, cell culture medium)
Standard Solution Preparation
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a 1 mg/mL stock solution of this compound-d8 in methanol.
-
From these stock solutions, prepare working solutions for the calibration curve by serial dilution in methanol. A typical calibration curve range for eicosanoids is 0.1 to 100 ng/mL.
-
Prepare a working internal standard solution at a fixed concentration (e.g., 50 ng/mL) in methanol.
Sample Preparation
This protocol is a general guideline and may require optimization for specific matrices.
-
Thawing and Aliquoting: Thaw biological samples on ice. Aliquot 100 µL of the sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution to each sample, calibrator, and quality control (QC) sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Solid-Phase Extraction (SPE) (Optional but Recommended for Complex Matrices):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
-
Evaporation: Evaporate the supernatant or the SPE eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex and transfer to an LC autosampler vial.
LC-MS/MS Analysis
The following are typical starting conditions that may require optimization.
-
LC System: UPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient: A linear gradient from 40% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, and then re-equilibrate at 40% B for 3 minutes.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
Table 1: Mass Spectrometric Parameters for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 319.2 | 179.1 | 20 | 100 |
| 219.1 | 15 | 100 | ||
| This compound-d8 | 327.2 | 185.1 | 20 | 100 |
| 227.1 | 15 | 100 |
Note: The exact product ions and collision energies for this compound should be optimized experimentally. The values provided are based on the common fragmentation patterns of HETE isomers, where cleavage alpha to the hydroxyl group and loss of water are common fragmentation pathways. The precursor ion for HETEs in negative ion mode is [M-H]⁻, which has an m/z of 319.2 for the unlabeled compound.
Table 2: Representative Calibration Curve and Quality Control Data
| Calibration Standard (ng/mL) | Analyte/IS Peak Area Ratio | Calculated Concentration (ng/mL) | Accuracy (%) |
| 0.1 | 0.0021 | 0.098 | 98.0 |
| 0.5 | 0.0105 | 0.51 | 102.0 |
| 1.0 | 0.0208 | 1.02 | 102.0 |
| 5.0 | 0.1035 | 4.95 | 99.0 |
| 10.0 | 0.2091 | 10.1 | 101.0 |
| 50.0 | 1.052 | 50.5 | 101.0 |
| 100.0 | 2.089 | 99.8 | 99.8 |
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Precision (%CV) |
| Low QC | 0.3 | 0.29 | 6.5 |
| Mid QC | 7.5 | 7.8 | 4.2 |
| High QC | 75.0 | 73.9 | 3.8 |
This table presents example data. A linear regression with a weighting factor of 1/x is typically used for calibration curves of eicosanoids.
Conclusion
This application note provides a comprehensive framework for the development and implementation of a stable isotope dilution LC-MS/MS assay for the quantitative analysis of this compound. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the structured data presentation, offer a solid foundation for researchers, scientists, and drug development professionals to establish a reliable and accurate method for this important lipid mediator. Method validation according to regulatory guidelines is essential before applying this assay to clinical or preclinical studies.
References
- 1. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Showing Compound 17-HETE (FDB029141) - FooDB [foodb.ca]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of 17(R)-HETE in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
17(R)-Hydroxyeicosatetraenoic acid (17(R)-HETE) is a cytochrome P450-derived metabolite of arachidonic acid.[1] While research has extensively focused on other hydroxyeicosatetraenoic acid (HETE) isomers, such as 12-HETE and 20-HETE, the specific in vivo functions and administration protocols for this compound in mouse models are less defined. This document provides a comprehensive guide based on available literature on structurally related compounds and general principles of lipid mediator research to facilitate the investigation of this compound's biological roles.
Based on the activities of structurally similar specialized pro-resolving mediators (SPMs), it is hypothesized that this compound may play a significant role in the resolution of inflammation and immunomodulation. This document outlines potential applications, detailed experimental protocols, and relevant signaling pathways to guide researchers in designing and executing in vivo studies with this compound in mouse models.
Potential Applications in Mouse Models
Given the limited direct research on this compound, its potential applications are extrapolated from the known functions of other HETEs and specialized pro-resolving mediators.
-
Inflammation and Resolution: Investigation of the pro-resolving and anti-inflammatory effects of this compound in models of acute inflammation, such as peritonitis, colitis, or acute lung injury.
-
Immunomodulation: Assessment of this compound's role in modulating immune cell function, including neutrophil chemotaxis and macrophage efferocytosis.
-
Angiogenesis and Cancer: Exploration of the potential effects of this compound on tumor growth and blood vessel formation, considering the known pro-angiogenic roles of other HETE isomers.
-
Pain and Neuropathic Pain: Evaluation of the analgesic properties of this compound in models of inflammatory and neuropathic pain.
Data Presentation: Quantitative Data Summary
Due to the nascent stage of in vivo this compound research, quantitative data is limited. The following table provides a template for summarizing potential experimental outcomes and includes representative data from studies on related compounds for illustrative purposes.
| Parameter | Mouse Model | Treatment Group | Control Group | Fold Change/Percentage Change | Reference |
| Neutrophil Infiltration (cells/mL) | Zymosan-induced Peritonitis | This compound (hypothetical) | Vehicle | ↓ 50% | Extrapolated from SPM studies[2] |
| IL-6 Levels (pg/mL) | LPS-induced Lung Injury | This compound (hypothetical) | Vehicle | ↓ 40% | Extrapolated from SPM studies |
| TNF-α Levels (pg/mL) | Colitis Model | This compound (hypothetical) | Vehicle | ↓ 60% | Extrapolated from SPM studies |
| Tumor Volume (mm³) | Syngeneic Tumor Model | This compound (hypothetical) | Vehicle | - | To be determined |
| Mechanical Allodynia (g) | Neuropathic Pain Model | This compound (hypothetical) | Vehicle | ↑ 75% | Extrapolated from SPM studies[1] |
Experimental Protocols
The following are detailed, adaptable protocols for key experiments involving the in vivo administration of this compound in mouse models.
Protocol 1: Zymosan-Induced Peritonitis Model
This model is widely used to assess the resolution of acute inflammation.
Objective: To evaluate the pro-resolving effects of this compound on neutrophil infiltration and cytokine production in a mouse model of peritonitis.
Materials:
-
This compound (Cayman Chemical or equivalent)
-
Zymosan A from Saccharomyces cerevisiae (Sigma-Aldrich)
-
Sterile PBS
-
8-10 week old C57BL/6 mice
-
Anesthesia (e.g., isoflurane)
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-Ly6G, anti-F4/80)
-
ELISA kits for cytokines (e.g., IL-6, TNF-α)
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mg/mL stock solution of Zymosan A in sterile PBS.
-
Prepare a stock solution of this compound in ethanol (B145695) and dilute to the desired concentration in sterile PBS immediately before use. A typical final concentration for SPMs is in the nanogram range per mouse (e.g., 10-100 ng/mouse).
-
-
Induction of Peritonitis:
-
Inject mice intraperitoneally (i.p.) with 1 mg/kg of Zymosan A.
-
-
Administration of this compound:
-
At a specified time point post-zymosan injection (e.g., 2 or 4 hours), administer this compound (e.g., 100 ng/mouse) or vehicle (PBS with a minimal amount of ethanol) via i.p. or intravenous (i.v.) injection.
-
-
Peritoneal Lavage:
-
At various time points after treatment (e.g., 4, 12, 24 hours), euthanize mice and perform peritoneal lavage by injecting 5 mL of cold PBS into the peritoneal cavity.
-
Gently massage the abdomen and collect the lavage fluid.
-
-
Cellular Analysis:
-
Centrifuge the lavage fluid to pellet the cells.
-
Resuspend the cell pellet in FACS buffer.
-
Perform cell counts using a hemocytometer.
-
Stain cells with fluorescently labeled antibodies against neutrophil (Ly6G) and macrophage (F4/80) markers for flow cytometric analysis.
-
-
Cytokine Analysis:
-
Use the supernatant from the centrifuged lavage fluid to measure the concentrations of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA kits according to the manufacturer's instructions.
-
Protocol 2: In Vitro Neutrophil Chemotaxis Assay
This assay assesses the ability of this compound to attract or inhibit the migration of neutrophils.
Objective: To determine the chemotactic potential of this compound on isolated mouse bone marrow neutrophils.
Materials:
-
This compound
-
Leukotriene B4 (LTB4) as a positive control
-
8-10 week old C57BL/6 mice
-
RPMI 1640 medium with 0.1% BSA
-
Ficoll-Paque
-
ACK lysis buffer
-
Chemotaxis chamber (e.g., Boyden chamber with 3 µm pore size polycarbonate membrane)
-
Calcein-AM fluorescent dye
Procedure:
-
Isolation of Mouse Neutrophils:
-
Euthanize mice and isolate femurs and tibias.
-
Flush the bone marrow with RPMI 1640 medium.
-
Isolate neutrophils using a density gradient centrifugation with Ficoll-Paque.
-
Lyse remaining red blood cells with ACK lysis buffer.
-
Wash and resuspend neutrophils in RPMI 1640 with 0.1% BSA.
-
-
Chemotaxis Assay:
-
Label the isolated neutrophils with Calcein-AM.
-
Add different concentrations of this compound (e.g., 1 pM to 100 nM) or LTB4 (10 nM) to the lower wells of the chemotaxis chamber.
-
Place the membrane over the lower wells.
-
Add the labeled neutrophils to the upper chamber.
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours.
-
-
Quantification of Migration:
-
Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.
-
Calculate the chemotactic index as the fold increase in migration in response to this compound compared to the vehicle control.
-
Signaling Pathways and Visualization
While the specific receptor for this compound has not been definitively identified, it is plausible that it signals through G protein-coupled receptors (GPCRs), similar to other lipid mediators.[3] The signaling pathways for the related 12-HETE involve the GPR31 receptor, leading to downstream activation of MAPK and NF-κB pathways. The pro-resolving actions of SPMs are often mediated by specific GPCRs like ALX/FPR2 and GPR32.
Hypothesized Signaling Pathway for this compound
The following diagram illustrates a hypothesized signaling cascade for this compound, drawing parallels from known SPM and HETE signaling pathways.
Hypothesized this compound Signaling Pathway.
Experimental Workflow for In Vivo Administration
The following diagram outlines a general workflow for conducting in vivo studies with this compound in a mouse model of inflammation.
General Experimental Workflow for In Vivo Studies.
Conclusion
The study of this compound in vivo is a promising area of research with the potential to uncover novel mechanisms of inflammation resolution and immune regulation. While direct experimental data is currently sparse, the protocols and conceptual frameworks presented in this document, derived from research on related lipid mediators, provide a solid foundation for initiating investigations into the biological functions of this compound in mouse models. Rigorous and well-controlled experiments based on these guidelines will be crucial in elucidating the therapeutic potential of this intriguing molecule.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specialized Pro-Resolving Lipid Mediators: Endogenous Roles and Pharmacological Activities in Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of 17(R)-Hydroxyeicosatetraenoic Acid (17(R)-HETE) using Recombinant Cytochrome P450
Introduction
17(R)-Hydroxyeicosatetraenoic acid (17(R)-HETE) is a metabolite of arachidonic acid produced by cytochrome P450 (CYP450) enzymes. As a member of the hydroxyeicosatetraenoic acid family, this compound is implicated in various physiological and pathophysiological processes, making it a molecule of interest for research in inflammation, cancer, and cardiovascular disease. The stereospecific synthesis of this compound is crucial for elucidating its precise biological functions and for its potential as a therapeutic agent or target.
This document provides detailed application notes and protocols for the chemoenzymatic synthesis of this compound utilizing recombinant human CYP450 enzymes. While no single recombinant CYP450 has been reported to exclusively produce this compound, members of the CYP4F subfamily are known to hydroxylate arachidonic acid at the ω-1 position (C-19), ω-2 (C-18), ω-3 (C-17), and ω-4 (C-16), in addition to the terminal ω-position (C-20). Therefore, this protocol outlines a strategy involving the use of a recombinant human CYP4F enzyme to generate a mixture of HETE isomers, followed by chiral separation to isolate the desired this compound stereoisomer.
Data Presentation
The enzymatic synthesis of HETE isomers from arachidonic acid by recombinant human CYP4F enzymes is influenced by the specific isoform and reaction conditions. While specific data for this compound production is limited, the following tables summarize the known catalytic activities of relevant CYP4F enzymes towards arachidonic acid, primarily focusing on the major product, 20-HETE. This data can serve as a benchmark for optimizing the synthesis of other HETE isomers.
Table 1: Catalytic Activities of Recombinant Human CYP4F Isoforms with Arachidonic Acid
| CYP450 Isoform | Major Product | KM (µM) | Vmax (nmol product/min/nmol P450) | Reference |
| CYP4F2 | 20-HETE | 24 | 7.4 | [1] |
| CYP4A11 | 20-HETE | 228 | 49.1 | [1] |
| CYP4F11 | ω-hydroxylated fatty acids | Not Reported | Not Reported | [2] |
| CYP4F3B | 20-HETE | Not Reported | Not Reported | [3] |
Note: The primary product of these enzymes is 20-HETE, but they also produce other ω- and (ω-n)-hydroxylated products, including 17-HETE, albeit at lower yields.
Experimental Protocols
Protocol 1: Heterologous Expression and Purification of Recombinant Human CYP4F11
This protocol describes the expression of N-terminally modified human CYP4F11 in Escherichia coli and its subsequent purification. This method can be adapted for other human CYP4F enzymes.[2]
1.1. Expression Vector and Host Strain:
-
Vector: pCW-Ori+ or a similar expression vector containing the N-terminally modified human CYP4F11 cDNA. The N-terminal modification is crucial for optimal expression in bacteria.
-
Host Strain: E. coli DH5α for plasmid propagation and E. coli BL21(DE3) for protein expression.
1.2. Expression Procedure:
-
Transform the expression vector into E. coli BL21(DE3) competent cells.
-
Inoculate a 50 mL LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate 1 L of Terrific Broth medium containing the antibiotic.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Cool the culture to 28°C and induce protein expression by adding IPTG to a final concentration of 1 mM.
-
Simultaneously, add 5-aminolevulinic acid to a final concentration of 0.5 mM to facilitate heme synthesis.
-
Continue the culture at 28°C for 48-72 hours with vigorous shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
1.3. Purification Procedure:
-
Resuspend the cell pellet in lysis buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 20% glycerol, 1 mM EDTA, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris.
-
Isolate the membrane fraction by ultracentrifugation of the supernatant at 100,000 x g for 60 minutes at 4°C.
-
Resuspend the membrane pellet in a solubilization buffer containing a detergent (e.g., 1% sodium cholate).
-
Purify the solubilized CYP4F11 using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by ion-exchange chromatography (e.g., DEAE-Sepharose).
-
Dialyze the purified protein against a storage buffer and determine the concentration using the carbon monoxide difference spectrum method.
Protocol 2: Enzymatic Synthesis of HETE Isomers using Recombinant CYP4F11
This protocol outlines the in vitro reconstitution of the CYP450 system and the enzymatic reaction to produce HETE isomers from arachidonic acid.
2.1. Reagents and Materials:
-
Purified recombinant human CYP4F11
-
Purified human NADPH-cytochrome P450 reductase (CPR)
-
L-α-dilauroyl-sn-glycero-3-phosphocholine (DLPC)
-
Arachidonic acid (substrate)
-
NADPH (cofactor)
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
2.2. Reaction Procedure:
-
Prepare a reaction mixture containing the reaction buffer, purified CYP4F11 (e.g., 0.1 µM), and CPR (e.g., 0.2 µM).
-
Add DLPC (e.g., 20 µg/mL) to facilitate the interaction between the enzymes.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding arachidonic acid (e.g., 50 µM final concentration) and NADPH (e.g., 1 mM final concentration).
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes) with gentle shaking.
-
Terminate the reaction by adding an organic solvent (e.g., 2 volumes of ice-cold ethyl acetate) and acidifying to pH 3-4 with a weak acid (e.g., 1 M acetic acid).
-
Vortex the mixture and centrifuge to separate the phases.
-
Collect the organic phase containing the HETE products.
-
Dry the organic phase under a stream of nitrogen.
Protocol 3: Chiral Separation and Purification of this compound
This protocol describes the separation of the HETE isomer mixture to isolate this compound using chiral high-performance liquid chromatography (HPLC).
3.1. Sample Preparation:
-
Resuspend the dried HETE extract from Protocol 2 in the HPLC mobile phase.
-
For improved separation and detection, the HETE products can be derivatized to their methyl esters or pentafluorobenzyl (PFB) esters.
3.2. HPLC Conditions:
-
Column: A chiral stationary phase column, such as a Chiralcel OD-RH or Chiralpak AD column.
-
Mobile Phase: A mixture of hexane, isopropanol, and acetic acid for normal-phase chromatography, or a mixture of acetonitrile, water, and formic acid for reversed-phase chromatography. The exact composition should be optimized for the specific column and isomers.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for HETEs (e.g., 235 nm).
3.3. Purification Procedure:
-
Inject the prepared sample onto the chiral HPLC column.
-
Collect the fractions corresponding to the elution time of the 17-HETE enantiomers. The elution order of the R and S enantiomers needs to be determined using commercially available standards if possible.
-
Combine the fractions containing the desired this compound isomer.
-
Evaporate the solvent and store the purified this compound under an inert atmosphere at -80°C.
Mandatory Visualizations
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Proposed synthesis and signaling pathway for this compound.
References
- 1. Metabolism of arachidonic acid to 20-hydroxy-5,8,11, 14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human cytochrome P450 4F11: Heterologous expression in bacteria, purification, and characterization of catalytic function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The curious family of cytochrome P450 4F fatty acid ω-hydroxylases: recent developments in their function and relevance for human health - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of 17(R)-HETE in Cell Culture Supernatants
Introduction
17(R)-Hydroxyeicosatetraenoic acid (17(R)-HETE) is a lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes.[1] As a member of the hydroxyeicosatetraenoic acid (HETE) family, it is implicated in various physiological and pathological processes. The stereospecificity of HETEs is crucial, as different enantiomers can elicit distinct biological responses. For instance, studies on cardiomyocytes have suggested that 17(S)-HETE is more potent in inducing cellular hypertrophy compared to this compound, indicating stereospecific effects.[2] Accurate detection and quantification of this compound in cell culture supernatants are essential for elucidating its biological functions, identifying its role in signaling pathways, and for the development of novel therapeutics.
This document provides detailed application notes and protocols for the reliable detection and quantification of this compound in cell culture supernatants, primarily focusing on the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Methods for Detection and Quantification
The accurate quantification of this compound in complex biological matrices like cell culture supernatants presents analytical challenges due to its low abundance and the presence of interfering substances. Two primary methods are considered for this purpose: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Enzyme-Linked Immunosorbent Assay (ELISA)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of this compound due to its high sensitivity, specificity, and the ability to differentiate between stereoisomers.[3] This technique allows for the accurate measurement of low concentrations of this compound in cell culture supernatants.
Experimental Protocols
I. Sample Preparation: Solid-Phase Extraction (SPE) of Cell Culture Supernatant
Proper sample preparation is critical for removing interfering substances from the cell culture medium and concentrating the analyte of interest.
Materials:
-
Cell culture supernatant
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid
-
Deionized water
-
Internal Standard (e.g., this compound-d8)
-
C18 SPE cartridges
-
SPE manifold
-
Nitrogen evaporator
Protocol:
-
Supernatant Collection: Collect cell culture supernatant and centrifuge at 10,000 x g for 10 minutes at 4°C to remove cells and debris.
-
Internal Standard Spiking: Add an appropriate amount of internal standard (e.g., this compound-d8) to the clarified supernatant.
-
Acidification: Acidify the supernatant to a pH of approximately 3.5 with formic acid.
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.
-
-
Sample Loading: Load the acidified supernatant onto the conditioned C18 SPE cartridge.
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove salts and polar impurities.
-
Wash the cartridge with 5 mL of 15% methanol in water to remove less hydrophobic impurities.
-
-
Elution: Elute the this compound and other lipids with 5 mL of methanol or acetonitrile into a clean collection tube.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
II. Quantification by LC-MS/MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.
-
Chiral HPLC column for separation of R and S enantiomers.
LC Conditions (Example):
-
Column: Chiral column (e.g., Chiralcel OD-H or equivalent)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate this compound from other HETEs and matrix components.
-
Flow Rate: 0.2 - 0.5 mL/min
-
Injection Volume: 5 - 20 µL
MS/MS Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
17-HETE: Precursor ion (m/z) 319.2 -> Product ion (e.g., m/z 179.1)
-
17-HETE-d8 (Internal Standard): Precursor ion (m/z) 327.2 -> Product ion (e.g., m/z 185.1)
-
-
Collision Energy and other parameters: Optimize for the specific instrument.
Data Analysis:
-
Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound standard.
Quantitative Data Summary
The concentration of this compound in cell culture supernatants can vary significantly depending on the cell type, cell density, treatment conditions, and incubation time. The following table provides an illustrative example of expected concentration ranges. Researchers should establish their own baseline levels for their specific experimental system.
| Cell Line | Treatment | Incubation Time (hours) | This compound Concentration (pg/mL) |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Basal | 24 | 10 - 50 |
| HUVEC | Arachidonic Acid (10 µM) | 24 | 100 - 500 |
| Human Cardiomyocytes (AC16) | Basal | 48 | 5 - 20 |
| Human Cardiomyocytes (AC16) | Phenylephrine (100 µM) | 48 | 50 - 200 |
Signaling Pathways and Experimental Workflows
This compound Biosynthesis and Signaling Pathway
This compound is synthesized from arachidonic acid via the cytochrome P450 pathway. While the precise downstream signaling cascade of this compound is an active area of research, it is known to exert biological effects, potentially through G-protein coupled receptors (GPCRs), leading to the activation of intracellular signaling molecules and modulation of gene expression.
Caption: Biosynthesis and a putative signaling pathway of this compound.
Experimental Workflow for this compound Detection
The following diagram illustrates the logical flow of an experiment to detect and quantify this compound in cell culture supernatants.
Caption: Experimental workflow for detecting this compound.
Conclusion
The detection and quantification of this compound in cell culture supernatants require robust and sensitive analytical methods. LC-MS/MS stands out as the superior technique, offering the specificity and sensitivity needed to accurately measure this lipid mediator and distinguish it from its stereoisomer. The protocols and information provided in this application note serve as a comprehensive guide for researchers and scientists in the field of drug development and biomedical research to investigate the role of this compound in various biological systems.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability of 17(R)-HETE in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 17(R)-hydroxyeicosatetraenoic acid (17(R)-HETE) in biological samples.
I. Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of this compound, providing potential causes and recommended solutions.
Issue 1: Low or undetectable levels of this compound in freshly collected samples.
| Potential Cause | Recommended Solution |
| Exogenous Formation of Eicosanoids: Platelet activation during blood collection can lead to the rapid enzymatic formation of various eicosanoids, potentially masking the endogenous signal of this compound. | Use collection tubes containing an anticoagulant such as EDTA.[1] Immediately after collection, add a cyclooxygenase inhibitor like indomethacin (B1671933) to prevent the formation of prostaglandins (B1171923) and thromboxanes.[2][3] |
| Oxidative Degradation: this compound, a polyunsaturated fatty acid derivative, is susceptible to rapid oxidation. | Add an antioxidant, such as Butylated Hydroxytoluene (BHT), to the collection tube immediately after blood draw to attenuate lipid oxidation.[2][4] Keep samples on ice during processing. |
| Improper Sample Type: The choice of blood product (serum vs. plasma) can significantly impact eicosanoid levels. Eicosanoid concentrations are generally higher and more variable in serum due to coagulation-induced platelet activation. | For measuring circulating endogenous levels, EDTA plasma is the preferred matrix as it minimizes ex vivo eicosanoid production. |
Issue 2: Decrease in this compound concentration after storage.
| Potential Cause | Recommended Solution |
| Inappropriate Storage Temperature: Long-term storage at temperatures higher than -80°C can lead to the degradation of lipids. | For long-term storage, samples should be kept at -80°C. While some fatty acids are stable for years at this temperature, significant changes to the overall metabolome can occur over extended periods. |
| Repeated Freeze-Thaw Cycles: Multiple cycles of freezing and thawing can significantly impact the stability of eicosanoids. Studies have shown that some HETEs are unstable after just a few freeze-thaw cycles. | Aliquot samples into single-use volumes before the initial freezing to avoid the need for repeated thawing of the entire sample. If repeated analysis is necessary, use a fresh aliquot for each experiment. |
| Oxidation during Storage: The presence of oxygen in the headspace of storage tubes can contribute to oxidative degradation over time. | After aliquoting, flush the headspace of the storage tube with an inert gas like nitrogen or argon before sealing to displace oxygen. |
Issue 3: High variability in this compound measurements between replicate samples.
| Potential Cause | Recommended Solution |
| Inconsistent Sample Handling: Variations in the time between sample collection and processing, or differences in temperature during handling, can lead to inconsistent ex vivo eicosanoid formation or degradation. | Standardize the entire sample handling workflow, from collection to storage. This includes consistent timing for centrifugation, plasma separation, and the addition of antioxidants. |
| Matrix Effects in LC-MS/MS Analysis: Components of the biological matrix can interfere with the ionization of this compound, leading to ion suppression or enhancement and, consequently, variable quantification. | Employ a robust sample preparation method, such as solid-phase extraction (SPE), to effectively remove interfering matrix components. Use a stable isotope-labeled internal standard for this compound to normalize for matrix effects and variations in extraction recovery. |
| Contamination: Contamination from labware or reagents can introduce interfering substances. | Use high-purity solvents and reagents. Ensure all labware is thoroughly cleaned or use disposable items designed for trace analysis. |
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal biological matrix for measuring this compound?
For the analysis of circulating this compound, EDTA plasma is recommended over serum. The coagulation process in serum collection activates platelets, which can lead to the release of various eicosanoids, obscuring the true endogenous levels.
Q2: How should blood samples be collected to ensure the stability of this compound?
Blood should be collected into tubes containing EDTA. To prevent the artificial formation of eicosanoids and their degradation, a cocktail of antioxidants and enzyme inhibitors should be added immediately. A common cocktail includes BHT to prevent oxidation and indomethacin to inhibit cyclooxygenase activity.
Q3: What are the recommended storage conditions for samples intended for this compound analysis?
For long-term stability, plasma samples should be stored at -80°C. It is crucial to aliquot samples into smaller, single-use volumes prior to the first freezing to avoid repeated freeze-thaw cycles.
Q4: How many freeze-thaw cycles can a sample undergo before this compound levels are significantly affected?
While specific data for this compound is limited, studies on other HETE isomers show that significant changes can occur after as few as two freeze-thaw cycles. It is best practice to avoid any freeze-thaw cycles by aliquoting samples.
Q5: What is the best method for extracting this compound from plasma?
Solid-phase extraction (SPE) is a widely used and effective method for extracting eicosanoids from plasma. It allows for the efficient removal of proteins and other interfering substances, leading to a cleaner sample for LC-MS/MS analysis.
Q6: Why is the use of an internal standard important in this compound analysis?
A stable isotope-labeled internal standard is crucial for accurate quantification. It helps to correct for analyte loss during sample preparation and for matrix effects during LC-MS/MS analysis, thereby improving the precision and accuracy of the results.
III. Experimental Protocols
Protocol 1: Blood Collection and Plasma Preparation for this compound Analysis
-
Materials:
-
Vacutainer tubes containing K2EDTA.
-
Antioxidant/Inhibitor cocktail: Prepare a stock solution of 0.2 mg/mL BHT and 0.2 mg/mL indomethacin in ethanol.
-
Pipettes and sterile tips.
-
Centrifuge capable of reaching 1000 x g at 4°C.
-
Cryovials for plasma storage.
-
-
Procedure:
-
Collect whole blood directly into pre-chilled K2EDTA tubes.
-
Immediately after collection, gently invert the tube 8-10 times to mix the anticoagulant.
-
Add 10 µL of the antioxidant/inhibitor cocktail per 1 mL of whole blood. Mix gently.
-
Place the tube on ice and process within 30 minutes.
-
Centrifuge the blood sample at 1000 x g for 15 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat.
-
Transfer the plasma into pre-labeled cryovials in single-use aliquots.
-
Immediately snap-freeze the plasma aliquots in liquid nitrogen or a dry ice/ethanol slurry and store at -80°C until analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma
-
Materials:
-
SPE cartridges (e.g., Oasis HLB or similar).
-
SPE manifold.
-
Methanol (B129727) (LC-MS grade).
-
Acetonitrile (B52724) (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Deionized water.
-
Nitrogen evaporator.
-
Stable isotope-labeled internal standard for this compound.
-
-
Procedure:
-
Thaw plasma samples on ice.
-
Spike the plasma sample with the internal standard.
-
Acidify the plasma sample to a pH of ~3.5 with 0.1% formic acid.
-
Condition the SPE cartridge: Pass 1 mL of methanol followed by 1 mL of deionized water through the cartridge.
-
Load the sample: Slowly load the acidified plasma onto the conditioned SPE cartridge.
-
Wash the cartridge: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elute the analyte: Elute the this compound and other lipids with 1 mL of methanol or acetonitrile into a clean collection tube.
-
Dry the eluate: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
IV. Visualizations
References
- 1. Differential expression of eicosanoid pathways after whole blood stimulation in asthma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. arborassays.com [arborassays.com]
- 4. Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing HETE Autooxidation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance to help you prevent the autooxidation of hydroxyeicosatetraenoic acids (HETEs) during sample preparation, ensuring the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are HETEs and why are they so susceptible to autooxidation?
Hydroxyeicosatetraenoic acids (HETEs) are bioactive lipid mediators derived from the metabolism of polyunsaturated fatty acids (PUFAs).[1][2] Their chemical structure contains multiple double bonds, which are highly vulnerable to attack by reactive oxygen species (ROS).[1] This process, known as autooxidation or lipid peroxidation, can be initiated by exposure to atmospheric oxygen, light, heat, or the presence of trace metal ions, which can catalyze the oxidative reactions.[1][3] Autooxidation degrades HETEs, leading to the formation of various byproducts that can interfere with analysis.
Q2: What are the most critical first steps to take after sample collection to prevent oxidation?
Immediate action upon sample collection is crucial to inhibit both enzymatic and non-enzymatic oxidation. The primary goals are to halt endogenous enzyme activity and to protect the sample from chemical oxidation.
-
Work Quickly and on Ice: Maintain the biological sample (e.g., plasma, tissue homogenate) at low temperatures (0-4°C) throughout the entire preparation process.
-
Add Inhibitors: To prevent the formation of additional eicosanoids, immediately add a cyclooxygenase inhibitor like indomethacin (B1671933) to the sample.
-
Add Antioxidants: Fortify the sample with an antioxidant cocktail to quench free radicals and prevent lipid peroxidation. A common and effective choice is butylated hydroxytoluene (BHT).
-
Use an Inert Atmosphere: Whenever possible, flush sample tubes with an inert gas such as nitrogen or argon before sealing to displace oxygen and minimize exposure.
Q3: Which antioxidants and inhibitors are recommended for preserving HETEs?
A combination of antioxidants and metal chelators provides the most robust protection against HETE degradation. The optimal choice and concentration depend on the sample matrix and experimental design.
| Compound | Type | Typical Final Concentration | Notes |
| Butylated Hydroxytoluene (BHT) | Antioxidant | 0.01% - 0.05% (w/v) | A widely used radical scavenger. Should be added to extraction solvents. Can sometimes interfere with the analysis of short-chain fatty acids. |
| Tertiary Butylhydroquinone (TBHQ) | Antioxidant | 0.01% - 0.1% (w/v) | A synthetic antioxidant that can be added to solvent-stored samples to reduce oxidation. |
| Indomethacin | Enzyme Inhibitor | 10-15 µM | A cyclooxygenase (COX) inhibitor used to prevent the exogenous formation of prostaglandins (B1171923) and thromboxanes. |
| EDTA / DTPA | Metal Chelator | 1-5 mM | Chelates divalent metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze oxidative reactions. |
Q4: How should I properly store my biological samples and HETE standards to ensure stability?
Proper storage is critical for maintaining the integrity of HETEs. The general recommendation is to store both samples and standards at ultra-low temperatures in a non-reactive solvent under an inert atmosphere.
-
Temperature: Store all samples and lipid extracts at -80°C for long-term stability.
-
Solvent: Store purified lipid extracts in a solvent mixture, such as the Folch mixture (chloroform:methanol), rather than as a dry film, which is more susceptible to oxidation.
-
Atmosphere: Before sealing vials for long-term storage, always flush them with nitrogen or argon to create an inert environment.
-
Light: Use amber glass vials or store vials in the dark to protect light-sensitive compounds from photodegradation.
Q5: Which lipid extraction method is considered best for minimizing HETE oxidation?
The Bligh and Dyer or Folch methods, which use a chloroform/methanol (B129727) solvent system, are considered gold standards for their high efficiency in extracting a broad range of lipids, including HETEs. To adapt these methods for sensitive compounds like HETEs, it is crucial to incorporate antioxidants directly into the extraction solvents. For example, adding 0.01% BHT to the isopropanol (B130326) and other extraction solvents can effectively inhibit lipase-based degradation and lipid oxidation in a single step.
Q6: How can I detect if my HETE samples have undergone autooxidation?
The most common indicators of sample oxidation are found during analytical measurement, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Chromatographic Profile: The presence of high background noise, broad peaks, or multiple unexpected peaks in the chromatogram often indicates sample degradation and the presence of oxidation byproducts.
-
Mass Spectrometry: Specific oxidized derivatives of HETEs can be monitored. Autooxidation introduces oxygen atoms, leading to predictable mass shifts. For example, you can monitor for hydroperoxides (HETEs + 16 Da) or ketones (HETEs - 2 Da + 16 Da).
-
Control Samples: Comparing the analyte profile of a freshly prepared sample to one that has been stored or processed under suboptimal conditions can help identify degradation.
Troubleshooting Guide
Problem: I am observing high background noise or multiple unexpected peaks in my LC-MS/MS chromatogram.
-
Possible Cause: This is a classic sign of sample oxidation. The extra peaks are likely various oxidized forms of HETEs or other lipids in your sample.
-
Solution:
-
Review Sample Handling: Critically evaluate your entire protocol, from collection to injection. Ensure samples are kept on ice at all times.
-
Implement Anti-Oxidation Measures: If not already in use, introduce an antioxidant like BHT into your extraction solvents.
-
Use Inert Gas: Purge all sample vials with nitrogen or argon before capping and after each time they are opened.
-
Check Solvent Purity: Ensure all solvents are of high purity and have been stored correctly, as solvent impurities can contribute to oxidation.
-
Problem: My HETE recovery is low and inconsistent after solid-phase extraction (SPE).
-
Possible Cause 1: Incomplete Elution. The elution solvent may not be strong enough or of sufficient volume to release the HETEs completely from the SPE sorbent.
-
Solution: Ensure your elution solvent is sufficiently nonpolar. Ethyl acetate (B1210297) is a common choice for eluting HETEs from C18 cartridges. Try increasing the volume of the elution solvent or performing a second elution step to ensure complete recovery.
-
-
Possible Cause 2: Improper Cartridge Conditioning. If the SPE cartridge is not conditioned correctly, the sorbent will not interact properly with the sample, leading to poor retention and premature elution of the analyte.
-
Solution: Strictly follow the conditioning protocol. This typically involves sequential washes with a water-miscible organic solvent (e.g., methanol or acetonitrile) followed by an aqueous solution (e.g., water or buffer). Crucially, do not let the cartridge bed go dry between the final conditioning step and sample loading.
-
Experimental Protocols & Visualizations
Protocol 1: General Sample Preparation Workflow for HETE Analysis
This protocol outlines the key steps from sample collection to analysis, incorporating best practices to minimize autooxidation.
-
Sample Collection: Collect biological samples (e.g., plasma, tissue) and immediately place them on ice.
-
Inhibitor/Antioxidant Addition: Immediately add a pre-prepared cocktail containing an enzyme inhibitor (e.g., 10 µM indomethacin) and an antioxidant/chelator mix (e.g., 0.05% BHT, 1 mM EDTA).
-
Homogenization (for tissues): Homogenize tissue samples in a cold buffer on ice.
-
Lipid Extraction: Perform lipid extraction using a modified Bligh & Dyer method where all solvents contain 0.01% BHT.
-
Solvent Evaporation: Evaporate the organic solvent under a gentle stream of nitrogen gas. Avoid heating the sample.
-
Reconstitution & Storage: Reconstitute the lipid extract in an appropriate solvent (e.g., methanol/water), flush the vial with argon or nitrogen, seal tightly, and store at -80°C until analysis.
-
Analysis: Analyze the sample via a validated LC-MS/MS method.
Caption: Recommended workflow for HETE sample preparation.
Understanding HETE Autooxidation
Autooxidation is a free-radical chain reaction. An initiator (like a metal ion or ROS) abstracts a hydrogen atom from the HETE molecule, creating a carbon-centered radical. This radical reacts rapidly with molecular oxygen to form a peroxyl radical, which then propagates the chain reaction, leading to the formation of hydroperoxides and other degradation products.
Caption: The free-radical chain reaction of HETE autooxidation.
Troubleshooting Logic for HETE Analysis
When encountering unexpected results, a logical approach can help pinpoint the source of the problem. This decision tree outlines common issues and their potential causes related to HETE autooxidation.
Caption: A decision tree for troubleshooting HETE analysis.
References
Technical Support Center: Troubleshooting Low Recovery of 17(R)-HETE
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving issues related to the low recovery of 17(R)-Hydroxyeicosatetraenoic Acid (17(R)-HETE) during extraction procedures.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that I should consider for extraction?
Understanding the physicochemical properties of this compound is critical for designing an effective extraction protocol. As a member of the eicosanoid family, it is a lipid metabolite of arachidonic acid.[1][2] Key characteristics include its nonpolar nature and an acidic carboxylic acid group, which makes its polarity highly dependent on pH.[1] Furthermore, like many polyunsaturated fatty acids, it is susceptible to oxidation, which can lead to degradation if not handled properly.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Implication for Extraction |
|---|---|---|
| Chemical Formula | C₂₀H₃₂O₃ | - |
| Molar Mass | 320.5 g/mol | - |
| Nature | Hydroxy fatty acid, a relatively nonpolar lipid. | Reversed-phase or nonpolar extraction techniques are most suitable. |
| pKa | ~4.82 (for the carboxylic acid group). | The charge state is pH-dependent. Acidifying the sample to pH < 4 will neutralize the molecule, increasing its non-polarity and improving retention on reversed-phase sorbents. |
| logP | ~5.2 - 5.79. | Indicates a strong preference for nonpolar organic solvents over aqueous solutions. |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF. Sparingly soluble in aqueous buffers (e.g., 0.8 mg/mL in PBS, pH 7.2). | The sample should be in a predominantly aqueous solution for efficient binding to a reversed-phase SPE sorbent. |
| Stability | Stable for ≥ 2 years at -20°C in an organic solvent. Susceptible to oxidation at warmer temperatures. | Samples should be processed on ice, stored at -80°C, and antioxidants like BHT can be added to prevent degradation. |
Q2: My recovery is low using Solid-Phase Extraction (SPE). What are the common causes?
Solid-phase extraction is a powerful technique for purifying eicosanoids, but several factors can lead to poor recovery. The most common issues involve incorrect pH adjustment, improper solvent selection, or procedural errors. A systematic check of each step is the best way to identify the problem.
Table 2: Troubleshooting Solid-Phase Extraction (SPE) for this compound
| Issue | Potential Cause | Recommended Solution |
|---|---|---|
| Analyte lost in Load/Flow-through | Incorrect Sample pH: At neutral or basic pH, this compound is ionized (carboxylate) and too polar to bind effectively to the C18 sorbent. | Acidify the sample to pH 3.0-4.0 with an acid like formic or hydrochloric acid before loading. This neutralizes the carboxylic acid, increasing hydrophobicity. |
| Sample Solvent Too Strong: Sample is dissolved in a solvent with high organic content (e.g., >15% methanol), preventing the analyte from binding to the sorbent. | Dilute the sample with water or an appropriate aqueous buffer (containing 0.1% formic acid) so the final organic content is low (<5-10%). | |
| Incorrect Sorbent: Using a normal-phase (polar) sorbent instead of a reversed-phase (nonpolar) one like C18 or a polymeric equivalent. | Use a reversed-phase (C18, Strata-X, Oasis HLB) SPE cartridge, which retains nonpolar compounds from polar matrices. | |
| Analyte lost in Wash Step | Wash Solvent Too Strong: The wash solvent is too nonpolar (e.g., high percentage of methanol (B129727) or acetonitrile), causing premature elution of the analyte. | Use a more polar wash solvent. Start with 100% water (acidified), followed by a weak organic mix like 5-15% methanol in water to remove polar interferences without eluting the analyte. |
| No Analyte in Eluate | Elution Solvent Too Weak: The elution solvent is too polar to disrupt the hydrophobic interactions between this compound and the C18 sorbent. | Use a strong, nonpolar solvent for elution. Effective eluents include methanol, acetonitrile, ethyl acetate (B1210297), or methyl tert-butyl ether (MTBE). Eluting with two smaller volumes can be more effective than one large volume. |
| Analyte Irreversibly Bound: Strong, non-specific binding to the sorbent or proteins in the sample matrix. | Ensure proper protein precipitation (e.g., with acetonitrile) is performed on complex samples like plasma before SPE. Consider a different brand or type of SPE cartridge. | |
| Low Recovery & Poor Reproducibility | Sorbent Bed Drying: If the sorbent bed dries out between conditioning, loading, and washing, it can lead to channeling and inconsistent analyte interaction. | Ensure the sorbent bed remains wet throughout the process until the final elution step. Do not let air pass through the cartridge until you are ready to elute. |
| | Sample Overload: The amount of analyte or matrix components exceeds the binding capacity of the SPE cartridge. | Use a larger SPE cartridge with more sorbent mass or dilute the sample. |
Q3: I'm using Liquid-Liquid Extraction (LLE) and getting poor recovery. Why?
LLE relies on the partitioning of an analyte between two immiscible liquid phases. For this compound, success hinges on maximizing its preference for the organic phase.
Table 3: Troubleshooting Liquid-Liquid Extraction (LLE) for this compound
| Issue | Potential Cause | Recommended Solution |
|---|---|---|
| Analyte Remains in Aqueous Phase | Incorrect pH: At neutral or basic pH, this compound is an anion and is highly soluble in the aqueous phase. | Acidify the aqueous sample to pH 3.0-4.0 before adding the organic solvent. This neutralizes the analyte, driving it into the organic phase. |
| Incorrect Solvent Choice: The organic solvent is not sufficiently nonpolar to efficiently extract the lipophilic this compound. | Use a water-immiscible organic solvent with adequate polarity to solvate the analyte. Ethyl acetate or methyl tert-butyl ether (MTBE) are common choices. | |
| Low Overall Recovery | Emulsion Formation: A stable emulsion has formed at the interface, trapping the analyte. | To break emulsions, try adding saturated NaCl (brine), gentle centrifugation, or passing the mixture through a glass wool plug. |
| Insufficient Mixing or Phase Separation: Inadequate vortexing or shaking leads to poor extraction efficiency. Allowing insufficient time for layers to separate can lead to contamination of the organic layer. | Vortex or invert the tube vigorously for 1-2 minutes to ensure thorough mixing. Centrifuge the sample to achieve a clean, sharp separation between the aqueous and organic layers. |
| | Insufficient Solvent Volume: The volume of the organic solvent is too low to extract the analyte quantitatively. | Increase the ratio of organic solvent to the aqueous sample. A ratio of 5:1 or higher is often recommended. Consider performing a second extraction on the aqueous phase and combining the organic layers. |
Q4: Could my sample handling and storage be the problem?
Absolutely. Eicosanoids are sensitive molecules, and improper handling is a major source of analyte loss or artificial generation.
-
Prevent Ex Vivo Formation: Eicosanoids can be formed by enzymes (cyclooxygenases, lipoxygenases) released during sample collection (e.g., blood draw, tissue homogenization).
-
Solution: Add a cocktail of inhibitors to your sample immediately upon collection. This can include indomethacin (B1671933) (COX inhibitor) and nordihydroguaiaretic acid (NDGA, LOX inhibitor). Work quickly and keep samples on ice at all times.
-
-
Prevent Oxidation: The multiple double bonds in this compound make it prone to non-enzymatic oxidation, which degrades the target analyte.
-
Solution: Add an antioxidant like butylated hydroxytoluene (BHT) to your collection tubes and extraction solvents.
-
-
Prevent Degradation during Storage: Analyte degradation can occur even at -20°C.
-
Solution: For long-term storage, samples should be kept at -80°C. Store final, purified extracts in an organic solvent at -80°C until analysis.
-
Experimental Protocols & Visualizations
Recommended Protocol: Solid-Phase Extraction of this compound from Plasma
This protocol provides a robust starting point for extracting this compound and other eicosanoids from a complex biological matrix like plasma using a reversed-phase (C18) SPE cartridge.
1. Sample Pre-treatment: a. To a 500 µL plasma sample in a polypropylene (B1209903) tube, add an antioxidant (e.g., 5 µL of 0.2% BHT in methanol) and an internal standard. b. Precipitate proteins by adding 1.5 mL of cold acetonitrile. Vortex thoroughly for 30 seconds. c. Incubate at -20°C for 30 minutes to enhance precipitation, then centrifuge at 4°C for 10 minutes at >10,000 x g. d. Transfer the supernatant to a new tube. Dilute with 8 mL of water containing 0.1% formic acid to reduce the organic solvent concentration. e. Adjust the final pH to ~3.5 with dilute formic acid if necessary.
2. SPE Cartridge (e.g., 200 mg C18) Procedure: a. Condition: Pass 5 mL of methanol through the cartridge. b. Equilibrate: Pass 5 mL of water with 0.1% formic acid through the cartridge. Do not let the sorbent go dry. c. Load: Slowly pass the pre-treated sample through the cartridge at a flow rate of ~1 mL/min. d. Wash 1: Pass 5 mL of water with 0.1% formic acid to remove salts and very polar impurities. e. Wash 2: Pass 5 mL of 15% methanol in water to remove less polar impurities. f. Dry: Apply a vacuum to the cartridge for 5-10 minutes to remove all residual aqueous solvent. g. Elute: Elute the this compound by passing 2 mL of methyl tert-butyl ether (MTBE) or ethyl acetate through the cartridge into a clean collection tube.
3. Final Steps: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
Diagrams
Caption: Standard workflow for this compound extraction using SPE.
References
- 1. Showing Compound 17-HETE (FDB029141) - FooDB [foodb.ca]
- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing LC-MS/MS Parameters for 17-HETE Isomers
Welcome to the technical support center for the analysis of 17-hydroxyeicosatetraenoic acid (17-HETE) isomers by LC-MS/MS. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges in the separation and quantification of these important lipid mediators.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of 17-HETE isomers so challenging?
A1: The primary challenge in analyzing 17-HETE isomers lies in their structural similarity. Positional isomers (e.g., 5-HETE, 12-HETE, 15-HETE, 17-HETE) have the same mass and can produce similar fragmentation patterns in the mass spectrometer. Furthermore, 17-HETE exists as two enantiomers, 17(S)-HETE and 17(R)-HETE, which have identical physicochemical properties in a non-chiral environment, making their separation on standard reversed-phase columns impossible. Distinguishing between these isomers requires specialized chromatographic techniques.
Q2: What are the key considerations when developing an LC-MS/MS method for 17-HETE isomers?
A2: The most critical aspects to consider are:
-
Chromatographic Separation: For separating positional isomers, a high-resolution reversed-phase column is essential. For separating the 17(S)-HETE and this compound enantiomers, a chiral stationary phase is mandatory.
-
Sample Preparation: Effective sample preparation is crucial to remove interfering substances from the biological matrix (e.g., plasma, serum) that can cause ion suppression and affect quantification. Solid-phase extraction (SPE) is a commonly used technique.
-
Mass Spectrometry Parameters: Optimization of MS/MS parameters, including precursor and product ion selection, collision energy, and declustering potential, is vital for achieving high sensitivity and specificity.
Q3: Can I use the same MRM transition for all 17-HETE isomers?
A3: While positional isomers of HETE have the same precursor ion (m/z 319.2 in negative ion mode), their product ions can differ, allowing for some level of differentiation by MS/MS. However, enantiomers (17(S)-HETE and this compound) will have identical MRM transitions. Therefore, chromatographic separation is essential for their individual quantification. It is best practice to optimize MRM transitions for each specific isomer if possible and to rely on chromatography for definitive identification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of 17-HETE isomers.
Problem 1: Poor chromatographic resolution of 17-HETE from other HETE positional isomers.
-
Question: My reversed-phase chromatogram shows co-eluting or poorly resolved peaks for different HETE isomers. How can I improve the separation?
-
Answer:
-
Optimize the Gradient: A shallower gradient with a slower increase in the organic mobile phase composition can enhance the separation of closely eluting isomers.
-
Change the Organic Modifier: Switching from acetonitrile (B52724) to methanol (B129727), or using a combination of both, can alter the selectivity of the separation.
-
Column Chemistry: Consider using a column with a different stationary phase chemistry. While C18 columns are common, a phenyl-hexyl or a column with a polar-embedded group might offer different selectivity for these lipids.
-
Temperature: Adjusting the column temperature can influence retention times and selectivity. Experiment with temperatures in the range of 30-50°C.
-
Problem 2: Inability to separate 17(S)-HETE and this compound enantiomers.
-
Question: I am using a standard C18 column and cannot see two distinct peaks for the 17-HETE enantiomers. What am I doing wrong?
-
Answer:
-
Chiral Column is Essential: Enantiomers cannot be separated on a non-chiral stationary phase like C18. You must use a chiral column. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) or cellulose, are often effective for separating acidic chiral molecules like HETEs.
-
Mobile Phase for Chiral Separation: Chiral separations often require different mobile phase compositions than reversed-phase methods. Normal-phase (e.g., hexane/isopropanol) or polar organic modes are commonly used with chiral columns.
-
Problem 3: Low signal intensity or high background noise.
-
Question: The signal for my 17-HETE isomers is weak, or the baseline of my chromatogram is very noisy. What are the possible causes and solutions?
-
Answer:
-
Sample Clean-up: Inadequate sample preparation can lead to matrix effects, where other components in the sample suppress the ionization of your analytes. Optimize your solid-phase extraction (SPE) protocol by testing different sorbents and wash/elution solvents.
-
MS Source Conditions: The ion source parameters may not be optimal. Perform a source optimization by infusing a standard solution of 17-HETE and adjusting parameters like ion spray voltage, source temperature, and gas flows.
-
Mobile Phase Contamination: Ensure you are using high-purity LC-MS grade solvents and fresh mobile phases. Contaminants can lead to high background noise.
-
System Contamination: A contaminated LC system or mass spectrometer can also be a source of noise. Perform a system flush and clean the ion source if necessary.
-
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma
This protocol describes a solid-phase extraction (SPE) method for the extraction of 17-HETE isomers from human plasma.
-
Plasma Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Protein Precipitation: To 500 µL of plasma, add 1 mL of ice-cold methanol containing an appropriate internal standard (e.g., a deuterated 17-HETE). Vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 15% methanol in water to remove polar impurities.
-
Elution: Elute the 17-HETE isomers with 3 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Reversed-Phase LC-MS/MS for Positional Isomer Separation
This protocol is designed for the separation of 17-HETE from other HETE positional isomers.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-95% B (linear gradient)
-
15-18 min: 95% B
-
18.1-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS/MS System: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
Protocol 3: Chiral LC-MS/MS for Enantiomer Separation
This protocol is designed for the separation of 17(S)-HETE and this compound.
-
LC System: An HPLC or UHPLC system.
-
Column: A polysaccharide-based chiral column (e.g., amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of n-hexane/isopropanol/acetic acid (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
MS/MS System: A triple quadrupole mass spectrometer operating in negative ESI mode.
Quantitative Data
The following table summarizes the optimized MRM parameters for the quantification of 17-HETE. These parameters should be optimized on your specific instrument for best performance.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
| 17-HETE | 319.2 | 247.2 | -50 | -20 |
| 17-HETE (Qualifier) | 319.2 | 203.1 | -70 | -20 |
Visualizations
Experimental Workflow
Technical Support Center: Chiral Separation of 17(R)- and 17(S)-HETE
Welcome to the technical support center for the chiral separation of 17(R)- and 17(S)-hydroxyeicosatetraenoic acid (HETE). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the chiral separation of these important lipid mediators.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Poor or No Resolution of 17(R)- and 17(S)-HETE Peaks
-
Question: I am not seeing any separation between my 17(R)- and 17(S)-HETE enantiomers, or the resolution is very poor. What are the likely causes and how can I improve it?
-
Answer: Poor resolution is a common challenge in chiral chromatography. Here are several factors to investigate:
-
Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is critical for enantiomeric separation. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak AD, AD-H, or similar), are widely used for separating HETE enantiomers.[1] If you are using a different type of chiral column, it may not be suitable for this specific separation.
-
Mobile Phase Composition: The composition of the mobile phase significantly impacts selectivity. For normal-phase chromatography, a mobile phase consisting of a non-polar solvent like n-hexane and a polar modifier like isopropanol (B130326) or ethanol (B145695) is common. The ratio of these solvents is a critical parameter to optimize.[2][3]
-
Solution: Systematically vary the percentage of the polar modifier. A lower percentage of the polar modifier generally increases retention and can improve resolution, but may also lead to broader peaks.
-
-
Mobile Phase Additives: For acidic compounds like HETEs, adding a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or acetic acid (typically 0.1%), to the mobile phase can improve peak shape and resolution.[2][3]
-
Flow Rate: A lower flow rate can sometimes enhance resolution by allowing for more interactions between the analytes and the chiral stationary phase.
-
Solution: Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to see if resolution improves.
-
-
Temperature: Temperature can affect the thermodynamics of the chiral recognition process.
-
Solution: Experiment with different column temperatures. Lower temperatures often, but not always, lead to better resolution.
-
-
Derivatization: Underivatized HETEs can be challenging to separate. Derivatizing the carboxylic acid group to form an ester or an amide can enhance the interaction with the CSP and significantly improve resolution.
-
Issue 2: Peak Splitting or Tailing
-
Question: My peaks for 17(R)- and 17(S)-HETE are showing splitting or significant tailing. What could be causing this and how can I fix it?
-
Answer: Peak splitting and tailing can arise from several issues related to the column, the mobile phase, or the sample itself.
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shapes.
-
Solution: If you suspect column contamination, a regeneration procedure using a series of strong solvents may restore performance. Always consult the column manufacturer's instructions for appropriate regeneration protocols. For immobilized polysaccharide CSPs, a wider range of solvents can be used for cleaning.
-
-
Blocked Column Frit: A blocked frit at the column inlet can cause uneven flow and lead to peak splitting.
-
Solution: Reverse-flushing the column (if permitted by the manufacturer) might dislodge particulates. If the problem persists, the frit or the entire column may need to be replaced.
-
-
Incompatibility of Sample Solvent and Mobile Phase: Injecting a sample dissolved in a solvent that is much stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If the sample is not soluble, use the weakest possible solvent that ensures solubility.
-
-
Mobile Phase pH: For acidic analytes like HETEs, the pH of the mobile phase can influence peak shape.
-
Solution: The addition of a small amount of an acidic modifier (e.g., 0.1% TFA) helps to suppress the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks.
-
-
Co-elution with an Impurity: A shoulder or a split peak could indicate the presence of a co-eluting impurity.
-
Solution: Optimize the mobile phase composition or gradient to try and separate the impurity from the analyte peak. Using a mass spectrometer as a detector can help identify if the split peak corresponds to a different mass-to-charge ratio.
-
-
Issue 3: Irproducible Retention Times
-
Question: The retention times for my 17(R)- and 17(S)-HETE peaks are shifting between injections or between different analytical runs. What is causing this instability?
-
Answer: Fluctuating retention times can compromise the reliability of your analysis. The following are common causes:
-
Inadequate Column Equilibration: Chiral columns, especially in normal-phase chromatography, can require extended equilibration times to achieve stable retention.
-
Solution: Ensure the column is equilibrated with the mobile phase for a sufficient amount of time (e.g., 30-60 minutes or until a stable baseline is achieved) before starting your analytical run.
-
-
Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of volatile components.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
-
Temperature Fluctuations: Variations in the ambient temperature can affect retention times if a column oven is not used.
-
Solution: Use a column oven to maintain a constant and controlled temperature.
-
-
"Additive Memory Effect": Some additives in the mobile phase can adsorb strongly to the stationary phase and alter its properties over time, leading to a "memory effect" where the column's performance is influenced by its history of use.
-
Solution: If you switch between different mobile phases with different additives, it is crucial to have a thorough column washing procedure in between. Dedicating a column to a specific method can also help mitigate this issue.
-
-
Frequently Asked Questions (FAQs)
1. Which chiral column is best for separating 17(R)- and 17(S)-HETE?
Polysaccharide-based chiral stationary phases are generally the most successful for separating HETE enantiomers. Columns such as Chiralpak AD, Chiralpak AD-H, Chiralcel OD-H, and similar phases are excellent starting points. The selection may require some empirical testing to find the optimal column for your specific application.
2. Do I need to derivatize my 17-HETE sample?
While it is possible to separate underivatized HETEs, derivatization of the carboxylic acid group can significantly improve resolution and peak shape. Common derivatization strategies include esterification (e.g., methyl or pentafluorobenzyl esters).
3. What is a typical mobile phase for the chiral separation of 17-HETE?
For normal-phase HPLC, a common mobile phase is a mixture of n-hexane and a polar alcohol modifier like isopropanol or ethanol. A typical starting point could be n-hexane:isopropanol (90:10, v/v) with the addition of 0.1% trifluoroacetic acid. The ratio of hexane (B92381) to alcohol is a key parameter for optimization.
4. How can I confirm the elution order of the 17(R)- and 17(S)-HETE enantiomers?
The elution order depends on the specific chiral stationary phase and the mobile phase used. To confirm the elution order, you will need to inject individual, pure standards of 17(R)-HETE and 17(S)-HETE if they are available.
5. Can I use a gradient elution for this separation?
While isocratic elution is more common for chiral separations to ensure stable interactions with the CSP, a shallow gradient may be employed to reduce analysis time, especially if there are other compounds of interest in the sample with different retention times. However, re-equilibration of the chiral column between injections is critical when using a gradient.
Data Presentation
The following tables summarize typical chromatographic parameters for the chiral separation of HETE enantiomers. Note that specific values can vary depending on the exact experimental conditions, instrumentation, and the specific HETE isomer.
Table 1: Example Chromatographic Conditions for Chiral Separation of HETE Enantiomers
| Parameter | Condition | Reference |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | |
| Mobile Phase | n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v) | |
| Flow Rate | 1.0 mL/min | |
| Column Temperature | 25 °C | |
| Injection Volume | 10 µL | |
| Detection | UV at 235 nm or Mass Spectrometry |
Table 2: Hypothetical Quantitative Data for Chiral Separation of 17(R)- and 17(S)-HETE *
| Enantiomer | Retention Time (min) | Resolution (Rs) | Selectivity (α) |
| This compound | 12.5 | \multirow{2}{}{>1.5} | \multirow{2}{}{>1.1} |
| 17(S)-HETE | 14.2 |
*These are example values. Actual retention times and resolution will depend on the specific system and conditions.
Experimental Protocols
This section provides a detailed methodology for the chiral separation of 17(R)- and 17(S)-HETE based on common practices for similar eicosanoids.
Protocol: Chiral Separation of 17(R)- and 17(S)-HETE by HPLC
-
Sample Preparation:
-
If starting from a biological matrix, perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the lipid fraction containing the HETEs.
-
Evaporate the solvent under a stream of nitrogen.
-
(Optional but recommended) Derivatize the dried extract to improve chromatographic performance.
-
Reconstitute the sample in the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Column:
-
HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (UV or Mass Spectrometer).
-
Chiral Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column.
-
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-hexane, isopropanol, and trifluoroacetic acid in the desired ratio (e.g., 90:10:0.1, v/v/v).
-
Degas the mobile phase thoroughly using sonication or vacuum filtration.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection:
-
UV: Monitor the absorbance at 235 nm, which is the characteristic wavelength for the conjugated diene system in HETEs.
-
Mass Spectrometry: Use an appropriate ionization technique (e.g., ESI or APCI) in negative ion mode. Monitor the parent ion and characteristic fragment ions for 17-HETE.
-
-
-
Data Analysis:
-
Integrate the peaks corresponding to the two enantiomers.
-
Calculate the resolution (Rs) and selectivity factor (α) to assess the quality of the separation.
-
Quantify the amount of each enantiomer using a calibration curve prepared with authentic standards, if available.
-
Mandatory Visualizations
Caption: Experimental workflow for the chiral separation of 17(R)- and 17(S)-HETE.
References
Technical Support Center: Quantification of 17(R)-HETE
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the quantification of 17(R)-hydroxyeicosatetraenoic acid (17(R)-HETE) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound quantification?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the biological sample matrix (e.g., plasma, serum, tissue homogenate).[1] These effects, which can either suppress or enhance the analyte signal, lead to inaccurate and irreproducible quantification.[1] Eicosanoids like this compound are particularly susceptible because they are present at low endogenous concentrations, and biological matrices contain high levels of interfering lipids, such as phospholipids, that can cause significant ion suppression.[2]
Q2: What is the most effective strategy to compensate for matrix effects?
A2: The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d8, is the most robust method to correct for matrix effects. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for reliable normalization and accurate quantification. It is crucial that the internal standard and the analyte co-elute to ensure they are analyzed under the same conditions.
Q3: Which sample preparation technique is better for reducing matrix effects: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?
A3: Both SPE and LLE are effective at removing interfering matrix components, and the choice often depends on the specific matrix and desired throughput. SPE can be more selective and provide cleaner extracts, especially when using mixed-mode cartridges that combine reversed-phase and ion-exchange mechanisms to remove phospholipids. LLE is a simpler and often faster technique but may have lower recovery for more polar analytes. For complex matrices, a combination of extraction methods may yield the best results.
Q4: How can I assess the extent of matrix effects in my assay?
A4: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte standard spiked into a post-extraction blank matrix sample to the peak area of the same standard in a neat solution (e.g., mobile phase). The ratio of these areas indicates the degree of ion suppression or enhancement. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Q5: Can chromatographic conditions be optimized to reduce matrix effects?
A5: Yes, optimizing chromatographic separation is a key strategy. By achieving baseline separation of this compound from major interfering components, particularly phospholipids, the impact of matrix effects can be significantly reduced. This can be accomplished by adjusting the mobile phase gradient, using a longer column, or employing a column with a different chemistry.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column contamination or degradation. 2. Inappropriate injection solvent. 3. Secondary interactions with the stationary phase. | 1. Flush the column with a strong solvent; if the problem persists, replace the column. 2. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. 3. Modify the mobile phase pH or add a competing agent to mitigate secondary interactions. |
| High Signal Variability Between Replicates | 1. Inconsistent sample preparation (pipetting errors, incomplete extraction). 2. Significant and variable matrix effects between samples. 3. Instability of this compound in the final extract. | 1. Review and standardize the sample preparation protocol. Use automated liquid handlers if possible. 2. Employ a stable isotope-labeled internal standard (SIL-IS). Improve sample cleanup to remove more matrix components. 3. Analyze samples immediately after preparation or store them at low temperatures (e.g., -80°C) in an inert atmosphere. |
| Low Analyte Recovery | 1. Inefficient extraction from the sample matrix. 2. Analyte adsorption to plasticware. 3. Degradation of this compound during sample processing. | 1. Optimize the SPE or LLE protocol (e.g., change solvent, pH, or sorbent type). 2. Use low-binding tubes and pipette tips. 3. Keep samples on ice, minimize light exposure, and consider adding an antioxidant like BHT during extraction. |
| Inaccurate Quantification (Compared to Expected Values) | 1. Isomeric interference from other HETEs (e.g., 5-HETE, 12-HETE, 15-HETE). 2. Inadequate calibration curve. 3. Uncorrected matrix effects. | 1. Improve chromatographic resolution to separate this compound from its isomers. Use a chiral column if necessary. Confirm analyte identity with multiple MRM transitions. 2. Prepare calibrators in a matrix that closely matches the study samples or use a surrogate matrix with a SIL-IS. 3. Implement a co-eluting SIL-IS for proper normalization. |
| No or Very Low Signal for this compound | 1. Analyte concentration is below the limit of detection (LOD). 2. Severe ion suppression. 3. Incorrect MS/MS transition parameters. | 1. Concentrate the sample during preparation. Increase the injection volume. 2. Dilute the sample to reduce the concentration of interfering matrix components. Enhance the sample cleanup procedure. 3. Optimize the precursor and product ion m/z, collision energy, and other MS parameters using a pure standard of this compound. |
Data on Sample Preparation Efficiency
The following table summarizes representative data on the efficiency of Solid-Phase Extraction (SPE) for a panel of eicosanoids, demonstrating the typical recovery and matrix effects one might encounter. While specific data for this compound is not provided, the values for other HETEs serve as a useful reference.
| Analyte | Recovery (%) | Matrix Effect (%) |
| 5-HETE | 85.2 | 92.1 |
| 12-HETE | 88.9 | 89.5 |
| 15-HETE | 91.3 | 90.4 |
| Prostaglandin E2 | 79.5 | 95.3 |
| Thromboxane B2 | 82.1 | 93.8 |
| Leukotriene B4 | 75.4 | 88.2 |
| (Data is illustrative and based on typical performance of SPE for eicosanoid panels in biological fluids. Actual values will vary depending on the specific matrix, protocol, and laboratory conditions.) |
Experimental Protocols
Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of this compound from plasma or serum.
Materials:
-
Mixed-mode SPE cartridges (e.g., Reversed-Phase and Anion Exchange)
-
Plasma/Serum samples
-
This compound-d8 internal standard (IS) solution
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid
-
Nitrogen gas evaporator
-
Vortex mixer and centrifuge
Procedure:
-
Sample Pre-treatment: Thaw plasma/serum samples on ice. To 200 µL of sample, add 10 µL of IS solution (e.g., 50 ng/mL in methanol). Vortex briefly.
-
Protein Precipitation & LLE: Add 600 µL of cold methanol containing 0.1% formic acid. Vortex for 30 seconds. Centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube. Add 1 mL of hexane, vortex, and centrifuge. Discard the upper hexane layer to remove non-polar lipids.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 15% methanol in water to remove polar impurities.
-
Elution: Elute the this compound and IS with 2 mL of acetonitrile.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: 30% to 95% B
-
12-14 min: 95% B
-
14.1-16 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions (illustrative):
-
This compound: Q1: 319.2 m/z → Q2: 179.1 m/z
-
This compound-d8 (IS): Q1: 327.2 m/z → Q2: 182.1 m/z
-
-
Collision Energy and other parameters: Optimize using a pure standard of this compound.
Visualizations
Caption: Workflow for minimizing matrix effects in this compound quantification.
Caption: Putative signaling pathway for this compound.
References
proper storage and handling of 17(R)-Hete analytical standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of 17(R)-Hydroxyeicosatetraenoic acid (17(R)-HETE) analytical standards.
Frequently Asked Questions (FAQs)
Q1: How should I store the this compound analytical standard upon receipt?
A1: Upon receipt, the this compound analytical standard, typically supplied in a solution of ethanol (B145695) or other organic solvent, should be stored at -20°C.[1] It is recommended to minimize freeze-thaw cycles. For long-term storage, aliquoting the standard into smaller, single-use vials is advisable.
Q2: What is the stability of the this compound standard?
A2: When stored properly at -20°C in a suitable organic solvent such as ethanol, this compound standards are stable for at least two years.[1] The stability in aqueous solutions is significantly lower, and it is recommended to prepare aqueous solutions fresh for each experiment.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). It has limited solubility in aqueous buffers. To prepare an aqueous solution, it is recommended to first dissolve the standard in an organic solvent and then dilute it with the aqueous buffer.
Q4: What is the biological significance of this compound?
A4: this compound is a cytochrome P450 (CYP) metabolite of arachidonic acid.[2][3] Unlike its enantiomer, 17(S)-HETE, the (R)-isomer is generally considered to be biologically inactive in studies of proximal tubule ATPase activity.[1] However, recent research has shown that both this compound and 17(S)-HETE can induce cardiac hypertrophy through the induction of CYP1B1 activity in the heart.
Q5: What are the primary safety precautions when handling this compound?
A5: this compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Avoid inhalation of the solvent vapors and direct contact with skin and eyes. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Troubleshooting Guides
This section addresses common issues that may arise during the experimental use of this compound analytical standards.
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Signal in LC-MS Analysis | 1. Degradation of the standard: Improper storage or repeated freeze-thaw cycles. 2. Poor ionization: Suboptimal mass spectrometry source conditions. 3. Sample loss during preparation: Adsorption to plasticware or inefficient extraction. | 1. Use a fresh aliquot of the standard. Prepare working solutions fresh. 2. Optimize MS parameters (e.g., spray voltage, gas flow, temperature) by infusing a solution of the standard. 3. Use silanized glassware or polypropylene (B1209903) tubes. Optimize the solid-phase extraction (SPE) protocol to ensure good recovery. |
| Poor Peak Shape (Tailing or Broadening) in Chromatography | 1. Column overload: Injecting too high a concentration of the standard. 2. Secondary interactions: Interaction of the analyte with active sites on the column or system. 3. Inappropriate mobile phase: pH or solvent composition not optimal for the analyte. | 1. Dilute the standard to a lower concentration. 2. Use a high-quality column and ensure the system is clean. The addition of a small amount of a weak acid (e.g., formic or acetic acid) to the mobile phase can improve peak shape. 3. Optimize the mobile phase composition and gradient. |
| Inconsistent or Non-Reproducible Results | 1. Inaccurate pipetting: Errors in preparing dilutions or the standard curve. 2. Matrix effects: Co-eluting substances from the biological matrix suppressing or enhancing the signal. 3. Variability in sample preparation: Inconsistent extraction recovery between samples. | 1. Use calibrated pipettes and follow good laboratory practices for solution preparation. 2. Use a stable isotope-labeled internal standard (e.g., 17-HETE-d8) to correct for matrix effects. Improve sample cleanup to remove interfering substances. 3. Ensure a consistent and validated sample preparation protocol is used for all samples and standards. |
| Contamination Peaks in Chromatogram | 1. Solvent or reagent contamination: Impurities in the solvents or reagents used. 2. Carryover from previous injections: Residual analyte remaining in the injector or column. 3. Leachates from plasticware: Contaminants from tubes or pipette tips. | 1. Use high-purity, LC-MS grade solvents and reagents. 2. Implement a robust needle wash protocol and inject blank samples between experimental samples. 3. Use high-quality polypropylene labware. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound analytical standards.
| Parameter | Value | Source |
| Storage Temperature | -20°C | |
| Stability (in organic solvent at -20°C) | ≥ 2 years | |
| Molecular Formula | C₂₀H₃₂O₃ | |
| Molecular Weight | 320.5 g/mol | |
| Solubility in Ethanol | Miscible | |
| Solubility in DMF | Miscible | |
| Solubility in DMSO | Miscible | |
| Solubility in PBS (pH 7.2) | Limited (requires initial dissolution in organic solvent) |
Experimental Protocols
Protocol: Preparation of a this compound Standard Curve for LC-MS/MS Analysis
This protocol outlines the preparation of a calibration curve for the quantification of this compound.
Materials:
-
This compound analytical standard (e.g., 100 µg/mL in ethanol)
-
17-HETE-d8 internal standard (IS)
-
LC-MS grade methanol (B129727) and water
-
LC-MS grade formic acid
-
High-quality polypropylene microcentrifuge tubes
Procedure:
-
Prepare a Stock Solution (if necessary): If the standard is supplied as a solid, prepare a stock solution of 1 mg/mL in ethanol.
-
Prepare a Working Stock Solution: Dilute the stock solution with methanol to a concentration of 1 µg/mL.
-
Prepare an Internal Standard Working Solution: Prepare a working solution of 17-HETE-d8 in methanol at a concentration of 100 ng/mL.
-
Prepare Calibration Standards:
-
Label a series of polypropylene tubes for each calibration point (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Perform serial dilutions from the 1 µg/mL working stock solution with methanol to achieve the desired concentrations for your calibration curve.
-
To each calibration standard, add a fixed amount of the internal standard working solution to achieve a final IS concentration of 10 ng/mL in each vial.
-
-
Analysis: Inject the prepared calibration standards into the LC-MS/MS system and acquire the data.
-
Data Processing: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. A linear regression with a weighting factor of 1/x is typically used.
Protocol: Extraction of this compound from Cell Culture Supernatant
This protocol describes the solid-phase extraction (SPE) of this compound from a biological matrix.
Materials:
-
Cell culture supernatant
-
17-HETE-d8 internal standard (IS)
-
SPE cartridges (e.g., C18)
-
LC-MS grade methanol, ethyl acetate, and hexane (B92381)
-
LC-MS grade formic acid
-
Nitrogen evaporator
Procedure:
-
Sample Collection: Collect the cell culture supernatant and centrifuge to remove any cells or debris.
-
Internal Standard Spiking: Add a known amount of the 17-HETE-d8 internal standard to the supernatant.
-
Acidification: Acidify the sample to a pH of ~3.5 with formic acid.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing with methanol followed by water.
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water to remove polar impurities, followed by a wash with hexane to remove non-polar impurities.
-
Elution: Elute the this compound and the internal standard from the cartridge with ethyl acetate.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of the LC-MS mobile phase (e.g., 100 µL of methanol/water).
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Visualizations
Caption: Cytochrome P450 metabolism of arachidonic acid.
Caption: Workflow for this compound quantification.
References
Technical Support Center: Analysis of 17-HETE and its Co-eluting Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the analysis of 17-hydroxyeicosatetraenoic acid (17-HETE) and its co-eluting isomers.
Frequently Asked Questions (FAQs)
Q1: What are 17-HETE and its primary isomers?
A1: 17-HETE is a hydroxyeicosatetraenoic acid, a metabolite of arachidonic acid formed by cytochrome P450 (CYP) enzymes.[1] It exists as two main stereoisomers (enantiomers): 17(S)-HETE and 17(R)-HETE. These isomers have the same chemical formula and mass but differ in the three-dimensional arrangement of the hydroxyl group at the 17th carbon position. This structural difference can lead to distinct biological activities.
Q2: Why is the separation of 17-HETE isomers challenging?
A2: The primary challenge in separating 17(S)-HETE and this compound lies in their identical physicochemical properties. In standard reversed-phase liquid chromatography (LC), these enantiomers often exhibit identical retention times, leading to co-elution.[2] Standard mass spectrometry (MS) techniques also cannot differentiate them as they have the same mass-to-charge ratio (m/z) and often produce similar fragmentation patterns under collision-induced dissociation (CID).[3]
Q3: What are the biological implications of analyzing 17-HETE isomers?
A3: The biological functions of HETE isomers can be significantly different and even opposing. For instance, in the context of other HETEs like 12-HETE, the 12(S)-HETE enantiomer is a potent signaling molecule involved in processes like tumor cell proliferation, while 12(R)-HETE has different activities.[4][5] Differentiating between 17-HETE isomers is crucial for accurately understanding their roles in physiological and pathological processes, such as inflammation and cancer.
Q4: What is the recommended analytical approach for resolving co-eluting 17-HETE isomers?
A4: The most effective method for separating and quantifying 17-HETE enantiomers is chiral chromatography coupled with tandem mass spectrometry (LC-MS/MS). Chiral stationary phases (CSPs) in HPLC columns create a stereospecific environment that allows for the differential interaction and, therefore, chromatographic separation of the enantiomers.
Q5: Can I differentiate 17-HETE isomers using only mass spectrometry?
A5: Differentiating isomers by mass spectrometry alone is difficult but can sometimes be achieved through advanced techniques. While standard CID often yields identical spectra for enantiomers, specialized methods like ion mobility-mass spectrometry (IM-MS) or by creating diastereomeric derivatives that can be separated chromatographically or produce unique MS/MS fragments might offer a solution. However, for routine and reliable quantification, chiral chromatography is the preferred method.
Troubleshooting Guides
Problem 1: Poor or no chromatographic separation of 17-HETE isomers.
| Potential Cause | Recommended Solution |
| Inappropriate HPLC Column | Standard C18 or other achiral columns will not resolve enantiomers. Solution: Utilize a chiral HPLC column. Polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for separating eicosanoid enantiomers. |
| Incorrect Mobile Phase | The choice of mobile phase is critical for chiral separations. Normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water with additives) systems can be used depending on the chiral stationary phase. Solution: Consult the column manufacturer's guidelines for the recommended mobile phase. Systematically optimize the mobile phase composition, including the percentage of organic modifier and any additives (e.g., acids or bases), to improve resolution. |
| Suboptimal Temperature | Column temperature affects the thermodynamics of the chiral recognition process. Solution: Investigate the effect of varying the column temperature. Lower temperatures often enhance enantioselectivity, but may also increase analysis time and backpressure. |
Problem 2: Low signal intensity or poor sensitivity in LC-MS/MS analysis.
| Potential Cause | Recommended Solution |
| Inefficient Ionization | 17-HETE is an acidic lipid and ionizes well in negative electrospray ionization (ESI) mode. Solution: Ensure the mass spectrometer is operating in negative ESI mode. Optimize source parameters such as capillary voltage, gas flow, and temperature. The use of derivatization, such as creating pentafluorobenzyl (PFB) esters, can significantly enhance sensitivity in electron capture atmospheric pressure chemical ionization (ECAPCI)-MS. |
| Suboptimal MS/MS Transition | The selected reaction monitoring (SRM) transition may not be the most abundant or specific. Solution: Perform a product ion scan of the 17-HETE precursor ion (m/z 319.2) to identify the most intense and stable fragment ions for quantification and qualification. |
| Sample Loss During Preparation | Eicosanoids can be lost due to adsorption to surfaces or degradation. Solution: Use silanized glassware or polypropylene (B1209903) tubes. Perform sample extraction, such as solid-phase extraction (SPE), to concentrate the analyte and remove interfering matrix components. Store samples at -80°C to prevent degradation. |
Problem 3: Inaccurate quantification due to matrix effects.
| Potential Cause | Recommended Solution |
| Ion Suppression or Enhancement | Co-eluting compounds from the biological matrix can interfere with the ionization of the analyte. Solution: Employ a stable isotope-labeled internal standard (e.g., d8-17-HETE) that co-elutes with the analyte. This will compensate for variations in extraction recovery and matrix effects. Improve sample cleanup procedures (e.g., using a more selective SPE protocol) to remove interfering substances. |
| Isomeric Cross-Contamination | If one isomer is present in vast excess, its tailing peak could interfere with the quantification of the less abundant isomer. Solution: Optimize the chromatography to achieve baseline separation. If complete separation is not possible, use a deconvolution algorithm to mathematically separate the overlapping peaks, although this is a less ideal approach. |
Quantitative Data Summary
The following table summarizes typical parameters for the chiral separation of HETE isomers. Note that specific values will depend on the exact column, instrumentation, and mobile phase used.
| Parameter | Typical Value/Range | Reference |
| Column Type | Chiral Stationary Phase (e.g., Amylose or Cellulose based) | |
| Particle Size | 1.6 - 5 µm | |
| Mobile Phase | Normal Phase: Hexane/Ethanol/Acetic Acid Reversed Phase: Acetonitrile/Water/Formic Acid | |
| Flow Rate | 0.2 - 1.0 mL/min | |
| MS Ionization Mode | Negative Electrospray Ionization (ESI) | |
| Precursor Ion (m/z) | 319.2 [M-H]⁻ | |
| Typical Product Ions (m/z) | Varies, common fragments result from losses of H₂O and CO₂ | |
| Lower Limit of Quantification (LLOQ) | Low ng/mL to pg/mL range, depending on the system |
Experimental Protocols
Protocol: Chiral LC-MS/MS Analysis of 17(S)-HETE and this compound
This protocol provides a general framework. Optimization is required for specific instrumentation and samples.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Add an appropriate amount of deuterated internal standard (e.g., 17-HETE-d8) to the plasma or tissue homogenate sample.
-
Condition a reversed-phase SPE column (e.g., Strata-X) with 3 mL of methanol (B129727), followed by 3 mL of water.
-
Load the sample onto the SPE column.
-
Wash the column with 3 mL of 10% methanol in water to remove polar impurities.
-
Elute the HETEs with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50-100 µL of the initial mobile phase.
2. Chiral Liquid Chromatography
-
HPLC System: UHPLC/HPLC system capable of gradient elution.
-
Column: A chiral column, for example, a Chiralpak AD-H (for normal phase) or a Chiralpak IA-U (for reversed-phase).
-
Mobile Phase (Example for Reversed-Phase):
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: Optimize a gradient from ~50% B to 95% B over 10-15 minutes to resolve the enantiomers.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5-10 µL.
3. Tandem Mass Spectrometry (MS/MS)
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), negative mode.
-
Source Parameters: Optimize gas temperatures, gas flows, and spray voltage according to the instrument manufacturer's recommendations.
-
Analysis Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions:
-
17-HETE: 319.2 → [Fragment 1], 319.2 → [Fragment 2]
-
17-HETE-d8 (IS): 327.2 → [Corresponding Fragment 1]
-
(Note: Specific fragment m/z values must be determined by infusing standards and performing product ion scans.)
-
Visualizations
Caption: Signaling pathway of 17-HETE isomers.
Caption: Experimental workflow for 17-HETE isomer analysis.
Caption: Troubleshooting decision tree for co-elution issues.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical considerations for accurately capturing the relevant species contributing to vitamin D status in liquid chromatography‐tandem mass spectrometry assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 5. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Antioxidants on 17(R)-HETE Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 17(R)-hydroxyeicosatetraenoic acid (17(R)-HETE). This resource provides essential guidance on maintaining the stability of this compound during experimental procedures, with a focus on the effective use of antioxidants. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of this compound a concern in experimental settings?
A1: this compound, like other polyunsaturated fatty acid metabolites, is susceptible to degradation through autoxidation and enzymatic processes. This degradation can lead to a loss of the active compound, the formation of interfering byproducts, and ultimately, inaccurate and unreliable experimental results. Factors such as exposure to oxygen, light, elevated temperatures, and the presence of metal ions can accelerate degradation.
Q2: What are the common degradation pathways for HETEs like this compound?
A2: The primary degradation pathways for HETEs include:
-
Autoxidation: A non-enzymatic process involving free radical chain reactions that lead to the formation of various oxidized products, including hydroperoxides, ketones, and aldehydes. This process is initiated by factors like heat, light, and trace metals.
-
Enzymatic Degradation: HETEs can be further metabolized by cellular enzymes. For example, some HETEs can be converted to their corresponding oxo-ETEs by dehydrogenases.
Q3: Which antioxidants are recommended for stabilizing this compound solutions?
A3: While specific data for this compound is limited, common antioxidants used to stabilize eicosanoids and other lipids are recommended. These include:
-
Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant that is widely used to prevent free-radical-mediated oxidation in lipid-containing samples.
-
Alpha-Tocopherol (Vitamin E): A natural antioxidant that acts as a free radical scavenger, protecting lipids from oxidation.
-
Ascorbic Acid (Vitamin C): Often used in combination with other antioxidants, it can regenerate primary antioxidants like alpha-tocopherol.
-
Ethylenediaminetetraacetic acid (EDTA): A chelating agent that sequesters metal ions which can catalyze lipid oxidation.
Q4: How should I store my this compound standards and samples to ensure long-term stability?
A4: For optimal long-term stability, this compound should be stored under the following conditions:
-
Temperature: Store at -80°C.
-
Solvent: Dissolve in an organic solvent such as ethanol (B145695) or acetonitrile. For aqueous buffers, prepare fresh solutions and use them promptly.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.
-
Light: Protect from light by using amber vials or by wrapping vials in foil.
-
Additives: Consider adding an antioxidant like BHT to the storage solvent.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no detectable this compound signal in LC-MS/MS analysis. | 1. Degradation during sample preparation or storage: Exposure to air, light, or high temperatures. 2. Inefficient extraction: The extraction protocol is not suitable for recovering this compound from the sample matrix. 3. Instrumental issues: Low sensitivity, incorrect MS/MS transitions, or a contaminated ion source. | 1. Optimize handling: Work on ice, minimize exposure to air and light, and use pre-chilled solvents containing an antioxidant (e.g., 0.005% BHT). Store samples at -80°C immediately after collection. 2. Validate extraction method: Perform spike-and-recovery experiments to assess the efficiency of your extraction protocol. Consider solid-phase extraction (SPE) for sample cleanup and concentration. 3. Check instrument performance: Calibrate the mass spectrometer, verify the MS/MS transitions for this compound, and clean the ion source. |
| High variability in this compound measurements between replicate samples. | 1. Inconsistent sample handling: Variations in incubation times, temperatures, or exposure to air. 2. Autoxidation during sample processing: Formation of degradation products leading to inconsistent quantification. 3. Matrix effects: Components in the sample matrix (e.g., plasma, cell lysate) may suppress or enhance the ionization of this compound. | 1. Standardize protocols: Ensure all samples are processed identically and in a timely manner. 2. Use antioxidants: Add an antioxidant cocktail (e.g., BHT and EDTA) to your samples and solvents at the earliest possible stage. 3. Assess matrix effects: Prepare calibration curves in a matrix that matches your samples. Use a stable isotope-labeled internal standard for this compound to correct for matrix effects. |
| Appearance of unexpected peaks in the chromatogram near the this compound peak. | 1. Formation of degradation products: Oxidation of this compound can lead to the formation of isomers or other oxidized species. 2. Isomeric interference: Other HETE isomers present in the sample may not be fully resolved from this compound. | 1. Confirm identity of peaks: Use high-resolution mass spectrometry to determine the mass of the unknown peaks and perform fragmentation analysis (MS/MS) to aid in their identification. 2. Optimize chromatography: Adjust the LC gradient, column chemistry, or mobile phase composition to improve the separation of this compound from interfering compounds. |
Quantitative Data on Antioxidant Efficacy (Illustrative Example)
Due to the limited availability of specific quantitative data for this compound, the following table provides an illustrative example of how to present stability data. Researchers should perform their own stability studies to determine the optimal conditions for their specific experimental setup.
Table 1: Illustrative Stability of this compound (1 µg/mL in PBS, pH 7.4) at 4°C over 24 Hours
| Condition | % Recovery of this compound (Mean ± SD, n=3) |
| 0 hours (Baseline) | 100 ± 2.1 |
| 24 hours, No Antioxidant | 65 ± 5.8 |
| 24 hours, with 0.005% BHT | 92 ± 3.5 |
| 24 hours, with 10 µM α-Tocopherol | 88 ± 4.1 |
| 24 hours, with 0.005% BHT + 1 mM EDTA | 95 ± 2.9 |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in a Biological Matrix
This protocol provides a framework for evaluating the degradation of this compound in a relevant biological matrix (e.g., plasma, cell culture medium) and the protective effect of antioxidants.
Materials:
-
This compound standard
-
Biological matrix of interest (e.g., human plasma)
-
Antioxidants: Butylated hydroxytoluene (BHT), alpha-tocopherol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic solvents: Ethanol, Acetonitrile (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
Procedure:
-
Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in ethanol. Store at -80°C under argon.
-
Spiking of Biological Matrix:
-
Thaw the biological matrix on ice.
-
Spike the matrix with the this compound stock solution to a final concentration of 100 ng/mL.
-
Prepare separate pools of the spiked matrix for each condition to be tested (e.g., no antioxidant, +BHT, +alpha-tocopherol).
-
-
Incubation:
-
Aliquot the spiked matrix into multiple vials for each condition and time point.
-
Incubate the vials at the desired temperature (e.g., 4°C or 37°C).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each condition.
-
Immediately add an internal standard and proceed with extraction to halt any further degradation.
-
-
Sample Extraction (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove interferences.
-
Elute the this compound with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or methanol).
-
-
Analysis by LC-MS/MS:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
Inject the sample into the LC-MS/MS system for quantification of this compound.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point for each condition.
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics.
-
Visualizations
Signaling Pathway of HETE Metabolism
The following diagram illustrates the general enzymatic pathways involved in the formation and subsequent metabolism of hydroxyeicosatetraenoic acids (HETEs) from arachidonic acid.
Technical Support Center: Measurement of Intracellular 17(R)-HETE
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize cell lysis for the accurate measurement of intracellular 17(R)-hydroxyeicosatetraenoic acid (17(R)-HETE).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its intracellular measurement important?
This compound is a bioactive lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP450) enzymes.[1][2] Unlike its stereoisomer, 17(S)-HETE, the (R)-enantiomer is reported to be inactive in certain biological processes, such as the inhibition of proximal tubule ATPase activity.[1] Measuring the specific intracellular concentration of this compound is crucial for understanding its distinct role in cellular signaling, renal function, and cardiovascular physiology, and for identifying potential therapeutic targets.
Q2: What are the primary challenges when optimizing cell lysis for this compound measurement?
The primary challenges include:
-
Analyte Stability: Eicosanoids like this compound are susceptible to degradation by enzymes released during cell lysis and to non-enzymatic oxidation.[2][3] Maintaining low temperatures and using inhibitors are critical.
-
Enantiomer Specificity: Enzymatic and non-enzymatic processes can produce various HETE isomers. The lysis and extraction method must be gentle enough to preserve the original stereochemistry, and downstream analysis requires chiral chromatography to differentiate this compound from 17(S)-HETE and other positional isomers.
-
Low Abundance: Intracellular concentrations of lipid mediators are often very low, requiring highly efficient lysis and extraction methods to ensure the analyte is above the limit of quantification for mass spectrometry.
-
Interference: Cellular matrices are complex. The chosen lysis method should minimize the release of interfering substances that could cause ion suppression or co-elution during LC-MS/MS analysis.
Q3: Which general cell lysis approaches are most compatible with downstream lipid analysis?
For lipid analysis, especially for sensitive molecules like HETEs, methods that effectively disrupt the cell membrane while preserving the analyte's chemical structure are preferred.
-
Mechanical Methods: Sonication is a widely used technique that employs high-frequency sound waves to disrupt cells through cavitation. It is effective and can be performed quickly on ice to minimize enzymatic degradation.
-
Solvent-Based Lysis/Extraction: Using organic solvents, such as methanol (B129727), can simultaneously lyse cells and extract lipids. This is often combined with mechanical disruption.
-
Freeze-Thaw Cycles: This gentle method relies on the formation of ice crystals to rupture cell membranes. While it minimizes heat, it can be time-consuming and may not be sufficient for robust cell types.
Methods involving harsh detergents should be used with caution, as they can interfere with downstream mass spectrometry analysis and may need to be removed, potentially leading to sample loss.
Section 2: Troubleshooting Guide
Problem: Low or No Detectable this compound Signal
This is a common issue that can arise from several factors in the workflow. Below are potential causes and recommended solutions.
If the cell membrane is not adequately disrupted, the intracellular this compound will not be released for extraction, leading to low yields.
Solution: Optimize your cell lysis method. The choice of method depends on the cell type. For many cultured mammalian cells, sonication is a reliable starting point.
Table 1: Comparison of Common Cell Lysis Methods for this compound Analysis
| Lysis Method | Principle | Advantages for Lipid Analysis | Disadvantages & Considerations |
| Sonication | High-frequency sound waves create cavitation, which shears cell membranes. | Fast, effective for many cell types, can be performed on ice to limit degradation. | Can generate heat (requires cooling), may shear DNA causing viscosity, can damage organelles if over-applied. |
| Freeze-Thaw | Repeated cycles of freezing and thawing create ice crystals that disrupt cell membranes. | Gentle, does not introduce chemicals, minimal heat generation. | Time-consuming, may be incomplete for cells with robust walls, can lead to protein denaturation with many cycles. |
| Solvent Lysis | Organic solvents (e.g., methanol) disrupt the lipid bilayer and solubilize lipids. | Combines lysis and extraction, effective for lipids. | May not be sufficient alone for complete disruption; often combined with a mechanical method. |
| Detergent Lysis | Detergents solubilize membrane lipids and proteins to break open the cell. | Highly effective at solubilizing membranes. | Detergents can interfere with downstream LC-MS/MS analysis and may need to be removed. |
Once the cell is lysed, endogenous enzymes (lipoxygenases, peroxidases) are released and can degrade this compound. The molecule is also prone to oxidation.
Solutions:
-
Maintain Cold Temperatures: Perform all lysis and extraction steps at 4°C or on ice to reduce enzymatic activity.
-
Work Quickly: Minimize the time between cell lysis and extraction/analysis.
-
Use Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the lysis buffer to prevent non-enzymatic oxidation.
-
Inhibit Enzymes: Add a general antioxidant and consider specific enzyme inhibitors if a particular degradation pathway is suspected.
Following lysis, this compound must be efficiently partitioned from the aqueous lysate into an organic phase or captured on a solid support.
Solution: Use a validated lipid extraction method. Solid-Phase Extraction (SPE) is a highly effective and widely used technique for cleaning up and concentrating eicosanoids from biological samples. A detailed protocol is provided in Section 3.
Problem: High Variability Between Replicates
High variability can invalidate results and points to inconsistencies in the experimental protocol.
Solutions:
-
Standardize Lysis: Ensure that each sample is treated identically. For sonication, use the same power, duration, and pulse settings, and keep the probe submerged at the same depth.
-
Use an Internal Standard: The most critical step to control for variability is the addition of a stable, isotope-labeled internal standard (e.g., this compound-d8) to the sample before extraction. This allows you to normalize for any analyte loss during sample processing and analysis.
-
Precise Sample Handling: Ensure accurate and consistent pipetting, especially when handling small volumes of cells or reagents.
Section 3: Protocols & Workflows
Recommended Protocol: Sonication Lysis and Solid-Phase Extraction (SPE)
This protocol is adapted from methodologies used for eicosanoid profiling from cultured cells.
Materials:
-
Cell pellet
-
Ice-cold PBS
-
Ice-cold 10% Methanol in HPLC-grade water
-
Deuterated internal standard (e.g., 5(S)-HETE-d8, as a representative eicosanoid standard)
-
SPE Cartridges (e.g., Strata-X or equivalent polymeric reverse-phase)
-
HPLC-grade methanol and water
-
Nitrogen gas evaporator
Procedure:
-
Cell Harvesting: Harvest cells and wash once with ice-cold PBS. Centrifuge to obtain a cell pellet and discard the supernatant.
-
Lysis: Resuspend the cell pellet in 1 mL of ice-cold 10% methanol/water. Sonicate the sample on ice using a probe sonicator. (Typical settings: 3 cycles of 15 seconds on, 30 seconds off, at low power. Note: These settings must be optimized for your specific cell type and sonicator.)
-
Internal Standard Spiking: Immediately after lysis, add the deuterated internal standard to the lysate to a known final concentration (e.g., 10 ng).
-
SPE Column Preparation:
-
Activate the SPE column by passing 3.5 mL of 100% methanol.
-
Equilibrate the column by passing 3.5 mL of water.
-
-
Sample Loading & Extraction:
-
Load the cell lysate onto the conditioned SPE column.
-
Wash the column with 3.5 mL of 10% methanol/water to remove salts and polar impurities.
-
Elute the this compound and other lipids with 100% methanol.
-
-
Sample Concentration: Evaporate the eluted sample to dryness under a gentle stream of nitrogen.
-
Reconstitution & Analysis: Reconstitute the dried extract in a small volume of mobile phase (e.g., 100 µL of methanol/water) and proceed with chiral LC-MS/MS analysis.
Visual Workflows and Pathways
Caption: Experimental workflow for intracellular this compound measurement.
Caption: Simplified overview of Arachidonic Acid metabolism pathways.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 17(R)-HETE and 17(S)-HETE in Cardiomyocytes
A comprehensive guide for researchers, scientists, and drug development professionals on the enantioselective effects of 17-hydroxyeicosatetraenoic acid isomers on cardiac hypertrophy.
Introduction
Hydroxyeicosatetraenoic acids (HETEs) are a group of arachidonic acid metabolites that play crucial roles in various physiological and pathological processes. The stereochemistry of the hydroxyl group in HETEs can significantly influence their biological activity. This guide provides a detailed comparison of the biological activities of two such enantiomers, 17(R)-HETE and 17(S)-HETE, with a specific focus on their roles in inducing cardiac hypertrophy. Recent studies have highlighted that both enantiomers contribute to the enlargement of cardiac muscle cells, a key factor in the development of many cardiovascular diseases, through the activation of the enzyme Cytochrome P450 1B1 (CYP1B1)[1]. However, their effects are enantioselective, suggesting distinct potencies and potentially different underlying mechanisms. This guide summarizes the available quantitative data, details the experimental protocols used to elicit these findings, and visualizes the key signaling pathways.
Comparative Biological Activity
Both this compound and 17(S)-HETE have been demonstrated to induce cellular hypertrophy in human adult cardiomyocyte (AC16) cells. This is characterized by an increase in cell surface area and the expression of key cardiac hypertrophy markers. Furthermore, both enantiomers have been shown to allosterically activate the enzyme CYP1B1, which is implicated in the cardiotoxic effects of certain metabolites[1]. While both isomers exhibit these pro-hypertrophic activities, emerging evidence from related HETE compounds suggests that the (S)-enantiomers are often more potent in their biological effects[2][3].
| Biological Activity | This compound | 17(S)-HETE | Key Findings |
| Induction of Cardiac Hypertrophy | Induces cellular hypertrophy in AC16 cardiomyocytes. | Induces cellular hypertrophy in AC16 cardiomyocytes. | Both enantiomers promote an increase in cardiomyocyte size.[1] |
| Upregulation of Hypertrophy Markers | Increases the expression of cardiac hypertrophy marker genes. | Increases the expression of cardiac hypertrophy marker genes. | Both enantiomers stimulate the genetic markers associated with cardiac hypertrophy. |
| Activation of CYP1B1 | Allosterically activates recombinant CYP1B1 and CYP1B1 in heart microsomes. | Allosterically activates recombinant CYP1B1 and CYP1B1 in heart microsomes. | Both enantiomers enhance the activity of CYP1B1, an enzyme linked to cardiotoxicity. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and further investigation of the biological activities of 17-HETE enantiomers.
Cell Culture and Induction of Hypertrophy
Human adult ventricular cardiomyocytes (AC16 cells) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator. To induce hypertrophy, the cells are treated with 20 µM of either this compound or 17(S)-HETE for 24 hours.
Measurement of Cell Surface Area
To quantify cellular hypertrophy, the surface area of the cardiomyocytes is measured. After treatment, cells are fixed and stained with a fluorescent dye that outlines the cell periphery, such as phalloidin (B8060827) conjugated to a fluorophore to visualize the actin cytoskeleton. Images of the cells are captured using a fluorescence microscope, and the cell surface area is quantified using image analysis software like ImageJ.
Quantitative Real-Time PCR (qPCR) for Hypertrophy Markers
The expression of cardiac hypertrophy marker genes, such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and beta-myosin heavy chain (β-MHC), is quantified by qPCR. Total RNA is extracted from the treated AC16 cells, and cDNA is synthesized. qPCR is then performed using specific primers for the target genes. The relative gene expression is normalized to a housekeeping gene, such as GAPDH.
CYP1B1 Activity Assay (EROD Assay)
The catalytic activity of CYP1B1 is determined using the 7-ethoxyresorufin-O-deethylase (EROD) assay. This assay measures the conversion of the substrate 7-ethoxyresorufin (B15458) to the fluorescent product resorufin (B1680543). The assay is performed using human recombinant CYP1B1 or heart microsomes. The reaction mixture includes the enzyme source, a NADPH-generating system, and varying concentrations of this compound or 17(S)-HETE (10-80 nM). The formation of resorufin is monitored fluorometrically.
Signaling Pathways
The induction of cardiac hypertrophy by this compound and 17(S)-HETE is linked to the activation of CYP1B1. This enzyme is known to metabolize various substrates, and its upregulation is associated with cardiotoxicity. The downstream signaling cascade following CYP1B1 activation in cardiomyocytes is an area of active investigation. Potential pathways include the modulation of other cytochrome P450 enzymes and the generation of other bioactive lipid mediators.
References
- 1. 17-(R/S)-hydroxyeicosatetraenoic acid (HETE) induces cardiac hypertrophy through the CYP1B1 in enantioselective manners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
Enantioselective Effects of 17-HETE on Cardiac Hypertrophy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enantioselective effects of 17-hydroxyeicosatetraenoic acid (17-HETE) on cardiac hypertrophy. It synthesizes experimental findings, details relevant methodologies, and illustrates the underlying signaling pathways. The information presented is intended to support research and development efforts in cardiology and related fields.
Introduction
Cardiac hypertrophy, an increase in the size of cardiomyocytes, is an adaptive response to pressure overload and other stimuli. However, sustained hypertrophy can progress to heart failure. Arachidonic acid metabolites, including hydroxyeicosatetraenoic acids (HETEs), are increasingly recognized for their role in cardiovascular physiology and pathology. Specifically, 17-HETE has been shown to induce cardiac hypertrophy. This effect is enantioselective, meaning the two mirror-image forms of the molecule, 17(R)-HETE and 17(S)-HETE, exhibit different biological activities. Understanding these differences is critical for developing targeted therapeutic strategies.
Recent studies have demonstrated that 17-HETE induces cardiac hypertrophy through the upregulation and allosteric activation of Cytochrome P450 1B1 (CYP1B1).[1][2] Notably, 17(S)-HETE appears to be a more potent inducer of this pathway compared to its (R)-enantiomer.[3]
Comparative Efficacy of 17-HETE Enantiomers
Experimental data from studies on human adult cardiomyocyte (AC16) cell lines indicate a clear difference in the hypertrophic potential of 17-HETE enantiomers.
| Parameter | This compound | 17(S)-HETE | Control | Reference |
| Induction of Cellular Hypertrophy | Induces hypertrophy | Induces significant hypertrophy | No change | [1][3] |
| Allosteric Activation of CYP1B1 | Allosterically activates CYP1B1 | Exhibits greater allosteric activation of CYP1B1 | No activation | |
| Upregulation of CYP1B1 (gene & protein) | Upregulates CYP1B1 | Upregulates CYP1B1 | No change | |
| Increase in Cell Surface Area | Increases cell surface area | Increases cell surface area | No change | |
| Induction of Hypertrophic Markers (e.g., ANP, BNP) | Induces hypertrophic markers | Induces hypertrophic markers | No change |
Signaling Pathways
The hypertrophic response to 17-HETE is primarily mediated by the CYP1B1 signaling pathway. The following diagrams illustrate the proposed mechanism and the general experimental workflow used to investigate these effects.
Caption: Proposed signaling pathway of 17-HETE-induced cardiac hypertrophy.
Caption: General experimental workflow for studying 17-HETE effects.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Cell Culture and Treatment
-
Cell Line: Human adult cardiomyocyte (AC16) cells were used.
-
Culture Conditions: Cells were cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: AC16 cells were treated with 20 µM of this compound or 17(S)-HETE for a specified duration, typically 24 hours, to induce a hypertrophic response.
Measurement of Cardiomyocyte Hypertrophy
-
Cell Surface Area Analysis:
-
After treatment, cells were fixed with a suitable fixative (e.g., 4% paraformaldehyde).
-
Cardiomyocytes were stained with a fluorescent dye that outlines the cell, such as an antibody against α-actinin.
-
Images were captured using a fluorescence microscope.
-
The surface area of individual cells was quantified using image analysis software like ImageJ.
-
-
Quantitative Real-Time PCR (qPCR) for Hypertrophic Markers:
-
Total RNA was extracted from treated and control cells using a commercial kit.
-
cDNA was synthesized from the RNA templates.
-
qPCR was performed using primers specific for human hypertrophic markers such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and beta-myosin heavy chain (β-MHC).
-
Gene expression levels were normalized to a housekeeping gene (e.g., GAPDH or β-actin).
-
Analysis of CYP1B1 Expression and Activity
-
qPCR and Western Blotting:
-
Standard protocols for qPCR (as described above) and Western blotting were used to determine the mRNA and protein expression levels of CYP1B1, respectively.
-
-
CYP1B1 Activity Assay (EROD Assay):
-
The catalytic activity of CYP1B1 was measured using the 7-ethoxyresorufin-O-deethylase (EROD) assay.
-
This assay was performed on human recombinant CYP1B1 and heart microsomes incubated with various concentrations (10-80 nM) of 17-HETE enantiomers.
-
The rate of resorufin (B1680543) formation, a fluorescent product, is proportional to the CYP1B1 activity.
-
Conclusion
The available evidence strongly indicates that 17-HETE induces cardiac hypertrophy in an enantioselective manner, with 17(S)-HETE being the more potent enantiomer. This effect is mediated through the allosteric activation and upregulation of CYP1B1, leading to the activation of downstream pro-hypertrophic signaling pathways involving reactive oxygen species, MAPK, and NF-κB. These findings highlight the potential for developing enantiomer-specific inhibitors or modulators of the 17-HETE/CYP1B1 axis as a novel therapeutic strategy for pathological cardiac hypertrophy. Further research is warranted to fully elucidate the downstream signaling events and to validate these findings in in vivo models.
References
- 1. researchgate.net [researchgate.net]
- 2. 17-(R/S)-hydroxyeicosatetraenoic acid (HETE) induces cardiac hypertrophy through the CYP1B1 in enantioselective manners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
Differential Effects of 17(R)-HETE and 20-HETE on Vascular Tone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two arachidonic acid metabolites, 17(R)-hydroxyeicosatetraenoic acid (17(R)-HETE) and 20-hydroxyeicosatetraenoic acid (20-HETE), and their distinct effects on vascular tone. While extensive research has elucidated the vasoconstrictor properties of 20-HETE, data on the specific vascular effects of this compound remains limited. This guide summarizes the current understanding of both eicosanoids, presenting available quantitative data, detailed experimental protocols for studying their vascular effects, and visual representations of their signaling pathways.
Executive Summary
20-HETE is a well-characterized and potent vasoconstrictor in most vascular beds, playing a significant role in the regulation of blood pressure and vascular function.[1][2][3][4] It primarily acts on vascular smooth muscle cells to induce contraction. In contrast, while direct and extensive evidence is lacking for this compound, related compounds and the general understanding of HETE isomers suggest it may have vasodilatory properties, opposing the actions of 20-HETE. This opposing effect is observed with other HETE isomers, such as 12(S)-HETE, which can induce vasodilation.[5] It is important to note that the vascular effects of HETEs can be species- and vessel-specific.
Data Presentation: Quantitative Comparison of Vascular Effects
| Eicosanoid | Primary Effect on Vascular Tone | Mechanism of Action | Receptor(s) | Potency (EC50/IC50) | Vascular Bed | Reference(s) |
| 20-HETE | Vasoconstriction | Inhibition of large-conductance Ca2+-activated K+ (BKCa) channels, leading to depolarization and Ca2+ influx in vascular smooth muscle cells. | GPR75 | nM range | Cerebral, renal, mesenteric arteries | |
| 12(S)-HETE | Vasodilation | Activation of BKCa channels in vascular smooth muscle cells, leading to hyperpolarization. | GPR31 | nM range | Rat mesenteric arteries, porcine coronary microvessels | |
| 12(R)-HETE | Vasoconstriction | Not fully elucidated. | Thromboxane receptor (antagonist) | µM range | Dog renal artery | |
| 19(S)-HETE | Vasodilation | Activation of the prostacyclin (IP) receptor, leading to increased cAMP and relaxation. | IP Receptor | nM range | Mesenteric arteries | |
| 17(R),18(S)-EEQ * | Vasodilation | Activation of calcium-activated potassium channels. | Not fully elucidated | nM range | Rat cerebral artery |
Note: 17(R),18(S)-EEQ is an epoxyeicosatetraenoic acid, a different class of eicosanoid, but its 17(R) configuration and vasodilatory action are noted here for context in the absence of direct this compound data.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to assess the effects of eicosanoids on vascular tone.
Wire Myography for Assessment of Vascular Tone
This ex vivo technique is used to measure the isometric tension of isolated blood vessel segments in response to vasoactive substances.
Protocol:
-
Vessel Isolation and Preparation:
-
Euthanize the experimental animal (e.g., rat, mouse) via an approved method.
-
Carefully dissect the desired artery (e.g., mesenteric, cerebral, renal) in ice-cold physiological salt solution (PSS).
-
Clean the artery of surrounding adipose and connective tissue under a dissecting microscope.
-
Cut the artery into 2 mm-long rings.
-
-
Mounting:
-
Mount the arterial rings on two stainless steel wires in the jaws of a wire myograph.
-
Submerge the mounted rings in organ baths filled with PSS, maintained at 37°C, and continuously bubbled with 95% O2 / 5% CO2.
-
-
Equilibration and Normalization:
-
Allow the vessels to equilibrate for at least 30 minutes.
-
Perform a normalization procedure to determine the optimal resting tension for maximal contractile response. This involves stepwise stretching of the vessel and measuring the force generated in response to a standard vasoconstrictor (e.g., potassium chloride, phenylephrine).
-
-
Experimental Procedure:
-
After normalization and a further equilibration period, pre-constrict the arterial rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine, U46619).
-
Once a stable contraction is achieved, add cumulative concentrations of the test compound (e.g., this compound or 20-HETE) to the organ bath.
-
Record the changes in isometric tension. Vasodilation is measured as the percentage of relaxation from the pre-constricted tone. Vasoconstriction is measured as the increase in tension from the baseline.
-
-
Data Analysis:
-
Construct concentration-response curves and calculate EC50 or IC50 values.
-
Pressure Myography for Myogenic Tone and Reactivity
This technique allows for the study of vascular reactivity in a more physiologically relevant pressurized state.
Protocol:
-
Vessel Isolation and Cannulation:
-
Isolate and clean the artery as described for wire myography.
-
Transfer the vessel to the chamber of a pressure myograph filled with PSS.
-
Cannulate both ends of the artery onto glass micropipettes and secure with sutures.
-
-
Pressurization and Equilibration:
-
Pressurize the vessel to a physiological level (e.g., 60-80 mmHg) with PSS.
-
Superfuse the vessel with warmed (37°C) and gassed (95% O2 / 5% CO2) PSS.
-
Allow the vessel to equilibrate and develop spontaneous myogenic tone.
-
-
Experimental Procedure:
-
Introduce the test compounds (this compound or 20-HETE) into the superfusate or the lumen of the vessel at varying concentrations.
-
Continuously monitor and record the changes in vessel diameter using a video camera attached to the microscope.
-
-
Data Analysis:
-
Express changes in vascular tone as a percentage change in diameter from the baseline myogenic tone.
-
Signaling Pathways
The signaling pathways for 20-HETE are well-documented. The proposed pathway for a vasodilatory HETE, potentially including this compound, is based on the known mechanisms of other vasodilatory eicosanoids like 12(S)-HETE.
References
- 1. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxyeicosatrienoic Acids and 20-Hydroxyeicosatetraenoic Acid on Endothelial and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular Actions of 20-HETE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of 20-hydroxyeicosatetraenoic acid (20-HETE) in vascular system [jstage.jst.go.jp]
- 5. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
A Comparative Guide to Biomarkers for Renal Dysfunction: Evaluating Established Markers Against Emerging Candidates
While the direct validation of 17(R)-hydroxyeicosatetraenoic acid [17(R)-HETE] as a specific biomarker for renal dysfunction is not yet supported by extensive clinical data, the broader family of eicosanoids, including various HETEs, is an active area of research in kidney disease. This guide provides a comparative overview of traditional and novel biomarkers for renal dysfunction, placing the potential of lipid mediators like HETEs in the context of established and emerging markers.
This document is intended for researchers, scientists, and drug development professionals, offering a concise comparison of performance, experimental protocols, and underlying signaling pathways for key biomarkers of renal dysfunction.
Comparison of Biomarker Performance
The clinical utility of a biomarker is determined by its ability to accurately and reliably detect disease, predict its course, and monitor response to therapy. The following tables summarize the performance characteristics of traditional and emerging biomarkers for acute kidney injury (AKI) and chronic kidney disease (CKD).
| Biomarker | Condition | Sample Type | Sensitivity | Specificity | Area Under the Curve (AUC) | Key Findings & Limitations |
| Traditional Markers | ||||||
| Serum Creatinine (B1669602) (sCr) | AKI | Serum | 51% (for AKIN stage I)[1] | 61% (for AKIN stage I)[1] | 0.58[1] | Insensitive to early and mild kidney damage; levels are influenced by muscle mass, age, sex, and diet.[2] |
| CKD (GFR <60 mL/min/1.73m²) | Serum | 75%[3] | 91% | 0.66 - 0.69 | "Creatinine blind" range where significant GFR loss can occur before sCr levels rise. | |
| Urine Albumin-to-Creatinine Ratio (UACR) | Diabetic Nephropathy | Urine | 95.9% - 98.8% | 76.2% - 100% | High | A sensitive and early indicator of glomerular injury, particularly in diabetic kidney disease. |
| Established Protein Markers | ||||||
| Cystatin C | Early CKD (GFR <80 mL/min/1.73m²) | Serum | 90.8% | 90.6% | 0.90 | More sensitive than creatinine for detecting early GFR decline and is less affected by muscle mass. |
| CKD (GFR <60 mL/min/1.73m²) | Serum | 94% | 87% | ~1.00 | Independently associated with cardiovascular disease and end-stage renal disease. | |
| Emerging Protein Markers | ||||||
| Kidney Injury Molecule-1 (KIM-1) | AKI (Ischemic ATN) | Urine | High (levels significantly elevated) | High (discriminates from other renal diseases) | Not specified | A specific marker for proximal tubule injury, detectable in urine soon after injury. Levels may also predict progression from AKI to CKD. |
| Sepsis-associated AKI | Urine | 86% | 84% | Not specified | Shows promise in identifying acute tubular necrosis. | |
| Neutrophil Gelatinase-Associated Lipocalin (NGAL) | Sepsis-associated AKI | Urine | 87% | 84% | 0.92 | An early and sensitive marker for AKI, rising within hours of kidney injury. |
| Sepsis-associated AKI | Plasma | 80% | 74% | 0.84 | Levels can be influenced by systemic inflammation and infections, affecting specificity for kidney injury. | |
| Emerging Lipid Mediators | ||||||
| 20-HETE / 19-HETE | CKD | Urine | Correlated with eGFR | Not specified | Not applicable | Urinary levels of 19-HETE and 20-HETE show a positive correlation with eGFR, suggesting a potential role in monitoring CKD. Further validation is needed. |
Experimental Protocols
Accurate and reproducible measurement is crucial for biomarker validation and clinical implementation. Below are summaries of common experimental protocols for the discussed biomarkers.
Measurement of Serum Creatinine (Jaffe Method)
The Jaffe method is a colorimetric assay.
-
Sample Preparation: A protein-free filtrate of the serum sample is prepared.
-
Reaction: The filtrate is mixed with an alkaline picrate (B76445) solution. Creatinine reacts with picric acid to form a reddish-colored complex.
-
Detection: The absorbance of the colored complex is measured spectrophotometrically at approximately 510 nm.
-
Quantification: The creatinine concentration is determined by comparing the sample's absorbance to that of a known standard.
Measurement of Urine Albumin-to-Creatinine Ratio (UACR)
UACR is determined from a spot urine sample.
-
Albumin Measurement: Urinary albumin is typically measured using an immunoassay (e.g., immunoturbidimetry or immunonephelometry).
-
Creatinine Measurement: Urinary creatinine is measured using a colorimetric or enzymatic method.
-
Calculation: The UACR is calculated by dividing the albumin concentration (in milligrams) by the creatinine concentration (in grams).
Measurement of Cystatin C, KIM-1, and NGAL (ELISA)
Enzyme-linked immunosorbent assays (ELISAs) are common for quantifying protein biomarkers. The general workflow is as follows:
-
Coating: A microtiter plate is coated with a capture antibody specific to the biomarker of interest.
-
Sample Incubation: Standards and samples are added to the wells, and the biomarker is captured by the antibody.
-
Detection Antibody: A second, enzyme-conjugated antibody that also binds to the biomarker is added.
-
Substrate Addition: A substrate for the enzyme is added, resulting in a color change.
-
Detection and Quantification: The absorbance of the color is measured, and the concentration of the biomarker is determined from a standard curve.
Measurement of HETEs (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipid mediators like HETEs.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Urine or plasma samples are acidified.
-
An internal standard (a deuterated version of the analyte) is added.
-
The sample is loaded onto an SPE cartridge (e.g., C18).
-
Interfering substances are washed away.
-
The HETEs are eluted with an organic solvent.
-
The eluate is evaporated and reconstituted in the mobile phase.
-
-
Chromatographic Separation (LC):
-
The extracted sample is injected into a liquid chromatograph.
-
A C18 column is typically used to separate the different HETE isomers.
-
A gradient of solvents (e.g., water with formic acid and acetonitrile (B52724) with formic acid) is used to elute the compounds.
-
-
Detection and Quantification (MS/MS):
-
The eluting compounds are ionized (typically by electrospray ionization - ESI).
-
The mass spectrometer is set to monitor specific precursor-to-product ion transitions for each HETE and the internal standard (Selected Reaction Monitoring - SRM).
-
The peak area ratio of the analyte to the internal standard is used for quantification against a calibration curve.
-
Signaling Pathways and Logical Relationships
Understanding the biological roles of these biomarkers is key to interpreting their clinical significance. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a conceptual workflow for biomarker validation.
Conclusion
The landscape of renal dysfunction biomarkers is evolving. While traditional markers like serum creatinine and UACR remain cornerstones of clinical practice, their limitations, particularly in detecting early-stage disease, have driven the search for more sensitive and specific alternatives.
Novel protein biomarkers such as Cystatin C, KIM-1, and NGAL have demonstrated considerable promise. Cystatin C offers a more accurate estimation of GFR, especially in patient populations where creatinine is less reliable. KIM-1 and NGAL have emerged as valuable tools for the early detection of acute kidney injury, providing a window for timely intervention.
The role of lipid mediators, including the HETE family, in renal pathophysiology is an area of growing interest. While specific molecules like this compound are not yet validated as clinical biomarkers, the demonstrated effects of other HETEs, such as 20-HETE, on renal blood flow and tubular function underscore the potential of this class of molecules. Further research, following rigorous validation pathways, is necessary to elucidate their clinical utility. For drug development professionals and researchers, a multi-biomarker approach, combining traditional markers with these emerging candidates, is likely to provide a more comprehensive and accurate assessment of renal function and injury.
References
- 1. Performance of Serum Creatinine and Kidney Injury Biomarkers for Diagnosing Histologic Acute Tubular Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imperfect Gold Standards for Kidney Injury Biomarker Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The diagnostic value of serum creatinine and cystatin c in evaluating glomerular filtration rate in patients with chronic kidney disease: a systematic literature review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HETE Immunoassays: Assessing the Cross-Reactivity of 17(R)-HETE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of immunoassays for various hydroxyeicosatetraenoic acids (HETEs), with a specific focus on the potential cross-reactivity of 17(R)-HETE. Understanding the specificity of these assays is critical for the accurate quantification of these lipid mediators in complex biological samples. This document summarizes available cross-reactivity data, details a general experimental protocol for HETE immunoassays, and illustrates the key signaling pathways of major HETE isomers.
Data Presentation: Cross-Reactivity of HETE Immunoassays
The cross-reactivity of an immunoassay determines its specificity. It is a measure of how well the antibody distinguishes between the target analyte and structurally similar molecules. The following tables summarize the cross-reactivity data for commercially available ELISA kits for 12(S)-HETE and 15(S)-HETE. It is important to note that specific cross-reactivity data for this compound is often not provided in the product datasheets of many commercially available HETE immunoassay kits. The data presented here is based on available information from manufacturers and the scientific literature.
Table 1: Cross-Reactivity of 12(S)-HETE ELISA Kit
| Compound | Cross-Reactivity (%) |
| 12(S)-HETE | 100% |
| 12(S)-HETrE | 64% |
| 5(S),12(S)-DiHETE | 23.3% |
| 12(S)-HpETE | 5.1% |
| Leukotriene B4 | 3.8% |
| 15(S)-HETE | 2.5% |
| 12-OxoETE | 1.1% |
| 12(R)-HETE | 0.11% |
| 5(R)-HETE | 0.01% |
| 12(S)-HHTrE | <0.01% |
| 5(S)-HETE | <0.01% |
| Arachidonic Acid | <0.01% |
| Lipoxin B4 | <0.01% |
| Thromboxane B2 | <0.01% |
| Prostaglandin D2 | <0.01% |
| Prostaglandin E2 | <0.01% |
| Prostaglandin F2α | <0.01% |
Data sourced from Cayman Chemical 12(S)-HETE ELISA Kit datasheet.
Table 2: Cross-Reactivity of 15(S)-HETE ELISA Kit
| Compound | Cross-Reactivity (%) |
| 15(S)-HETE | 100% |
| 15(S)-HETrE | 3.03% |
| 5(S),15(S)-DiHETE | 2.87% |
| 15(S)-HEPE | 0.93% |
| 8(S),15(S)-DiHETE | 0.35% |
| (±)15-HEPE | 0.21% |
| Arachidonic Acid | 0.17% |
| 15(R)-HETE | 0.08% |
| 12(S)-HETE | 0.04% |
| 14,15-DiHETrE | 0.03% |
| 13(S)-HODE | 0.02% |
| 5(R)-HETE | <0.01% |
| 5(S)-HETE | <0.01% |
| 12(R)-HETE | <0.01% |
| 20-HETE | <0.01% |
| 9(S)-HODE | <0.01% |
| 13(R)-HODE | <0.01% |
| Leukotriene B4 | <0.01% |
| Prostaglandin D2 | <0.01% |
| Prostaglandin E2 | <0.01% |
| 6-keto Prostaglandin F1α | <0.01% |
| Prostaglandin F2α | <0.01% |
| Thromboxane B2 | <0.01% |
| (±)14,15-EpETrE | <0.01% |
Data sourced from Cayman Chemical 15(S)-HETE ELISA Kit datasheet.
Note on this compound Cross-Reactivity: Direct experimental data on the cross-reactivity of this compound in commercially available immunoassays for other HETEs is limited. Based on the structural similarity of HETE isomers, some degree of cross-reactivity is possible. However, the low cross-reactivity observed for 12(R)-HETE in the 12(S)-HETE assay (0.11%) suggests that antibodies can be generated with high stereospecificity. Researchers should exercise caution and, if precise quantification of a specific HETE isomer is required in the presence of others, validation by a more specific method such as liquid chromatography-mass spectrometry (LC-MS) is recommended.
Experimental Protocols
A general protocol for a competitive enzyme-linked immunosorbent assay (ELISA) for HETE measurement is provided below. Specific details may vary between different commercial kits, and it is essential to follow the manufacturer's instructions.
General Competitive ELISA Protocol for HETE Measurement
-
Reagent Preparation:
-
Prepare all reagents, including standards, samples, and buffers, according to the kit's manual. HETE standards are typically provided in a concentrated form and require serial dilution to generate a standard curve.
-
Samples (e.g., plasma, serum, cell culture supernatant) may require extraction and purification to remove interfering substances. Solid-phase extraction (SPE) is a common method for this purpose.
-
-
Assay Procedure:
-
Add a specific volume of the standard or prepared sample to the wells of the microplate pre-coated with a capture antibody.
-
Add a fixed amount of HETE conjugated to an enzyme (e.g., horseradish peroxidase - HRP) to each well. This enzyme-conjugated HETE will compete with the HETE in the sample for binding to the capture antibody.
-
Incubate the plate for the time and at the temperature specified in the protocol to allow for competitive binding.
-
Wash the plate multiple times with the provided wash buffer to remove any unbound reagents.
-
Add the substrate solution to each well. The enzyme on the bound conjugate will convert the substrate into a colored product.
-
Incubate the plate for a specified time to allow for color development. The intensity of the color is inversely proportional to the concentration of HETE in the sample.
-
Stop the enzyme reaction by adding a stop solution.
-
Measure the absorbance of each well using a microplate reader at the recommended wavelength.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of HETE in the samples by interpolating their absorbance values on the standard curve.
-
Mandatory Visualization
The following diagrams illustrate the general enzymatic pathways for HETE synthesis and the signaling cascades of key HETE isomers.
Caption: Enzymatic pathways for the synthesis of various HETE isomers from arachidonic acid.
Caption: Simplified signaling pathways for 5-HETE, 12-HETE, and 20-HETE.
Caption: A generalized workflow for a competitive ELISA for HETE measurement.
A Comparative Analysis of the Pro-inflammatory Effects of 17(R)-HETE and LTB4
A deep dive into the pro-inflammatory roles of two key lipid mediators, 17(R)-hydroxyeicosatetraenoic acid (17(R)-HETE) and leukotriene B4 (LTB4), reveals both overlapping and distinct mechanisms of action in driving inflammatory responses. While LTB4 is a well-established, potent pro-inflammatory agent, the activities of this compound are less characterized, yet emerging evidence points to its significant contribution to inflammation.
This guide provides a comparative overview of the pro-inflammatory effects of this compound and LTB4, focusing on their impact on neutrophil chemotaxis and cytokine production. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways to facilitate a comprehensive understanding.
Quantitative Comparison of Pro-inflammatory Activity
| Parameter | This compound | LTB4 | Reference |
| Neutrophil Chemotaxis (EC50) | Data not available | ~10⁻⁸ M | [1] |
| Optimal Chemotactic Concentration | Data not available | 10⁻⁶ M | |
| Induced Cytokines | Data not available | TNF-α, IL-6, IL-8, IL-1β, IL-17 | [2][3] |
Pro-inflammatory Mechanisms
Leukotriene B4 (LTB4)
LTB4 is a potent lipid mediator that plays a crucial role in a wide range of inflammatory diseases. Its pro-inflammatory effects are primarily mediated through the activation of two G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.
Neutrophil Chemotaxis: LTB4 is a powerful chemoattractant for neutrophils, inducing their migration to sites of inflammation. The optimal concentration for LTB4-induced neutrophil migration has been reported to be around 10⁻⁶ M.
Cytokine Induction: LTB4 stimulates various immune cells, including macrophages and neutrophils, to produce a cascade of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). This cytokine release amplifies the inflammatory response by recruiting and activating additional immune cells. LTB4 has also been implicated in promoting the production of IL-17, a key cytokine in neutrophil-dominant inflammation.
17(R)-Hydroxyeicosatetraenoic Acid (this compound)
The pro-inflammatory activities of this compound are an area of active investigation. While less potent than LTB4, HETEs, in general, are known to be chemotactic for human neutrophils. Some studies suggest that certain HETE isomers may exert their effects through interactions with LTB4 receptors, as LTB4 receptor antagonists have been shown to inhibit HETE-induced inflammation. However, the existence of a specific, dedicated receptor for this compound remains to be conclusively determined. Information regarding the specific profile of cytokines induced by this compound is currently limited in the scientific literature.
Signaling Pathways
The signaling pathways initiated by LTB4 are well-documented. In contrast, the specific signaling cascade for this compound is not as clearly defined.
LTB4 Signaling Pathway
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. 15-Hydroxyeicosatetraenoic acid inhibits neutrophil migration across cytokine-activated endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotriene B4 receptors mediate the production of IL‐17, thus contributing to neutrophil‐dominant asthmatic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Chiral LC-MS Methods for 17-HETE Enantiomers
For researchers, scientists, and professionals in drug development, the accurate quantification of lipid mediator enantiomers like 17-hydroxyeicosatetraenoic acids (17-HETE) is critical for understanding their distinct biological roles. This guide provides a comprehensive comparison of a validated chiral Liquid Chromatography-Mass Spectrometry (LC-MS) method for the analysis of 17(R)-HETE and 17(S)-HETE, alongside alternative analytical techniques. Detailed experimental protocols and performance data are presented to aid in the selection and implementation of the most suitable method for your research needs.
Chiral LC-MS/MS Method: The Gold Standard
Chiral LC-MS/MS has emerged as the benchmark for the stereospecific analysis of 17-HETE enantiomers due to its high selectivity, sensitivity, and accuracy. This technique enables the baseline separation and individual quantification of this compound and 17(S)-HETE, which is crucial as these enantiomers can exhibit different physiological and pathological activities.
Performance Characteristics
A validated chiral LC-MS/MS method for 17-HETE enantiomers typically demonstrates the following performance characteristics. The data presented in the table below is a summary of expected performance based on published methods for similar eicosanoids.
| Parameter | Chiral LC-MS/MS | Alternative Method 1: Chiral GC-MS | Alternative Method 2: Capillary Electrophoresis (CE) |
| Limit of Detection (LOD) | 0.5 - 5 pg on column | 5 - 20 pg on column | 10 - 50 pg on column |
| Limit of Quantification (LOQ) | 1 - 10 pg on column | 15 - 50 pg on column | 30 - 100 pg on column |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.98 |
| Intra-day Precision (%RSD) | < 10% | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 20% | < 20% |
| Accuracy (% Recovery) | 85 - 115% | 80 - 120% | 80 - 120% |
| Sample Throughput | Moderate | Low to Moderate | High |
| Derivatization Required | Sometimes | Yes | No |
Experimental Protocol for Chiral LC-MS/MS Analysis of 17-HETE Enantiomers
This protocol outlines a typical workflow for the analysis of 17-HETE enantiomers in biological matrices such as plasma or tissue homogenates.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Internal Standard Spiking: Spike the biological sample with a deuterated internal standard (e.g., 17-HETE-d8) to correct for extraction losses and matrix effects.
-
Acidification: Acidify the sample to pH 3-4 with a weak acid (e.g., acetic acid).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by acidified water.
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elution: Elute the 17-HETE enantiomers with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Chiral LC Separation
-
Chromatographic Column: A polysaccharide-based chiral stationary phase (CSP), such as a Chiralpak AD-H or similar amylose (B160209) or cellulose-based column, is commonly used for the separation of HETE enantiomers.
-
Mobile Phase: A normal-phase mobile phase consisting of a mixture of hexane (B92381) and a polar organic solvent like isopropanol (B130326) or ethanol (B145695) is often employed. A typical gradient might start with a low percentage of the polar solvent and gradually increase to elute the analytes.
-
Flow Rate: A flow rate of 0.5 - 1.0 mL/min is generally used.
-
Column Temperature: The column temperature is typically maintained between 20-40°C to ensure reproducible retention times.
3. MS/MS Detection
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is the most common technique for the analysis of HETEs.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to enhance selectivity and sensitivity. Specific precursor-to-product ion transitions for both the native 17-HETE enantiomers and the deuterated internal standard are monitored.
-
Example Transition for 17-HETE: m/z 319.2 → 275.2
-
Workflow Diagram
Alternative Analytical Methods
While chiral LC-MS/MS is the preferred method, other techniques can also be employed for the analysis of 17-HETE enantiomers, each with its own advantages and limitations.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
Chiral GC-MS can provide excellent separation of 17-HETE enantiomers, but it requires derivatization to increase the volatility and thermal stability of the analytes. This additional sample preparation step can be time-consuming and a potential source of variability.
Key Features:
-
High Resolution: Capable of achieving baseline separation of enantiomers.
-
Derivatization: A necessary step, typically involving silylation or esterification.
-
Sensitivity: Generally good, but may be slightly lower than modern LC-MS/MS systems.
Capillary Electrophoresis (CE)
Capillary electrophoresis offers a high-efficiency separation technique that requires minimal sample volume and can have high throughput. For chiral separations, a chiral selector is added to the background electrolyte.
Key Features:
-
High Efficiency: Provides sharp peaks and good resolution.
-
Low Sample Consumption: Ideal for precious samples.
-
Throughput: Can be faster than chromatographic methods.
-
Sensitivity: Can be a limiting factor compared to MS-based methods.
Logical Relationship of Method Selection
Conclusion
The validation of a chiral LC-MS method is paramount for the reliable quantification of 17-HETE enantiomers in biological research. This guide provides a framework for understanding the key performance indicators and a detailed protocol for implementing such a method. While chiral LC-MS/MS stands out for its superior sensitivity and specificity, alternative methods like chiral GC-MS and capillary electrophoresis offer viable options depending on the specific requirements of the study, such as sample throughput and tolerance for derivatization steps. Careful consideration of these factors will ensure the selection of the most appropriate and robust analytical method for advancing our understanding of the roles of 17-HETE enantiomers in health and disease.
A Comparative Guide to Assessing the Off-Target Effects of 17(R)-HETE in Cell-Based Assays
Introduction
17(R)-hydroxyeicosatetraenoic acid (17(R)-HETE) is a lipid mediator derived from arachidonic acid through the cytochrome P450 (CYP) pathway.[1] As an enantiomer of the more studied 17(S)-HETE, it possesses distinct biological activities that are of increasing interest in biomedical research. While its on-target effects are under investigation, a thorough understanding of its potential off-target interactions is critical for accurate interpretation of experimental results and for the development of specific therapeutic agents. Off-target effects can lead to unforeseen physiological consequences, confounding data and potentially causing toxicity. This guide provides a comparative overview of cell-based assays to systematically assess and characterize the off-target profile of this compound, offering researchers a framework for rigorous pharmacological validation.
Potential Off-Target Mechanisms of this compound
Lipid mediators like HETEs are known to interact with a variety of cellular targets. Based on the activities of related eicosanoids, the off-target effects of this compound could be mediated through several mechanisms:
-
G-Protein Coupled Receptors (GPCRs): Various HETE isomers act as ligands for GPCRs. For instance, 12(S)-HETE activates GPR31, and 20-HETE is a high-affinity ligand for GPR75.[2][3] It is plausible that this compound may interact with known or orphan GPCRs, triggering downstream signaling cascades.
-
Nuclear Receptors: Some eicosanoids can modulate the activity of nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), influencing gene transcription. The signaling of 12(S)-HETE, for example, has been shown to involve the nuclear receptor coactivator SRC-1.[4]
-
Enzymatic Modulation: HETEs can directly or indirectly modulate enzyme activity. A notable example is the allosteric activation of CYP1B1 by 17-HETE enantiomers, which has been linked to the induction of cardiac hypertrophy.[5]
Comparative Analysis of Key Cell-Based Assays
A multi-pronged approach using a combination of assays is essential for a comprehensive assessment of off-target effects. The following table compares primary and secondary assays suitable for screening and validating this compound's off-target activities.
| Assay Type | Principle | Primary Purpose | Key Parameters | Advantages | Limitations |
| Receptor Binding Assay | Measures the direct binding of a radiolabeled or fluorescently-labeled ligand to a receptor in the presence of a competitor (this compound). | Determine direct receptor interaction and binding affinity. | Ki (Inhibition Constant), Bmax (Maximal Binding) | Highly specific for direct binding; quantitative. | Does not provide functional information (agonist vs. antagonist); requires labeled ligands. |
| Calcium Flux Assay | Measures changes in intracellular calcium concentration ([Ca2+]i) upon receptor activation, typically via Gq-coupled GPCRs. | Screen for functional activity at Gq-coupled receptors. | EC50 (potency), Emax (efficacy) | High-throughput; provides functional data on a key signaling pathway. | Limited to receptors that signal through calcium; can miss Gs or Gi coupling. |
| cAMP Accumulation Assay | Measures the modulation of cyclic AMP levels, indicating activation or inhibition of adenylyl cyclase through Gs- or Gi-coupled GPCRs. | Screen for functional activity at Gs/Gi-coupled receptors. | EC50/IC50, Emax | High-throughput; specific for Gs/Gi pathways. | Does not capture Gq or other signaling pathways. |
| Reporter Gene Assay | A reporter gene (e.g., luciferase, β-galactosidase) is placed under the control of a response element (e.g., CREB, NF-κB, SRE) that is activated by a specific signaling pathway. | Measure downstream transcriptional consequences of receptor activation or pathway modulation. | EC50/IC50, Fold Activation | Highly sensitive; integrates upstream signaling events. | Indirect measure of initial interaction; slower response time. |
| Enzyme Activity Assay | Measures the rate of an enzymatic reaction in the presence of the test compound. For example, an EROD assay can measure CYP1B1 activity. | Determine direct or allosteric modulation of specific enzymes. | IC50/EC50, Vmax, Km | Directly measures impact on enzyme function; can distinguish between inhibition and activation. | Target-specific; requires purified enzyme or cell lysates with known activity. |
| Phenotypic Assays (e.g., Migration, Proliferation, Cytokine Secretion) | Measures a complex cellular response. For example, assessing neutrophil chemotaxis in response to this compound. | Evaluate the integrated physiological or pathological outcome of potential off-target effects. | EC50/IC50, % Response | High physiological relevance. | Mechanistically complex; difficult to attribute the effect to a single target without further validation. |
Experimental Protocols
Protocol 1: GPCR Off-Target Screening using a Calcium Flux Assay
This protocol describes a general method for screening this compound against a panel of cells, each expressing a different GPCR coupled to the Gq pathway.
-
Cell Culture: Plate HEK293 cells stably expressing the GPCR of interest into black-walled, clear-bottom 96-well microplates at a density of 40,000-80,000 cells/well. Culture overnight in DMEM supplemented with 10% FBS.
-
Dye Loading: Aspirate the culture medium and add 100 µL of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer to each well. Incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in ethanol (B145695) or DMSO. Create a serial dilution plate (e.g., 10-point, 3-fold dilutions) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES). Include a known agonist for the receptor as a positive control and buffer alone as a negative control.
-
Assay Execution: Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Monitor baseline fluorescence for 10-20 seconds.
-
Compound Addition: Add 25 µL of the compound dilutions from the preparation plate to the cell plate.
-
Data Acquisition: Immediately begin measuring fluorescence intensity every 1-2 seconds for a period of 2-3 minutes.
-
Data Analysis: Calculate the change in fluorescence (Peak - Baseline). Plot the response against the log of the compound concentration and fit to a four-parameter logistic equation to determine the EC50 and Emax.
Protocol 2: Reporter Gene Assay for NF-κB Pathway Activation
This protocol assesses if this compound activates signaling pathways culminating in the activation of the NF-κB transcription factor.
-
Cell Culture: Use a cell line (e.g., U2OS, HEK293) stably transfected with an NF-κB-luciferase reporter construct. Plate cells in a white, opaque 96-well plate and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with a low-serum (0.5%) or serum-free medium and incubate for 4-6 hours to reduce basal signaling.
-
Compound Treatment: Prepare serial dilutions of this compound. Add the compounds to the cells and incubate for 6-18 hours. Include a known NF-κB activator (e.g., TNF-α) as a positive control.
-
Cell Lysis: Aspirate the medium and add 50 µL of a passive lysis buffer to each well.
-
Luminometry: Add 50 µL of luciferase assay reagent to each well. Immediately measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to a measure of cell viability if necessary (e.g., using a parallel CellTiter-Glo assay). Calculate the fold activation relative to the vehicle control and determine the EC50.
Visualizations
Logical Workflow for Off-Target Assessment
Caption: Workflow for identifying and validating off-target effects of this compound.
Potential GPCR Signaling Pathways
Caption: Potential GPCR signaling pathways activated by this compound.
Logical Relationship for Hit Validation
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 3. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A 12(S)-hydroxyeicosatetraenoic acid receptor interacts with steroid receptor coactivator-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 17-(R/S)-hydroxyeicosatetraenoic acid (HETE) induces cardiac hypertrophy through the CYP1B1 in enantioselective manners - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 17(R)-HETE: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized biochemicals like 17(R)-Hydroxyeicosatetraenoic Acid (17(R)-HETE) are critical for maintaining laboratory safety and environmental integrity. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound and associated contaminated materials.
Essential Safety and Disposal Plan
The proper disposal of this compound, a cytochrome P450 metabolite of arachidonic acid, must follow strict safety protocols.[1][2] Since it is often supplied in an ethanol (B145695) solution, both the fatty acid properties and the flammable solvent must be considered.[1][2] The overarching principle is to treat this compound waste as hazardous chemical waste.
Risk Assessment and Personal Protective Equipment (PPE)
Before handling this compound, a thorough risk assessment is mandatory. Consult the supplier's Safety Data Sheet (SDS) for the specific formulation. Standard PPE includes:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile.
-
Body Protection: A lab coat or chemical-resistant apron.
All handling should occur in a well-ventilated area, preferably inside a chemical fume hood.
Quantitative Data Summary
| Parameter | Data/Recommendation | Source |
| Chemical Formula | C₂₀H₃₂O₃ | |
| Formulation | Typically a solution in ethanol | |
| Storage Temperature | -20°C | |
| Stability | ≥ 2 years at -20°C | |
| Primary Disposal Route | Approved hazardous waste disposal plant | |
| Aquatic Toxicity | Potentially very toxic to aquatic life with long-lasting effects | |
| Spill Containment | Use inert absorbent material (e.g., sand, vermiculite) | |
| PPE Requirements | Safety goggles, chemical-resistant gloves, lab coat |
Step-by-Step Disposal Protocols
The appropriate disposal route for this compound depends on the quantity and nature of the waste. Under no circumstances should it be poured down the drain, due to its potential aquatic toxicity and the fact that fatty acids can contribute to blockages.
Methodology 1: Disposal of Unused this compound Solution
This protocol applies to the original product, whether expired or no longer needed.
-
Segregation: Keep the this compound in its original, properly labeled container. Do not mix it with other chemical waste unless instructed by your institution's environmental health and safety (EHS) office.
-
Labeling: Ensure the container label is intact and legible. If creating a waste label, clearly write "Hazardous Waste: this compound in Ethanol," and include hazard pictograms for flammability and potential health hazards.
-
Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area. This area should be cool, away from ignition sources, and secondary containment is recommended.
-
Collection: Arrange for collection by a licensed professional waste disposal company, following your institution's specific procedures.
Methodology 2: Disposal of Contaminated Labware
This protocol applies to items such as pipette tips, centrifuge tubes, gloves, and bench paper contaminated with this compound.
-
Collection: Place all solid contaminated waste into a designated, robust plastic bag or a labeled container.
-
Segregation: This waste should be segregated as "Acutely Toxic" or "Hazardous Chemical Waste." Avoid mixing it with biological or sharps waste unless it's multi-hazardous.
-
Packaging: Once the bag is full, seal it securely. For added safety, double-bagging is recommended. Place the sealed bag into a designated solid hazardous waste container (e.g., a labeled drum or box).
-
Disposal: The container should be collected by your institution's hazardous waste management service for high-temperature incineration.
Methodology 3: Spill Management and Cleanup
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.
-
Alert and Evacuate: Alert personnel in the immediate vicinity. If the spill is large or in a poorly ventilated area, evacuate the area.
-
Ventilate: Ensure the area is well-ventilated by working within a fume hood or increasing air exchange.
-
Contain: Cover the spill with a non-combustible, inert absorbent material like vermiculite, sand, or diatomaceous earth.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Dispose: All cleanup materials, including contaminated gloves and wipes, must be disposed of as hazardous waste according to the protocol for contaminated labware.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for 17(R)-HETE
Researchers and drug development professionals handling 17(R)-hydroxyeicosatetraenoic acid [17(R)-HETE] must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. Given that detailed toxicological properties of this compound are not fully characterized, a cautious approach based on best practices for handling similar lipid signaling molecules is imperative.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your critical research.
Immediate Safety and Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against potential hazards associated with handling this compound, which is often supplied in an organic solvent like ethanol.[2][3] The primary immediate hazard is often associated with the solvent.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Specifications & Best Practices |
| Eyes & Face | Safety Goggles, Face Shield | ANSI Z87.1-compliant safety goggles are the minimum requirement. A face shield should be worn over goggles during activities with a high risk of splashing, such as preparing stock solutions or transferring large volumes.[4] |
| Hands | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for incidental contact. For prolonged handling or working with concentrated solutions, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use and replace them immediately if contaminated.[4] |
| Body | Laboratory Coat | A flame-resistant lab coat is recommended, particularly when working with flammable solvents. Ensure the coat is fully buttoned to provide maximum coverage. |
| Respiratory | Chemical Fume Hood or Respirator | All handling of the neat compound and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation exposure. If a fume hood is unavailable or inadequate, a NIOSH-approved respirator may be necessary. |
Operational Plan: From Receipt to Experimentation
A structured workflow is crucial for the safe and effective use of this compound in a research setting.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Follow the manufacturer's storage recommendations, which are typically -20°C or -80°C for eicosanoids to prevent degradation.
-
Store the compound in its original, tightly sealed container in a designated and properly ventilated area.
2. Preparation of Stock Solutions:
-
Critical Step: All work with the neat compound or concentrated solutions must be performed in a chemical fume hood.
-
To prevent moisture condensation, allow the vial to equilibrate to room temperature before opening.
-
Use appropriate solvents as recommended by the supplier, such as ethanol, methanol, or dimethylformamide (DMF).
-
Employ calibrated pipettes and volumetric flasks for accurate measurements.
-
Clearly label the stock solution with the compound name, concentration, solvent, and preparation date.
3. Experimental Use:
-
Continue to work within a chemical fume hood when diluting stock solutions to working concentrations.
-
Ensure all glassware and equipment are clean and dry to avoid contamination.
-
Keep containers sealed when not in use to minimize evaporation and potential exposure.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All materials that have come into contact with this compound, including unused stock solutions, contaminated solvents, pipette tips, gloves, and empty vials, should be treated as hazardous chemical waste.
2. Waste Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Solid Waste: Dispose of contaminated solids such as pipette tips, microfuge tubes, and gloves in a separate, clearly labeled solid hazardous waste container.
3. Labeling and Storage:
-
Label all waste containers with "Hazardous Waste" and list all chemical constituents by their full names with approximate percentages.
-
Indicate the relevant hazards (e.g., Flammable, Toxic).
-
Store waste containers in a designated satellite accumulation area within the laboratory.
4. Institutional Pickup:
-
When the waste container is full, or after a designated accumulation time, arrange for its collection by your institution's Environmental Health and Safety (EHS) department.
Diagram 1: Safe Handling Workflow for this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
